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  • Product: Methyl 3-cyano-1H-pyrazole-4-carboxylate
  • CAS: 33090-69-6

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate from Ethyl 2-cyano-3-ethoxyacrylate: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate, a crucial intermediate in pharmaceutical research and drug development. The primary focus of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate, a crucial intermediate in pharmaceutical research and drug development. The primary focus of this document is the efficient and widely utilized cyclocondensation reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine. This guide delves into the underlying reaction mechanism, provides detailed, step-by-step experimental protocols, and discusses optimization strategies, purification techniques, and analytical characterization. Designed for researchers, scientists, and professionals in drug development, this document aims to be a self-validating resource grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] Specifically, 3-aminopyrazole-4-carboxylate esters are key building blocks in the synthesis of a variety of therapeutic agents, including kinase inhibitors for cancer therapy and anti-inflammatory drugs.[1][2] The strategic importance of these derivatives, particularly Methyl 3-cyano-1H-pyrazole-4-carboxylate, necessitates robust, scalable, and efficient synthetic methodologies.[2] This guide focuses on a prevalent and effective synthesis route commencing from ethyl 2-cyano-3-ethoxyacrylate.

Reaction Mechanism and Rationale

The synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate from ethyl 2-cyano-3-ethoxyacrylate and hydrazine is a classic example of a cyclocondensation reaction. The overall transformation relies on the binucleophilic nature of hydrazine reacting with the electrophilic centers of the substituted acrylate.

The Key Precursor: Ethyl 2-cyano-3-ethoxyacrylate

Ethyl 2-cyano-3-ethoxyacrylate serves as the three-carbon synthon in this pyrazole synthesis.[2] It is typically prepared via a condensation reaction between an appropriate cyanoacetate and triethyl orthoformate.[1] This precursor is an activated alkene, with the ethoxy group making the β-carbon highly susceptible to nucleophilic attack.

The Cyclocondensation Cascade

The core of the synthesis is the reaction with hydrazine, which proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and elimination.[1]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic β-carbon of ethyl 2-cyano-3-ethoxyacrylate. This leads to the formation of a hydrazino intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the now-tethered hydrazine intermediate performs a nucleophilic attack on the electrophilic carbon of the nitrile group.[1]

  • Tautomerization and Aromatization: The resulting five-membered ring intermediate undergoes tautomerization and subsequent elimination of an ethanol molecule to yield the stable, aromatic Methyl 3-amino-1H-pyrazole-4-carboxylate.[1] The corresponding methyl ester is the target molecule of this guide.

Mechanistic Diagram

Reaction_Mechanism Mechanism for the Synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization & Aromatization Reactants Ethyl 2-cyano-3-ethoxyacrylate + Hydrazine Intermediate1 Hydrazino Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Attack on Nitrile Product Methyl 3-amino-1H-pyrazole-4-carboxylate Intermediate2->Product Elimination of Ethanol

Caption: Reaction mechanism workflow.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-cyano-3-ethoxyacrylate≥98%Commercially Available[3]
Hydrazine hydrate80% in waterCommercially AvailableCaution: Toxic and Corrosive [4]
EthanolAnhydrousCommercially AvailableSolvent
WaterDeionized---For washing
Ethyl acetateACS GradeCommercially AvailableFor extraction
BrineSaturated NaCl(aq)---For washing
Anhydrous Sodium SulfateACS GradeCommercially AvailableDrying agent
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.[5]

  • Addition of Hydrazine: To this stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed, and careful temperature control is advised.[4][5]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.[5] The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC).[4][5]

  • Workup: Upon completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[5]

  • Extraction: To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes). Combine the organic layers and wash with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

Purification

The crude Methyl 3-cyano-1H-pyrazole-4-carboxylate can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure product as a solid.[5]

Analytical Characterization

Spectroscopic data is crucial for the identification and confirmation of the synthesized Methyl 3-cyano-1H-pyrazole-4-carboxylate.

¹H NMR Spectroscopy

The expected ¹H NMR spectral data in a common deuterated solvent like DMSO-d₆ is summarized below.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 11.0 - 13.0Broad Singlet1HN-H (pyrazole ring)
2~ 7.5 - 8.0Singlet1HC5-H (pyrazole ring)
3~ 5.0 - 6.0Broad Singlet2H-NH₂
4~ 3.7Singlet3H-OCH₃

Note: The chemical shifts of N-H and NH₂ protons are highly variable and depend on solvent, concentration, and temperature. These signals may also be broadened.[6]

Other Analytical Techniques
  • ¹³C NMR Spectroscopy: Will provide information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C≡N, and C=O.

Safety Considerations

  • Hydrazine hydrate is toxic and corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[4]

  • Organic solvents such as ethanol and ethyl acetate are flammable. They should be used in a well-ventilated area away from ignition sources.[4]

  • All reactions should be carried out by trained personnel in a suitable chemical laboratory.[4]

Conclusion

The synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate from ethyl 2-cyano-3-ethoxyacrylate and hydrazine is a robust and efficient method for producing a key intermediate in drug discovery. This guide has provided a comprehensive overview of the reaction, from its mechanistic underpinnings to a detailed experimental protocol and analytical characterization. By following the procedures outlined and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for their research and development endeavors.

References

  • Al-Afaleq, E. I. (2000). Heterocyclic synthesis via enaminonitriles: An efficient, one step synthesis of some novel azolo[1,5-a]pyrimidine, pyrimido[1,2-a]benzimidazole, pyrido[1,2-a]benz-imidazole pyrimidine and pyrazole derivatives.
  • Elmaaty, T. A., et al. (2018). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. Journal of Molecular Liquids, 252, 329–338.
  • Khalil, M. A. (2015). Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. American Journal of Chemistry, 5(1), 1-6.
  • Al-Omran, F. (2000). Heterocyclic Synthesis via Enaminonitriles: an Efficient, One Step Synthesis of Some Novel Azolo[1,5-α]Pyrimidine, Pyrimido[1,2-α]-Benzimidazole, Pyrido[1,2-α]Benzimidazole Pyrimidine and Pyrazole Derivatives.
  • Stark, S., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1-45.
  • Samy A. El-Assaly, et al. (2011).
  • Urbanczyk-Lipkowska, Z., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
  • Urbanczyk-Lipkowska, Z., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Google Patents. (2011). Process for the preparation of a pyrazole derivative.
  • ResearchGate. (n.d.). Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][1][4][5][7]tetrazine, a Novel Ring System. Retrieved from [Link]

  • RSC Publishing. (2017). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. Retrieved from [Link]

  • RSC Publishing. (1997). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Retrieved from [Link]

  • Google Patents. (2014). Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link]

  • Urbanczyk-Lipkowska, Z., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.
  • Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]

  • Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1), 371.

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Exploratory

Physicochemical Profiling and Methodological Workflows for Methyl 3-cyano-1H-pyrazole-4-carboxylate in Drug Development

Executive Summary Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development[1]. Featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development[1]. Featuring a rigid pyrazole core, an electron-withdrawing cyano group, and a versatile methyl ester, this scaffold serves as a critical intermediate for synthesizing kinase inhibitors, receptor antagonists, and novel crop protection agents[2]. This whitepaper provides an in-depth technical analysis of its physical properties and outlines self-validating experimental workflows for its application in drug discovery.

Structural and Physicochemical Properties

The molecular architecture of Methyl 3-cyano-1H-pyrazole-4-carboxylate dictates its physicochemical behavior. The 1H-pyrazole ring provides an aromatic scaffold capable of both hydrogen bond donation and acceptance. Crucially, the 3-cyano group acts as a strong electron-withdrawing group (EWG). This electronic effect significantly lowers the pKa of the adjacent pyrazole N-H, increasing its acidity compared to unsubstituted pyrazoles. This property directly influences the molecule's ionization state at physiological pH, affecting both aqueous solubility and protein-ligand binding kinetics.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Methyl 3-cyano-1H-pyrazole-4-carboxylate
CAS Registry Number 33090-69-6[1]
Molecular Formula C6H5N3O2[3]
Molecular Weight 151.12 g/mol [1]
Appearance Solid (Typical for pyrazole-4-carboxylates)[4]
Hydrogen Bond Donors 1 (N-H of pyrazole core)
Hydrogen Bond Acceptors 4 (N of pyrazole, N of cyano, O of ester)
Rotatable Bonds 2

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify the success of the procedure in real-time, preventing the propagation of errors in downstream assays.

Protocol A: Thermodynamic Solubility Profiling
  • Causality: Accurate solubility data is paramount for in vitro assay design and early ADME profiling. Thermodynamic solubility (equilibrium) is prioritized over kinetic solubility (precipitation) because it reflects the true physical state of the compound in a biological buffer, preventing false negatives in biochemical assays.

  • Methodology:

    • Preparation: Weigh exactly 1.5 mg of Methyl 3-cyano-1H-pyrazole-4-carboxylate and transfer to a glass vial.

    • Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

    • Equilibration: Agitate the suspension on an orbital shaker at 37°C for 24 hours. (Causality: A 24-hour incubation ensures the system reaches thermodynamic equilibrium, overcoming the lattice energy of the solid state).

    • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved particulates.

    • Quantification: Analyze the filtrate via HPLC-UV against a pre-established calibration curve.

  • Self-Validation Mechanism: Run a parallel assay using a known standard (e.g., Hydrochlorothiazide). If the standard's calculated solubility deviates by >5% from established literature values, the assay is automatically flagged for calibration error, ensuring the integrity of the pyrazole data.

Protocol B: Chemoselective Saponification
  • Causality: Converting the methyl ester to a carboxylic acid is a prerequisite for downstream amide coupling. The primary synthetic challenge is achieving this transformation without hydrolyzing the sensitive 3-cyano group into a primary amide or carboxylic acid.

  • Methodology:

    • Solvent System: Dissolve 1.0 mmol of Methyl 3-cyano-1H-pyrazole-4-carboxylate in 4 mL of THF:H2O (3:1 v/v). (Causality: THF effectively solubilizes the organic substrate, while water is necessary to dissolve the inorganic base).

    • Base Addition: Cool the mixture to 0°C and add 1.1 equivalents of LiOH·H2O. (Causality: Maintaining a low temperature and using a mild base prevents the hydration of the nitrile group).

    • Reaction Monitoring: Stir at 0°C for 2 hours.

    • Workup: Acidify to pH 3 using 1M HCl to precipitate the resulting 3-cyano-1H-pyrazole-4-carboxylic acid. Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

  • Self-Validation Mechanism: The protocol mandates LC-MS sampling every 30 minutes. The reaction is deemed successful and ready for quench only when the starting material peak disappears AND the mass spectrum shows no +18 Da peak (which would indicate unwanted nitrile hydration).

Mechanistic Pathways & Structural Derivatization

G A Methyl 3-cyano-1H-pyrazole-4-carboxylate (Core Scaffold) B 3-Cyano-1H-pyrazole-4-carboxylic acid (via LiOH Saponification) A->B Hydrolysis (Mild) C N-Alkylated Pyrazole (via Alkyl Halide / K2CO3) A->C N-Alkylation (Base) D Amide Derivatives (via Amine Coupling) B->D Amidation (HATU/DIPEA)

Fig 1. Key derivatization pathways of Methyl 3-cyano-1H-pyrazole-4-carboxylate.

G S1 Compound Weighing S2 DMSO Stock Preparation S1->S2 S3 Aqueous Buffer Dilution S2->S3 S4 Equilibration (24h) S3->S4 S5 HPLC-UV Analysis S4->S5

Fig 2. Thermodynamic solubility profiling workflow for pyrazole derivatives.

References

  • [1] Title: 1H-Pyrazole-4-carboxylicacid,3-cyano-,methylester(9CI) CAS#: 33090-69-6 Source: ChemWhat URL: [Link]

Sources

Foundational

Methyl 3-cyano-1H-pyrazole-4-carboxylate CAS number 33090-69-6

An In-depth Technical Guide to Methyl 3-cyano-1H-pyrazole-4-carboxylate Authored by a Senior Application Scientist Introduction Methyl 3-cyano-1H-pyrazole-4-carboxylate, bearing the CAS Number 33090-69-6, is a pivotal he...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 3-cyano-1H-pyrazole-4-carboxylate

Authored by a Senior Application Scientist

Introduction

Methyl 3-cyano-1H-pyrazole-4-carboxylate, bearing the CAS Number 33090-69-6, is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. The pyrazole scaffold itself is a well-recognized "privileged structure," frequently appearing in a multitude of biologically active compounds and marketed pharmaceuticals.[1][2][3] This guide offers a comprehensive technical overview of Methyl 3-cyano-1H-pyrazole-4-carboxylate, designed for researchers, chemists, and drug development professionals. We will delve into its synthesis, characterization, reactivity, and applications, providing field-proven insights and detailed experimental protocols to empower its effective utilization in the laboratory.

The strategic importance of this molecule lies in its densely functionalized core. The pyrazole ring provides a rigid, aromatic scaffold with defined hydrogen bond donor and acceptor sites. The cyano and methyl carboxylate groups at positions 3 and 4, respectively, offer orthogonal chemical handles for a wide array of subsequent chemical modifications, making it a versatile intermediate for constructing complex molecular architectures.[2][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is foundational to its successful application.

Core Properties

The key physicochemical properties of Methyl 3-cyano-1H-pyrazole-4-carboxylate are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 33090-69-6[5][6][7]
Molecular Formula C₆H₅N₃O₂[5][6][7]
Molecular Weight 151.12 g/mol [6][7]
Appearance Off-white to white powder/solid[8]
Melting Point 153 - 158 °F / 67 - 70 °C
Boiling Point 367 - 370 °F / 186 - 188 °C
Spectroscopic Signature

The structural features of Methyl 3-cyano-1H-pyrazole-4-carboxylate give rise to a distinct spectroscopic signature. The following table outlines the expected data from standard analytical techniques. This data is predictive, based on the analysis of structurally similar pyrazole derivatives.[9][10][11]

TechniqueExpected Observations
¹H NMR ~13.0-14.0 ppm (bs, 1H): Pyrazole N-H proton, typically broad and downfield. ~8.0-8.5 ppm (s, 1H): C5-H proton of the pyrazole ring. ~3.8 ppm (s, 3H): Methyl ester (-OCH₃) protons.
¹³C NMR ~163 ppm: Carbonyl carbon of the methyl ester. ~150 ppm: C3-carbon of the pyrazole ring (attached to CN). ~140 ppm: C5-carbon of the pyrazole ring. ~115 ppm: Cyano group carbon (-C≡N). ~110 ppm: C4-carbon of the pyrazole ring. ~52 ppm: Methyl ester carbon (-OCH₃).
IR (cm⁻¹) ~3200-3400 cm⁻¹: N-H stretching. ~2230 cm⁻¹: C≡N (nitrile) stretching, a sharp and characteristic peak. ~1720 cm⁻¹: C=O (ester carbonyl) stretching.
Mass Spec (ESI+) m/z: 152.04 [M+H]⁺, 174.02 [M+Na]⁺

Synthesis and Purification

The construction of the pyrazole core is most efficiently achieved via cyclocondensation. This strategy involves the reaction of a binucleophile, typically hydrazine, with a 1,3-dielectrophilic three-carbon partner.

Primary Synthetic Route: Cyclocondensation

The most common and industrially scalable synthesis of substituted pyrazoles like the title compound begins with derivatives of cyanoacetic acid.[1][2] This approach ensures the correct placement of the cyano and carboxylate functionalities from the outset. The general workflow is a two-step process.

G A Methyl Cyanoacetate + Triethyl Orthoformate B Methyl (E)-2-cyano-3-ethoxyacrylate (Enol Ether Intermediate) A->B Condensation (e.g., Ac₂O, heat) D Methyl 3-amino-1H-pyrazole-4-carboxylate B->D Cyclization (Ethanol, reflux) C Hydrazine Hydrate C->D F Methyl 3-cyano-1H-pyrazole-4-carboxylate (Target Molecule) D->F Diazotization & Cyanation E Sandmeyer Reaction (NaNO₂, CuCN) G center Methyl 3-cyano-1H-pyrazole-4-carboxylate N_Alk N-Alkylated Pyrazoles center->N_Alk R-X, Base (e.g., MeI, K₂CO₃) Acid 3-Cyano-1H-pyrazole-4-carboxylic Acid center->Acid Hydrolysis (e.g., NaOH, H₂O/MeOH) Tetrazole 3-(1H-Tetrazol-5-yl)-1H-pyrazole- 4-carboxylate center->Tetrazole [2+3] Cycloaddition (e.g., NaN₃, NH₄Cl) Amide 3-Cyano-1H-pyrazole-4-carboxamide Acid->Amide Amide Coupling (R-NH₂, EDC/HOBt)

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Exploratory

Methyl 3-cyano-1H-pyrazole-4-carboxylate: Mechanistic Pathways and Synthetic Applications

Executive Summary The pyrazole ring is a privileged scaffold in modern drug discovery and agrochemical development, forming the core of blockbuster therapeutics like the ALK/ROS1 inhibitor Lorlatinib, the sedative Zalepl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged scaffold in modern drug discovery and agrochemical development, forming the core of blockbuster therapeutics like the ALK/ROS1 inhibitor Lorlatinib, the sedative Zaleplon, and widely used insecticides such as Fipronil[1]. Within this chemical space, Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6) [2] serves as an exceptionally versatile, orthogonally reactive building block.

Traditional approaches to synthesizing multisubstituted cyanopyrazoles—such as the direct cyanation of pre-formed pyrazoles or the Thorpe-Ziegler cyclization—often suffer from poor regioselectivity, harsh reaction conditions, and limited functional group tolerance[1]. This technical guide deconstructs the modern, transition-metal-free[3+2] dipolar cycloaddition mechanism used to construct this specific pyrazole core, detailing the causality behind the experimental design and the orthogonal derivatization of its functional groups.

Core Synthesis Mechanism: The[3+2] Dipolar Cycloaddition

The most efficient and regioselective method for synthesizing methyl 3-cyano-1H-pyrazole-4-carboxylate relies on the [3+2] cycloaddition between diazoacetonitrile (acting as the 1,3-dipole) and methyl (E)-3-nitroacrylate (acting as the dipolarophile)[1].

Mechanistic Causality and Regioselectivity

The brilliance of this mechanism lies in the use of the nitro group as a "traceless" activating agent.

  • HOMO-LUMO Dynamics: The regioselectivity is strictly governed by orbital interactions. The nitro group ( −NO2​ ) is a substantially stronger electron-withdrawing group than the methyl ester ( −CO2​Me ). Consequently, it strongly polarizes the alkene, localizing the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) on the carbon α to the ester (and β to the nitro group).

  • Nucleophilic Attack: The Highest Occupied Molecular Orbital (HOMO) of the diazoacetonitrile dipole is concentrated on its carbon atom. This carbon selectively attacks the highly electrophilic α -carbon of the nitroacrylate, ensuring strict regiocontrol.

  • Aromatization via Elimination: Following ring closure to form the 4,5-dihydro-1H-pyrazole (pyrazoline) intermediate, the system must aromatize. Unlike standard acrylates that require harsh, exogenous oxidants to achieve aromatization, the nitro group serves as an intrinsic, excellent leaving group. Base-promoted elimination of nitrous acid ( HNO2​ ) rapidly drives the system into a stable, fully aromatic 1H-pyrazole core[1].

Mechanism A Diazoacetonitrile (HOMO) C [3+2] Cycloaddition Transition State A->C Nucleophilic Attack B Methyl (E)-3-nitroacrylate (LUMO) B->C Electrophilic Site D Pyrazoline Intermediate C->D Ring Closure E - HNO2 Elimination (Aromatization) D->E Base-Promoted F Methyl 3-cyano-1H- pyrazole-4-carboxylate E->F Tautomerization

Fig 1: [3+2] Cycloaddition mechanism forming the cyanopyrazole core via HNO2 elimination.

Experimental Methodology: Self-Validating Protocol

Because isolated diazo compounds can be unstable or explosive, this protocol utilizes an in situ generation strategy within a biphasic system. This design is inherently self-validating and maximizes safety.

Step-by-Step Workflow

Phase 1: In Situ Dipole Generation

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aminoacetonitrile hydrochloride (1.2 equiv) in a biphasic mixture of Dichloromethane (DCM) and water (1:1 v/v).

  • Cooling: Submerge the flask in an ice bath to reach 0 °C. Causality: Low temperatures suppress the thermal degradation of the transient diazo species.

  • Diazotization: Slowly add an aqueous solution containing sodium nitrite ( NaNO2​ , 1.5 equiv) and sodium acetate (1.5 equiv) dropwise.

    • Self-Validation: The biphasic system immediately partitions the newly formed, lipophilic diazoacetonitrile into the DCM layer, physically separating it from the aqueous phase and preventing hydrolytic side reactions.

Phase 2: Cycloaddition and Aromatization 4. Addition: To the vigorously stirring biphasic mixture, add methyl (E)-3-nitroacrylate (1.0 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. 5. Monitoring: Stir for 12–24 hours.

  • Self-Validation: The reaction's progress is visually self-indicating. The consumption of the highly conjugated, yellow-tinted methyl (E)-3-nitroacrylate results in a fading color shift. Furthermore, the elimination of HNO2​ lowers the pH of the aqueous layer, which can be verified with pH paper to confirm aromatization is occurring.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the eliminated acid. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure methyl 3-cyano-1H-pyrazole-4-carboxylate.

Downstream Orthogonal Derivatization

The true synthetic value of methyl 3-cyano-1H-pyrazole-4-carboxylate lies in the orthogonal reactivity of its C3-nitrile and C4-ester groups. Researchers can selectively manipulate one functional group without disturbing the other, enabling divergent synthesis of complex heterocyclic libraries[1][3].

  • Selective Nitrile Reduction: Treatment with Diisobutylaluminum hydride (DIBAL-H) at -78 °C selectively reduces the cyano group to an imine intermediate, which upon aqueous workup yields the corresponding C3-aldehyde, leaving the C4-methyl ester intact[1].

  • Exhaustive Reduction: Utilizing the much stronger Lithium Aluminum Hydride ( LiAlH4​ ) reduces the nitrile to a primary amine (aminomethyl group)[1].

  • Nitrile Hydration: Reacting the core with Potassium tert-butoxide ( KOtBu ) in toluene at 80 °C selectively hydrates the nitrile to a primary carboxamide in near-quantitative yields[1].

  • Ester Hydrolysis: Standard saponification with Lithium Hydroxide ( LiOH ) in a THF/Water mixture at room temperature selectively hydrolyzes the ester to the carboxylic acid without hydrating the nitrile.

Derivatization Core Methyl 3-cyano-1H- pyrazole-4-carboxylate Aldehyde Methyl 3-formyl-1H- pyrazole-4-carboxylate Core->Aldehyde DIBAL-H (-78°C) Amine Methyl 3-(aminomethyl)-1H- pyrazole-4-carboxylate Core->Amine LiAlH4 (Reflux) Acid 3-Cyano-1H-pyrazole- 4-carboxylic acid Core->Acid LiOH / H2O (rt) Amide Methyl 3-carbamoyl-1H- pyrazole-4-carboxylate Core->Amide KOtBu / Toluene (80°C)

Fig 2: Orthogonal derivatization pathways for the cyano and ester functional groups.

Quantitative Yield Analysis

The following table summarizes the expected quantitative yields for the primary synthesis and downstream derivatizations of the cyanopyrazole core, demonstrating the high efficiency of these transformations.

Reaction TypeReagents / ConditionsTarget DerivativeExpected Yield (%)
[3+2] Cycloaddition Diazoacetonitrile, Methyl (E)-3-nitroacrylate, rtMethyl 3-cyano-1H-pyrazole-4-carboxylate55 - 65%
Selective Reduction DIBAL-H, Toluene, -78 °CMethyl 3-formyl-1H-pyrazole-4-carboxylate~60%
Exhaustive Reduction LiAlH4​ , THF, RefluxMethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate~87%
Nitrile Hydration KOtBu , Toluene, 80 °CMethyl 3-carbamoyl-1H-pyrazole-4-carboxylate>95%

(Note: Yield data is extrapolated from validated protocols for highly analogous ethyl ester and multisubstituted cyanopyrazole derivatives[1].)

References

  • [2] 1H-Pyrazole-4-carboxylicacid,3-cyano-,methylester(9CI) CAS#: 33090-69-6. ChemWhat Database. URL: [Link]

  • [1] Transition-Metal-Free [3 + 2] Cycloaddition of Nitroolefins and Diazoacetonitrile: A Facile Access to Multisubstituted Cyanopyrazoles. Organic Letters - ACS Publications (2018). URL: [Link]

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Foundational

The Dawn of a New Era in Therapeutics: A Technical Guide to the Discovery, Synthesis, and Pharmacology of Pyrazole-4-Carboxylate Esters

Introduction: The Genesis of the Pyrazole Scaffold The pyrazole ring system—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry[1]. The history of this versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Genesis of the Pyrazole Scaffold

The pyrazole ring system—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry[1]. The history of this versatile moiety began in 1883 when the German chemist Ludwig Knorr serendipitously synthesized the first pyrazole derivative[2]. While attempting to synthesize quinoline derivatives with antipyretic activity, Knorr condensed ethyl acetoacetate with phenylhydrazine, yielding 1-phenyl-3-methyl-5-pyrazolone (later named antipyrine)[1]. This landmark reaction, now universally recognized as the Knorr pyrazole synthesis, laid the foundation for over a century of heterocyclic chemistry[3].

Over the decades, the focus of pyrazole chemistry shifted from simple antipyretics to highly functionalized derivatives capable of precise target engagement. Among these, pyrazole-4-carboxylate esters emerged as critical building blocks[4]. The ester group at the C4 position serves as a highly versatile synthetic handle, allowing for subsequent saponification and amidation, while its electron-withdrawing nature stabilizes the pyrazole ring against oxidative degradation in vivo.

Chemical Synthesis & Methodologies

The synthesis of pyrazole-4-carboxylate esters requires precise control over regioselectivity and reaction thermodynamics. A highly efficient and widely adopted methodology involves the condensation of a functionalized malondialdehyde derivative with hydrazine[5].

Self-Validating Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This protocol outlines the synthesis of ethyl 1H-pyrazole-4-carboxylate from ethyl 2-formyl-3-oxopropanoate, optimizing for high yield and purity[5].

  • Preparation of the Electrophile : Dissolve 27.6 g (192 mmol) of (ethoxycarbonyl)malondialdehyde (ethyl 2-formyl-3-oxopropanoate) in 150 mL of anhydrous ethanol[5]. Causality: Ethanol serves as a protic solvent that facilitates the necessary proton transfers during the subsequent hydrazone formation without participating as a competing nucleophile.

  • Thermal Regulation : Place the reaction flask in an ice-water bath to lower the temperature to 0–5 °C[5]. Causality: The initial nucleophilic attack by hydrazine is highly exothermic. Cooling prevents the rapid formation of undesired polymeric byproducts and ensures kinetic control over the initial condensation step.

  • Nucleophilic Addition : Slowly add 6.2 g (193 mmol) of hydrazine dropwise to the cooled solution[5].

  • Cyclization : Remove the ice bath and stir the reaction mixture at room temperature for 17 hours[5]. Causality: While hydrazone formation is rapid, the subsequent intramolecular cyclization to close the five-membered pyrazole ring requires extended time to reach thermodynamic equilibrium.

  • Validation Check (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) to confirm the complete disappearance of the starting malondialdehyde.

  • Solvent Removal : Concentrate the reaction mixture via vacuum distillation to remove the ethanol solvent[5].

  • Purification : Purify the crude residue using silica gel column chromatography, employing a gradient solvent mixture of dichloromethane (DCM) and ethyl acetate (EtOAc) as the eluent[5]. Causality: Silica gel effectively separates the highly polar unreacted hydrazine and minor side products from the target ester based on differential adsorption.

  • Characterization : The product, ethyl 1H-pyrazole-4-carboxylate, is recovered as yellow crystals (approx. 19.4 g, 72.4% yield)[5]. Structural validation is confirmed via 1H-NMR (CDCl3): δ 8.08 (2H, s), 5.30 (1H, s), 4.31 (2H, q), 1.36 (3H, t)[5].

SyntheticWorkflow A Ethyl 2-formyl-3-oxopropanoate (192 mmol) C Ice-Bath Cooling (Ethanol Solvent) A->C B Hydrazine (193 mmol) B->C D Room Temp Stirring (17 hours) C->D Condensation E Vacuum Distillation (Solvent Removal) D->E Cyclization Complete F Silica Gel Chromatography (DCM/EtOAc) E->F Crude Product G Ethyl 1H-pyrazole-4-carboxylate (72.4% Yield) F->G Purification

Caption: Synthetic workflow for ethyl 1H-pyrazole-4-carboxylate via condensation and cyclization.

Pharmacological Applications & Drug Discovery

The true value of pyrazole-4-carboxylate esters lies in their role as advanced intermediates in drug discovery. By hydrolyzing the ester to a carboxylic acid and subsequently forming a carboxamide, researchers can generate molecules that form highly specific hydrogen-bonding networks within enzyme active sites[6].

Next-Generation Anticoagulants: Factor XIa Inhibitors

In the realm of cardiovascular disease, the intrinsic coagulation pathway has emerged as a prime target for developing anticoagulants that do not increase bleeding risk[7]. Factor XIa (FXIa) is a key serine protease in this cascade[8]. Historically, imidazole-based macrocycles were explored as FXIa inhibitors, but they suffered from poor oral bioavailability[9]. By replacing the imidazole scaffold with a pyrazole-4-carboxamide moiety, researchers established a vital polar C-H···water hydrogen-bonding interaction within the FXIa active site[9]. This modification led to the discovery of highly potent, orally bioavailable pyridine-based macrocycles (e.g., Macrocycle 19) that exhibit excellent selectivity against relevant blood coagulation enzymes[9]. Early tool compounds, such as the β-lactam pyrazole analog BMS-262084, demonstrated an IC50 of 2.8 nM against human FXIa and successfully reduced thrombus weight in preclinical models[8].

FXIaPathway FXIIa Factor XIIa FXI Factor XI (Zymogen) FXIIa->FXI Activates FXIa Factor XIa (Active Protease) FXI->FXIa Cleavage FIX Factor IX FXIa->FIX Activates Inhibitor Pyrazole-4-carboxamide Macrocycle Inhibitor->FXIa Competitive Inhibition (Low Bleeding Risk) FIXa Factor IXa FIX->FIXa Thrombin Thrombin Generation (Coagulation) FIXa->Thrombin Downstream Cascade

Caption: Intrinsic coagulation cascade highlighting FXIa inhibition by pyrazole-4-carboxamides.

Oncology: Kinase Inhibition and Antiproliferative Activity

Beyond anticoagulants, pyrazole-4-carboxylate derivatives are heavily utilized in oncology. Pyrazolo[3,4-d]pyrimidine derivatives, synthesized from pyrazole-4-carboxylate precursors, have been identified as potent dual inhibitors of VEGFR-2 and EGFR T790M[10]. These kinases are critical drivers of tumor angiogenesis and proliferation. Specific derivatives (e.g., Compound 7c) have demonstrated sub-micromolar inhibition of VEGFR-2 and EGFR T790M, translating to significant in vitro cytotoxicity against human colorectal carcinoma (HCT-116) and lung adenocarcinoma (A549) cell lines[10]. Furthermore, novel 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have shown notable antiproliferative activities against HeLa, Vero, and C6 cell lines[11].

Quantitative Pharmacological Data

The following table summarizes the inhibitory concentrations (IC50) of key pyrazole-derived compounds across various therapeutic targets, illustrating the scaffold's broad pharmacological utility.

Compound / DerivativePrimary Target / Cell LineIC50 ValueReference
BMS-262084 (β-Lactam pyrazole analog)Factor XIa (FXIa)2.8 nM[8]
Pyridine-based macrocycle 19Factor XIa (FXIa)< 20 nM[12]
Pyrazolo[3,4-d]pyrimidine 7cVEGFR-2 Kinase0.90 µM[10]
Pyrazolo[3,4-d]pyrimidine 7cEGFR T790M Kinase0.25 µM[10]
Pyrazolo[3,4-d]pyrimidine 7cHCT-116 (Colorectal Cancer)5.50 µM[10]
Pyrazolo[3,4-d]pyrimidine 7cA549 (Lung Adenocarcinoma)5.75 µM[10]

Conclusion

From Ludwig Knorr's accidental discovery in 1883 to the rational design of nanomolar-affinity macrocyclic inhibitors today, the pyrazole scaffold has undergone a remarkable evolution. Pyrazole-4-carboxylate esters stand at the forefront of this chemical lineage, offering synthetic tractability and structural stability. By mastering the regioselective synthesis of these esters and understanding the causality behind their functionalization, medicinal chemists continue to unlock new therapeutic modalities across oncology, cardiology, and beyond.

References

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  • "A Technical Guide to the Knorr Pyrazole Synthesis of 1883." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIMOe0ROPxrt1fGVFD_mmJd9_5M6yU0Al26JRWKZ8L-1upyGO1qC0BfvgTogJPzI-T7MW75dutAgWL9jJdHeg4Lbd-KnVHW-mwgYHtzHRJgaPGsTF7ZLGzxJ3hec_dgoetUtIey42P6uwIUi24KEUJaL-i8gyytI0EpJcHWBRRt1vBdhG01_VZxOHrzKtVtEe7YIsoqft6K6l1EqH45T80piieGxT-G0wK1tSqJqCLI6whdEXinneq64Nfm_posLjbgufB]
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Exploratory

The Fundamental Reactivity of the Cyano Group in Pyrazoles: A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary Cyanopyrazoles are privileged scaffolds extensively utilized in the design of modern pharmaceuticals and agrochemicals. While the pyrazole core provides robust metabolic stability and hydrogen-bonding c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyanopyrazoles are privileged scaffolds extensively utilized in the design of modern pharmaceuticals and agrochemicals. While the pyrazole core provides robust metabolic stability and hydrogen-bonding capabilities, the cyano (-C≡N) substituent acts as a highly reactive, electrophilic node. This whitepaper systematically explores the intrinsic reactivity of the cyano group within the pyrazole framework, detailing the electronic causality behind its transformations, and providing self-validating experimental protocols for drug development professionals.

Electronic Topology and Mechanistic Causality

The pyrazole ring is a five-membered heteroaromatic system containing one pyridine-like (sp2 hybridized) and one pyrrole-like (sp3 hybridized) nitrogen. When a cyano group is introduced—typically at the C3, C4, or C5 position—it exerts a profound electron-withdrawing effect (-I, -M) on the heteroaromatic core.

This electronic depletion deactivates the pyrazole ring toward electrophilic aromatic substitution but simultaneously hyper-sensitizes the nitrile carbon to nucleophilic attack. Unlike isolated aliphatic nitriles, the pyrazole-bound cyano group benefits from the aromatic system's ability to stabilize transition states during nucleophilic addition. The electron density is aggressively pulled toward the nitrile nitrogen, rendering the nitrile carbon highly electrophilic. This mechanistic causality explains why pyrazole carbonitriles are exceptionally prone to hydrolysis, often converting to carboxamides under mild conditions where standard aliphatic nitriles would remain entirely inert[1].

Furthermore, the foundational synthesis of these heavily functionalized scaffolds often relies on multicomponent reactions (MCRs). Reagents like malononitrile or diazoacetonitrile are utilized to construct the cyano-substituted ring in a single, highly atom-economical step[2].

Core Reactivity Pathways of the Cyano Group

Hydration to Carboxamides

The conversion of a pyrazole carbonitrile to a pyrazole carboxamide is driven by the nucleophilic attack of a hydroxide ion (or water, under acidic catalysis) on the nitrile carbon. The causality behind the reaction arresting at the amide stage—rather than over-hydrolyzing to the carboxylic acid—lies in the resonance stabilization of the resulting pyrazole-carboxamide. This stabilization lowers the electrophilicity of the newly formed carbonyl carbon, effectively preventing further nucleophilic attack by water[1].

Ammonolysis and Amine Formation

The cyano group can be synthesized via the direct ammonolysis of 3-trifluoromethylpyrazoles using aqueous ammonia, demonstrating the dynamic equilibrium and leaving-group capacity of the trifluoromethyl group under specific thermal conditions[3]. Conversely, the established cyano group can be reduced to a primary aminomethyl derivative (-CH₂NH₂) using strong hydride donors or catalytic hydrogenation.

[3+2] Cycloaddition to Tetrazoles

The cyano group serves as an excellent dipolarophile in [3+2] cycloadditions with azides. The reaction yields a 5-substituted 1H-tetrazole. The causality for this reaction's success requires a proton source (such as NH₄Cl) to further polarize the cyano group, lowering the activation energy required for the concerted cycloaddition mechanism.

Visualization of Reactivity Pathways

Reactivity CP Cyanopyrazole Core (Electrophilic -CN) Amide Hydration (Pyrazole-Carboxamide) CP->Amide H2O, Base/Acid Amine Reduction (Aminomethyl-Pyrazole) CP->Amine H2, Pd/C or LiAlH4 Tetrazole [3+2] Cycloaddition (Tetrazole Derivative) CP->Tetrazole NaN3, NH4Cl, Heat

Divergent reactivity pathways of the cyano group in pyrazole scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate self-validating checkpoints. This guarantees that the intermediate structures are confirmed before advancing to subsequent synthetic stages.

Protocol 1: Multicomponent Synthesis of 5-Amino-4-cyanopyrazoles

This protocol leverages a one-pot multicomponent reaction (MCR) to build the cyanopyrazole core from foundational building blocks[4].

  • Reagent Assembly: In a 100 mL round-bottom flask, combine malononitrile (10 mmol), an orthoester (e.g., triethyl orthoformate, 10 mmol), and a hydrazine derivative (10 mmol) in 20 mL of absolute ethanol.

  • Catalysis & Initiation: Add 3-5 drops of glacial acetic acid as a catalyst. Causality: The acid protonates the orthoester, facilitating the nucleophilic attack by malononitrile to form the highly reactive ethoxymethylene malononitrile intermediate.

  • Thermal Cycling: Reflux the mixture overnight (approx. 12-14 hours) under a nitrogen atmosphere.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the malononitrile spot and the emergence of a lower-R_f UV-active spot confirms successful ring closure.

  • Isolation: Cool the mixture to 0°C. The 5-amino-4-cyanopyrazole precipitates. Filter, wash with cold ethanol, and dry under vacuum.

Protocol 2: Controlled Hydration to Pyrazole-4-carboxamide

Because the cyano group on a pyrazole is highly susceptible to hydrolysis, controlled conditions must be maintained to prevent degradation[1].

  • Solubilization: Dissolve the synthesized 4-cyanopyrazole (5 mmol) in 15 mL of dimethyl sulfoxide (DMSO).

  • Alkaline Peroxide Addition: Add anhydrous K₂CO₃ (10 mmol) followed by the dropwise addition of 30% aqueous H₂O₂ (15 mmol) at 0°C. Causality: The hydroperoxide anion (HOO⁻) is a highly potent alpha-effect nucleophile that attacks the nitrile carbon exponentially faster than standard hydroxide, enabling mild reaction conditions that protect the pyrazole ring.

  • Maturation: Stir the solution at room temperature for 4 hours.

  • Self-Validation (IR Spectroscopy): Extract a small aliquot, perform a rapid aqueous workup, and run an Infrared (IR) spectrum. The complete disappearance of the sharp -C≡N stretch (~2220 cm⁻¹) and the appearance of a strong amide C=O stretch (~1650-1690 cm⁻¹) validates the transformation[1].

  • Quenching & Recovery: Pour the mixture into ice water. Filter the resulting amide precipitate and recrystallize from ethanol.

Workflow Start Start: Malononitrile + Orthoester + Hydrazine MCR Acid-Catalyzed MCR (Reflux in EtOH) Start->MCR Intermediate 5-Amino-4-cyanopyrazole (Isolated Intermediate) MCR->Intermediate Validation Self-Validation (IR: ~2220 cm⁻¹ peak) Intermediate->Validation Hydration H2O2 / K2CO3 in DMSO (Controlled Hydration) Validation->Hydration Verified End Pyrazole-4-carboxamide (Final Product) Hydration->End

Workflow for the MCR synthesis and controlled hydration of cyanopyrazoles.

Quantitative Data Summary

The following table summarizes the typical reaction conditions, yields, and chemoselectivity profiles for the fundamental transformations of the pyrazole cyano group based on established literature parameters[1][2][3][4].

TransformationReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Chemoselectivity / Notes
MCR Synthesis Malononitrile, Orthoester, Hydrazine, AcOH78 (Reflux)12 - 1475 - 85Highly regioselective for 5-amino-4-cyano derivatives.
Hydration (Amide) 30% H₂O₂, K₂CO₃, DMSO253 - 580 - 92Stops at carboxamide; prevents over-hydrolysis to acid.
Ammonolysis 8% Aqueous Ammonia601255 - 65Converts 3-trifluoromethylpyrazoles to 3-cyanopyrazoles.
Reduction (Amine) H₂ (1 atm), 10% Pd/C, MeOH2518 - 2470 - 80Preserves pyrazole aromaticity; sensitive to halogens.
Cycloaddition NaN₃, NH₄Cl, DMF12024 - 3665 - 80Requires high thermal energy; yields 1H-tetrazole.

Conclusion

The cyano group in pyrazoles is far more than a static structural element; it is a highly versatile synthetic handle. By understanding the electronic interplay between the electron-withdrawing nitrile and the electron-rich pyrazole core, researchers can rationally design self-validating protocols to selectively transform the cyano group into amides, amines, or tetrazoles. Mastering these fundamental reactivities remains a cornerstone of modern heterocyclic drug development.

References

  • Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms Source: Taylor & Francis Online URL:[Link][4]

  • Synthesis of dyes derived from 1-aryl-5-amino-4-cyanopyrazoles Source: University of Minho Repository URL:[Link][1]

  • SYNTHESIS OF 3-CYANOPYRAZOLES FROM 3-TRIFLUOROMETHYLPYRAZOLES VIA DIRECT AMMONOLYSIS REACTION Source: CLOCKSS URL:[Link][3]

Sources

Foundational

Solvation Dynamics and Equilibrium Solubility of Methyl 3-cyano-1H-pyrazole-4-carboxylate in Organic Solvents

Executive Summary Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6)[1] is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced agrochemicals and pharmaceutical active ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6)[1] is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced agrochemicals and pharmaceutical active ingredients. For researchers and drug development professionals, understanding its solubility profile across various organic solvents is a prerequisite for optimizing reaction conditions, designing purification workflows (such as crystallization), and formulating biological assays. This technical whitepaper dissects the solvation thermodynamics of this compound, provides a predictive solubility matrix, and outlines a self-validating analytical protocol for empirical solubility determination.

Chemical Profiling & Solvation Thermodynamics

The solubility of any active pharmaceutical intermediate (API) or precursor is dictated by its ability to disrupt its own crystal lattice in favor of solvent-solute interactions. Methyl 3-cyano-1H-pyrazole-4-carboxylate possesses a unique, highly polar structural motif:

  • Hydrogen Bond Donors: The 1H -pyrazole ring contains a secondary amine ( N−H ) capable of strong hydrogen bond donation.

  • Hydrogen Bond Acceptors: The molecule is densely packed with acceptor sites, including the sp2 hybridized pyrazole nitrogen, the highly polarized cyano group ( −C≡N ), and the carbonyl oxygen of the methyl ester ( −COOCH3​ ).

  • Dipole Moment: The electron-withdrawing nature of both the cyano and ester groups creates a strong molecular dipole, significantly influencing its dielectric requirements for solvation.

Mechanistic Causality of Solvent Interactions

The structural features of Methyl 3-cyano-1H-pyrazole-4-carboxylate dictate its affinity for specific solvent classes. Understanding the causality behind these interactions allows scientists to rationally select solvents rather than relying on trial and error.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants ( ϵ≈47 for DMSO) and act as powerful hydrogen-bond acceptors. They efficiently stabilize the strong dipole of the pyrazole derivative and accept hydrogen bonds from the pyrazole N−H , leading to near-instantaneous dissolution and high solubility capacities.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are amphoteric in their hydrogen-bonding capabilities. They can donate protons to the cyano/ester groups while accepting protons from the pyrazole ring. As demonstrated in studies of related pyrazole derivatives,2[2].

  • Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents rely primarily on dipole-dipole interactions and weak van der Waals forces. Because they lack strong hydrogen-bond donating capabilities, they cannot fully satisfy the solvation requirements of the pyrazole N−H and cyano groups, resulting in only moderate solubility.

  • Non-Polar Solvents (e.g., Hexane, Heptane, Toluene): Lacking both high dielectric constants and hydrogen-bonding capabilities, aliphatic hydrocarbons cannot overcome the lattice energy of the solid compound. They act as excellent anti-solvents for precipitation and crystallization workflows.

Quantitative Solubility Tiers

Based on the thermodynamic principles outlined above and the 3[3], the following table summarizes the expected solubility tiers for Methyl 3-cyano-1H-pyrazole-4-carboxylate.

Solvent ClassRepresentative SolventsExpected Solubility TierPrimary Mechanistic Driver
Polar Aprotic DMSO, DMF, NMP> 100 mg/mL (Freely Soluble)Strong dipole-dipole stabilization; potent H-bond acceptance.
Polar Protic Methanol, Ethanol30 - 100 mg/mL (Soluble)Dual H-bond donor/acceptor matching pyrazole amphoterism.
Moderately Polar Ethyl Acetate, DCM10 - 30 mg/mL (Sparingly Soluble)Moderate dipole interaction; limited H-bond coordination.
Non-Polar Hexane, Heptane< 1 mg/mL (Practically Insoluble)Inability to disrupt the compound's crystal lattice forces.

Self-Validating Protocol: Isothermal Shake-Flask Method

While predictive models are useful, rigorous drug development requires empirical validation. The4[4]. The following protocol is designed as a self-validating system to eliminate false positives caused by supersaturation, filter adsorption, or chemical degradation.

Step-by-Step Methodology
  • Saturated Solution Preparation: Weigh an excess amount of Methyl 3-cyano-1H-pyrazole-4-carboxylate into a 10 mL glass vial. Add exactly 5.0 mL of the target organic solvent. Causality Check: A visible pellet of undissolved solid must remain to ensure the solution is saturated; if it fully dissolves, add more solid.

  • Isothermal Equilibration: Seal the vial tightly to prevent solvent evaporation (especially critical for volatile solvents like DCM or Methanol). Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.5[5].

  • Phase Separation: Remove the vial and allow it to stand for 30 minutes to let large particulates settle. Draw the supernatant into a syringe equipped with a 0.45 µm PTFE filter. Causality Check:.

  • Dilution & Matrix Matching: Immediately dilute an aliquot of the filtered supernatant with the HPLC mobile phase. This prevents spontaneous precipitation if the ambient temperature drops and ensures the concentration falls within the linear dynamic range of the calibration curve.

  • HPLC-UV Quantification: Analyze the sample using High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 254 nm for pyrazole derivatives). Causality Check: HPLC is strictly preferred over simple UV-Vis spectrophotometry because it simultaneously verifies chemical stability. It ensures that the ester has not hydrolyzed and the cyano group has not degraded during the extended incubation period.

Experimental Workflow Visualization

Workflow N1 1. Solid Excess Addition (Methyl 3-cyano-1H-pyrazole-4-carboxylate) N2 2. Solvent Introduction (Polar/Non-Polar Organics) N1->N2 N3 3. Isothermal Agitation (24-48h, 25°C, Orbital Shaker) N2->N3 N4 4. Phase Separation (Centrifuge / PTFE Filtration) N3->N4 N5 5. HPLC-UV Quantification (Concentration & Stability Check) N4->N5

Figure 1: Isothermal shake-flask workflow for equilibrium solubility determination.

References

  • World Health Organization (WHO). Annex 4 - Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from[Link]

  • ACS Publications - Journal of Chemical & Engineering Data. Solid-Liquid Equilibrium Solubility Determination and Correlation of 5-Hydroxy-1-methylpyrazole in 12 Kinds of Pure Solvents. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate: A Detailed Protocol for Drug Discovery and Development

Abstract This comprehensive technical guide details a robust and reliable protocol for the laboratory-scale synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide details a robust and reliable protocol for the laboratory-scale synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is centered around a [3+2] cycloaddition reaction between diazomethane and dimethyl dicyanofumarate. This document provides a thorough examination of the reaction mechanism, detailed, step-by-step procedures for the preparation of the starting material and the final product, extensive safety protocols for the handling of diazomethane, and a complete guide to the characterization of the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and in-depth understanding of this synthetic transformation.

Introduction

Pyrazole scaffolds are of significant interest in pharmaceutical research due to their diverse biological activities. Specifically, pyrazole-4-carboxylates serve as crucial intermediates in the synthesis of a wide range of therapeutic agents. Methyl 3-cyano-1H-pyrazole-4-carboxylate, with its strategically placed cyano and carboxylate functionalities, is a valuable precursor for the elaboration into more complex molecules, including potential kinase inhibitors and other targeted therapies. The synthetic route detailed herein offers a reliable method for accessing this important compound.

The core of this synthesis is a [3+2] cycloaddition, a powerful class of reactions that allows for the efficient construction of five-membered rings. In this specific case, the 1,3-dipole, diazomethane, reacts with the electron-deficient alkene, dimethyl dicyanofumarate, to form the pyrazole ring system.

Reaction Scheme and Mechanism

The overall synthetic strategy involves two main stages: the preparation of the dipolarophile, dimethyl dicyanofumarate, and the subsequent [3+2] cycloaddition with diazomethane.

Reaction_Scheme cluster_0 Step 1: Synthesis of Dimethyl Fumarate cluster_1 Step 2: [3+2] Cycloaddition MaleicAnhydride Maleic Anhydride DimethylMaleate Dimethyl Maleate MaleicAnhydride->DimethylMaleate Methanol, H+ Methanol1 Methanol DimethylFumarate Dimethyl Fumarate DimethylMaleate->DimethylFumarate Isomerization Bromine Br2, light Diazomethane Diazomethane (CH2N2) FinalProduct Methyl 3-cyano-1H- pyrazole-4-carboxylate Diazomethane->FinalProduct Dicyanofumarate Dimethyl Dicyanofumarate Dicyanofumarate->FinalProduct

Figure 1: Overall synthetic pathway for Methyl 3-cyano-1H-pyrazole-4-carboxylate.

The [3+2] cycloaddition proceeds through a concerted or stepwise mechanism, depending on the substrates. In this case, the highly reactive diazomethane adds to the electron-poor double bond of dimethyl dicyanofumarate. This initially forms a transient dihydropyrazole intermediate, which rapidly tautomerizes to the more stable aromatic 1H-pyrazole.

Materials and Reagents

Reagent/MaterialGradeSupplier
Maleic AnhydrideReagentPlus®, ≥99%Sigma-Aldrich
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)95-98%Sigma-Aldrich
N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)99%Sigma-Aldrich
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS reagent, ≥85%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house prep.
Magnesium Sulfate (MgSO₄)Anhydrous, ≥97%Sigma-Aldrich
Silica Gel60 Å, 230-400 meshSigma-Aldrich

Experimental Protocols

Part 1: Synthesis of Dimethyl Fumarate

Dimethyl fumarate can be synthesized from maleic anhydride through esterification followed by isomerization.

Step 1: Esterification of Maleic Anhydride to Dimethyl Maleate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add maleic anhydride (20.0 g, 0.204 mol) and methanol (100 mL).

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl maleate as a colorless oil.

Step 2: Isomerization of Dimethyl Maleate to Dimethyl Fumarate

A common method for this isomerization involves catalysis by bromine under photochemical conditions.

  • Dissolve the crude dimethyl maleate (from the previous step) in a suitable solvent such as dichloromethane in a flask that allows for irradiation with a light source (e.g., a sunlamp).

  • Add a catalytic amount of bromine (a few drops) to the solution.

  • Irradiate the mixture with the light source while stirring at room temperature. The progress of the isomerization can be monitored by TLC or ¹H NMR.

  • Once the reaction is complete, wash the solution with aqueous sodium thiosulfate to remove excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude dimethyl fumarate can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Note: The synthesis of dimethyl dicyanofumarate is a more complex procedure and is often purchased from commercial suppliers. For the purpose of this protocol, it is assumed that dimethyl dicyanofumarate is available as a starting material.

Part 2: Synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate

Crucial Safety Note on Diazomethane: Diazomethane is a highly toxic and explosive gas. It should only be handled by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) and specialized glassware (e.g., with fire-polished joints). Avoid contact with rough surfaces, strong light, and certain metals. It is recommended to use a blast shield during its preparation and use.[1][2][3][4][5]

Step 1: Preparation of an Ethereal Solution of Diazomethane

A common and relatively safer laboratory method for the preparation of diazomethane is the base-catalyzed decomposition of N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®).[6][7]

  • Set up a diazomethane generation apparatus (commercially available kits are recommended) in a fume hood behind a blast shield. The apparatus typically consists of a reaction flask with a dropping funnel and a condenser leading to a receiving flask cooled in an ice-salt bath.

  • In the reaction flask, place a solution of potassium hydroxide (5 g) in water (8 mL) and ethanol (25 mL). Heat the mixture to 65 °C in a water bath to dissolve the KOH.

  • In a separate flask, dissolve Diazald® (21.4 g, 0.1 mol) in diethyl ether (200 mL).

  • Slowly add the Diazald® solution from the dropping funnel to the heated KOH solution in the reaction flask over approximately 25 minutes.

  • The diazomethane will co-distill with the ether. Collect the yellow ethereal solution of diazomethane in the receiving flask cooled to 0 °C.

  • Continue the distillation until the distilling ether is colorless. Do not distill to dryness.

  • The concentration of the diazomethane solution can be determined by titration with benzoic acid.

Step 2: [3+2] Cycloaddition Reaction

  • In a 250 mL round-bottom flask, dissolve dimethyl dicyanofumarate (5.0 g, 29.4 mmol) in 100 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared ethereal solution of diazomethane (approximately 35-40 mmol, a slight excess) to the stirred solution of dimethyl dicyanofumarate. The addition should be done dropwise, and the yellow color of diazomethane should be monitored. The disappearance of the yellow color indicates its consumption.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 3-cyano-1H-pyrazole-4-carboxylate as a solid.

Characterization

The structure and purity of the synthesized Methyl 3-cyano-1H-pyrazole-4-carboxylate should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), a singlet for the pyrazole C5-H proton (around 8.0-8.5 ppm), and a broad singlet for the N-H proton of the pyrazole ring (chemical shift can be variable and concentration-dependent).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include those for the methyl ester carbon, the nitrile carbon, and the carbons of the pyrazole ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretch (around 3300 cm⁻¹), the C≡N stretch (around 2240 cm⁻¹), and the C=O stretch of the ester (around 1720 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₆H₅N₃O₂ = 151.12 g/mol ).

Note: As of the writing of this protocol, a complete, publicly available experimental dataset for Methyl 3-cyano-1H-pyrazole-4-carboxylate is limited. The predicted data is based on the analysis of analogous pyrazole structures.[8][9][10]

Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate.

Synthesis_Workflow Start Starting Materials: - Maleic Anhydride - Methanol - Diazald® Prep_Fumarate Preparation of Dimethyl Fumarate (Esterification & Isomerization) Start->Prep_Fumarate Prep_Diazomethane Preparation of Ethereal Diazomethane Solution (Base-catalyzed decomposition of Diazald®) Start->Prep_Diazomethane Cycloaddition [3+2] Cycloaddition Reaction (Dimethyl Dicyanofumarate + Diazomethane) Prep_Fumarate->Cycloaddition Prep_Diazomethane->Cycloaddition Workup Reaction Work-up and Quenching Cycloaddition->Workup Purification Purification by Column Chromatography Workup->Purification Characterization Characterization of Final Product (NMR, IR, MS) Purification->Characterization FinalProduct Methyl 3-cyano-1H-pyrazole-4-carboxylate Characterization->FinalProduct

Figure 2: Logical workflow for the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate.

Conclusion

This application note provides a detailed and practical guide for the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate. The described [3+2] cycloaddition approach is an efficient method for the construction of the pyrazole core. By following the outlined procedures and adhering strictly to the safety precautions, researchers can reliably synthesize this valuable building block for applications in drug discovery and development. The provided information on the reaction mechanism and characterization will aid in the successful execution and verification of this synthetic protocol.

References

  • Wikipedia. Diazomethane. Available at: [Link]

  • University of Georgia Office of Research. Diazomethane-334-88-3.docx. Available at: [Link]

  • University of Illinois Division of Research Safety. Diazomethane. Available at: [Link]

  • Environmental Health & Safety, The University of New Mexico. Diazomethane Standard Operating Procedure Template. Available at: [Link]

  • The West Group. Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. Available at: [Link]

  • Organic Syntheses. Diazomethane. Available at: [Link]

  • Master Organic Chemistry. Diazomethane (CH₂N₂). Available at: [Link]

  • Kauno Technologijos Universitetas. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF DIAZOMETHANE.
  • Supporting Materials. Available at: [Link]

  • ResearchGate. Two Approaches to the Synthesis of Dimethyl Fumarate That Demonstrate Fundamental Principles of Organic Chemistry. Available at: [Link]

  • ResearchGate. Experimental and Computational Studies on Stepwise [3+2]‐Cycloadditions of Diaryldiazomethanes with Electron‐Deficient Dimethyl (E)‐ and (Z)‐2,3‐Dicyanobutenedioates. Available at: [Link]

  • ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, in-depth protocol for the large-scale synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate, a pivotal intermediate in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth protocol for the large-scale synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is predicated on a robust and scalable two-step process, commencing with the formation of a key intermediate, methyl 2-cyano-3-ethoxyacrylate, followed by a cyclocondensation reaction with hydrazine hydrate. This document elucidates the underlying chemical principles, furnishes detailed experimental protocols, and presents quantitative data in a structured format. Visual diagrams of the reaction pathway and workflow are included to ensure clarity and facilitate seamless implementation by researchers, scientists, and professionals in drug development.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1] Specifically, pyrazole-4-carboxylates are integral building blocks for a variety of therapeutic agents.[2] Methyl 3-cyano-1H-pyrazole-4-carboxylate, in particular, serves as a versatile precursor for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. Its efficient and scalable production is, therefore, of paramount importance to the pharmaceutical and chemical industries.[3]

This guide details a well-established and cost-effective synthetic route suitable for industrial production.[4] The methodology is designed to be both high-yielding and reproducible, with a focus on process safety and optimization for large-scale manufacturing.

Core Synthetic Strategy

The most prevalent and efficient synthesis of the 3-cyanopyrazole-4-carboxylate core relies on the principle of cyclocondensation. This involves the reaction of hydrazine, acting as a binucleophilic 1,2-diamine equivalent, with a suitable three-carbon electrophilic partner that already contains the desired cyano and carboxylate functionalities.[5]

The overall synthetic pathway is a two-step process:

  • Precursor Synthesis: Formation of the key intermediate, methyl 2-cyano-3-ethoxyacrylate, through the condensation of methyl cyanoacetate and triethyl orthoformate.[6]

  • Cyclocondensation: Reaction of the precursor with hydrazine hydrate to yield the final pyrazole product.[6]

Synthetic_Pathway Methyl_Cyanoacetate Methyl Cyanoacetate Precursor Methyl 2-cyano-3-ethoxyacrylate Methyl_Cyanoacetate->Precursor Condensation Triethyl_Orthoformate Triethyl Orthoformate Triethyl_Orthoformate->Precursor Final_Product Methyl 3-cyano-1H-pyrazole-4-carboxylate Precursor->Final_Product Cyclocondensation Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product

Caption: Overall synthetic pathway for Methyl 3-cyano-1H-pyrazole-4-carboxylate.

Detailed Experimental Protocols

PART 1: Synthesis of Methyl 2-cyano-3-ethoxyacrylate (Intermediate)

This step involves the condensation of methyl cyanoacetate with triethyl orthoformate, typically facilitated by acetic anhydride which acts as both a catalyst and a dehydrating agent.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
Methyl Cyanoacetate99.091.00 kg10.09
Triethyl Orthoformate148.201.65 kg11.13
Acetic Anhydride102.091.55 kg15.18

Procedure:

  • Charge a suitable, clean, and dry reaction vessel equipped with a mechanical stirrer, thermometer, and distillation setup with methyl cyanoacetate (1.00 kg) and triethyl orthoformate (1.65 kg).

  • Begin stirring the mixture at room temperature.

  • Slowly add acetic anhydride (1.55 kg) to the reaction mixture. An exotherm may be observed. Maintain the temperature below 40°C during the addition.

  • After the addition is complete, heat the reaction mixture to 120-130°C.

  • Ethyl acetate will begin to distill off. Continue heating and collecting the distillate until the distillation ceases. This typically takes 3-4 hours.

  • Monitor the reaction for completion by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. The crude methyl 2-cyano-3-ethoxyacrylate can be used directly in the next step or purified by vacuum distillation for higher purity of the final product.

PART 2: Synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate

This is the core cyclocondensation step where the pyrazole ring is formed.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
Methyl 2-cyano-3-ethoxyacrylate (crude)155.151.56 kg (from previous step)~10.09
Hydrazine Hydrate (80% solution)50.06 (for 100%)0.63 kg~10.07
Ethanol46.075.0 L-

Procedure:

  • In a separate, appropriately sized reaction vessel, prepare a solution of hydrazine hydrate (80%, 0.63 kg) in ethanol (5.0 L).

  • Cool the hydrazine solution to 10-15°C using an ice bath.

  • Slowly add the crude methyl 2-cyano-3-ethoxyacrylate to the hydrazine solution while maintaining the internal temperature below 25°C.[4] This addition is exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Gradually heat the mixture to reflux (approximately 78-82°C for ethanol) and maintain for 3-4 hours.

  • Monitor the reaction for completion by High-Performance Liquid Chromatography (HPLC) or TLC.

  • Once the reaction is complete, cool the mixture to 0-5°C to facilitate the precipitation of the product.

  • Filter the solid product using a suitable filtration setup (e.g., Nutsche filter).

  • Wash the filter cake sequentially with cold ethanol and then with water to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum at 50-60°C until a constant weight is achieved to yield Methyl 3-cyano-1H-pyrazole-4-carboxylate.

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclocondensation Charge_Reagents_1 Charge Methyl Cyanoacetate & Triethyl Orthoformate Add_Anhydride Add Acetic Anhydride (<40°C) Charge_Reagents_1->Add_Anhydride Heat_Distill Heat to 120-130°C & Distill Ethyl Acetate Add_Anhydride->Heat_Distill Monitor_1 Monitor by GC/TLC Heat_Distill->Monitor_1 Cool_1 Cool to Room Temp Monitor_1->Cool_1 Add_Intermediate Add Intermediate (<25°C) Cool_1->Add_Intermediate Crude Intermediate Prepare_Hydrazine Prepare Hydrazine Hydrate in Ethanol Cool_Hydrazine Cool to 10-15°C Prepare_Hydrazine->Cool_Hydrazine Cool_Hydrazine->Add_Intermediate Stir_RT Stir at Room Temp (1-2h) Add_Intermediate->Stir_RT Reflux Heat to Reflux (3-4h) Stir_RT->Reflux Monitor_2 Monitor by HPLC/TLC Reflux->Monitor_2 Cool_Precipitate Cool to 0-5°C to Precipitate Monitor_2->Cool_Precipitate Filter_Wash Filter and Wash Cool_Precipitate->Filter_Wash Dry_Product Dry Under Vacuum Filter_Wash->Dry_Product

Caption: General workflow for the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate.

Safety Precautions: Handling Hydrazine Hydrate

Hydrazine hydrate is a hazardous substance and requires strict safety protocols. It is acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin.[7] Both acute and chronic exposures must be strictly avoided.[8]

  • Personal Protective Equipment (PPE): Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[7][9] Mandatory PPE includes:

    • Respiratory Protection: A NIOSH-approved respirator is recommended for any operations not in a closed system.[10]

    • Eye and Face Protection: Wear splash-proof chemical safety goggles and a face shield.[7][11]

    • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[7]

    • Body Protection: Wear a chemical-resistant apron or suit and closed-toe shoes.[11]

  • Handling: Keep away from open flames, hot surfaces, and sources of ignition.[8] Store in a cool, dry, and well-ventilated area under an inert atmosphere.[8]

  • Spills and Waste Disposal: In case of a spill, evacuate the area and follow emergency procedures.[11] All waste containing hydrazine hydrate must be treated as hazardous waste and disposed of by a licensed professional waste management company.[11]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[8][11]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

Product Characterization

The final product, Methyl 3-cyano-1H-pyrazole-4-carboxylate, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C≡N, C=O, N-H).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point Analysis: As a preliminary indicator of purity.

Conclusion

The large-scale synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate can be achieved efficiently and cost-effectively through the two-step process detailed in this guide. The method is robust and amenable to industrial production, provided that stringent safety protocols, particularly concerning the handling of hydrazine hydrate, are implemented and adhered to by all personnel. Careful monitoring of reaction parameters and appropriate purification techniques will ensure a high yield of the desired product with excellent purity.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate - Benchchem. 12

  • Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate - Benchchem. 4

  • Hydrazine hydrate - SAFETY DATA SHEET. 8

  • Hydrazine Hydrate - Lanxess. 10

  • Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly - Hoo Chemtec. 11

  • Practical Hydrazine Hydrate Safety : r/chemistry - Reddit.

  • An In-depth Technical Guide to the Formation of Methyl 3-amino-1H-pyrazole-4-carboxylate - Benchchem. 6

  • An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate - Benchchem. 5

  • CN105541716A - Manufacturing method for pyrazole derivatives - Google Patents.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC.

  • Pyrazole synthesis - Organic Chemistry Portal.

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Method

Methyl 3-cyano-1H-pyrazole-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Privileged Pyrazole Core and the Strategic Importance of Cyano-Carboxylate Substitution The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazole Core and the Strategic Importance of Cyano-Carboxylate Substitution

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1][2][3] Its metabolic stability, synthetic tractability, and ability to engage in various non-covalent interactions with biological targets make it an ideal framework for the design of novel therapeutics.[3] This guide focuses on a particularly valuable derivative, methyl 3-cyano-1H-pyrazole-4-carboxylate , and its application as a versatile building block in contemporary drug discovery programs.

The strategic placement of a cyano group at the 3-position and a methyl carboxylate at the 4-position endows this scaffold with a unique combination of chemical reactivity and pharmacophoric features. The electron-withdrawing nature of both substituents influences the electronic properties of the pyrazole ring, while also providing key handles for a multitude of chemical transformations. This allows for the systematic exploration of chemical space and the optimization of lead compounds against a wide array of biological targets, including kinases, which are pivotal in oncology research.[4][5]

This document provides a comprehensive overview of the synthesis, functional group manipulations, and application of methyl 3-cyano-1H-pyrazole-4-carboxylate in drug discovery, complete with detailed experimental protocols and insights into the rationale behind its use.

Core Synthetic Strategies: From Precursors to the Target Scaffold

The synthesis of methyl 3-cyano-1H-pyrazole-4-carboxylate is most efficiently achieved through a two-step process, starting from readily available precursors. The initial step involves the formation of its direct precursor, methyl 3-amino-1H-pyrazole-4-carboxylate, which is then converted to the target cyano-substituted pyrazole via a Sandmeyer reaction.

Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate

The construction of the 3-aminopyrazole-4-carboxylate core is typically accomplished via a cyclocondensation reaction between a hydrazine and a suitable three-carbon electrophile.[1][2] A common and scalable approach utilizes the reaction of hydrazine hydrate with methyl 2-cyano-3-ethoxyacrylate, which is itself prepared from methyl cyanoacetate and triethyl orthoformate.[2][6]

Workflow for the Synthesis of the Aminopyrazole Precursor

A Methyl Cyanoacetate + Triethyl Orthoformate B Methyl 2-cyano-3-ethoxyacrylate A->B Condensation (Acetic Anhydride) D Methyl 3-amino-1H-pyrazole-4-carboxylate B->D Cyclocondensation (Ethanol, Reflux) C Hydrazine Hydrate C->D

Caption: General workflow for the synthesis of the key aminopyrazole intermediate.

Protocol 1: Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate

Materials:

  • Methyl cyanoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for pH adjustment if necessary)

Procedure:

Step 1: Synthesis of Methyl 2-cyano-3-ethoxyacrylate

  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine methyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.2 eq).

  • Slowly add acetic anhydride (1.5 eq) to the mixture with stirring.

  • Heat the reaction mixture to 120-130 °C for 2-3 hours. Ethyl acetate will distill off during this period.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The crude methyl 2-cyano-3-ethoxyacrylate can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate

  • In a separate reaction vessel, dissolve hydrazine hydrate (1.0 eq) in ethanol.

  • Cool the hydrazine solution to 10-15 °C in an ice bath.

  • Slowly add the crude or purified methyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the hydrazine solution while maintaining the temperature below 25 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, and then heat to reflux (approximately 80 °C) for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0-5 °C to precipitate the product.

  • Filter the solid, wash with cold ethanol, and then with water.

  • Dry the product under vacuum at 50-60 °C to yield methyl 3-amino-1H-pyrazole-4-carboxylate as a white to off-white solid.

Conversion to Methyl 3-cyano-1H-pyrazole-4-carboxylate via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic or heteroaromatic primary amine to a variety of functional groups, including a nitrile, via a diazonium salt intermediate.[7] This transformation is the key step to access the target scaffold.

The Sandmeyer Reaction Pathway

A Methyl 3-amino-1H-pyrazole-4-carboxylate B Pyrazole Diazonium Salt A->B Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) D Methyl 3-cyano-1H-pyrazole-4-carboxylate B->D Cyanation C Copper(I) Cyanide (CuCN) C->D

Caption: Conversion of the aminopyrazole to the cyanopyrazole via a diazonium intermediate.

Protocol 2: Synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate

Materials:

  • Methyl 3-amino-1H-pyrazole-4-carboxylate

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, to prepare CuCN solution)

  • Water

  • Ice

  • Ethyl acetate

  • Brine

Procedure:

  • Diazotization:

    • In a flask, carefully add concentrated sulfuric acid (e.g., 4.0 eq) to water at 0 °C to prepare a dilute sulfuric acid solution.

    • Add methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) to the cold acid solution and stir until dissolved.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide. This can be done by dissolving CuCN (1.2 eq) in a solution of sodium cyanide (2.4 eq) in water.

    • Cool the CuCN solution to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuCN solution. Effervescence (release of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain methyl 3-cyano-1H-pyrazole-4-carboxylate.

The Role of the Cyano and Carboxylate Groups in Drug Design

The cyano and methyl carboxylate groups on the pyrazole scaffold are not merely synthetic handles; they play crucial roles in molecular recognition and can significantly influence the pharmacokinetic properties of a drug candidate.

  • The Cyano Group: The cyano group is a versatile functional group in medicinal chemistry. Its linear geometry and ability to act as a hydrogen bond acceptor make it a valuable pharmacophoric element.[8] It can also serve as a bioisosteric replacement for other groups, such as a halogen or a carbonyl group, to modulate potency and physicochemical properties.[3][9] In some cases, the nitrile can be a key interacting group with the target protein.

  • The Carboxylate Group (or its derivatives): The methyl ester at the 4-position is readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can form strong ionic interactions and hydrogen bonds with basic residues (e.g., lysine, arginine) in a protein's active site.[10] Furthermore, the ester can be converted to a variety of amides, which introduces additional vectors for exploring structure-activity relationships (SAR) and improving properties like cell permeability and metabolic stability.

Application in Kinase Inhibitor Discovery: A Case Study

The 3-aminopyrazole scaffold, the direct precursor to our target molecule, is a well-established core in the design of kinase inhibitors.[4][5] For instance, derivatives of 3-aminopyrazole have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[5] The general structure of many pyrazole-based kinase inhibitors involves N-arylation or N-alkylation of the pyrazole ring and elaboration of the functional groups at the 3 and 4-positions.

While direct examples starting from methyl 3-cyano-1H-pyrazole-4-carboxylate are less common in the readily available literature, the derivatization strategies employed for the 3-amino analogue are directly applicable and provide a clear roadmap for its use.

Protocols for Scaffold Derivatization

The true utility of methyl 3-cyano-1H-pyrazole-4-carboxylate lies in its potential for diversification. The following protocols outline key transformations to generate a library of analogues for screening.

Protocol 3: N-Alkylation/N-Arylation of the Pyrazole Ring

The N-H of the pyrazole ring can be readily substituted to introduce various groups that can probe different regions of a target's binding pocket.

N-Functionalization of the Pyrazole Core

A Methyl 3-cyano-1H-pyrazole-4-carboxylate C N-Substituted Pyrazole A->C B Alkyl Halide (R-X) or Aryl Halide (Ar-X) B->C Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, Acetonitrile) (Cu or Pd catalyst for N-arylation)

Caption: General scheme for N-alkylation or N-arylation of the pyrazole scaffold.

Materials:

  • Methyl 3-cyano-1H-pyrazole-4-carboxylate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) or Aryl halide (e.g., iodobenzene)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent (e.g., DMF, acetonitrile)

  • For N-arylation: Copper(I) or Palladium catalyst and a suitable ligand (e.g., for Buchwald-Hartwig amination)

Procedure (for N-alkylation):

  • In a round-bottom flask, dissolve methyl 3-cyano-1H-pyrazole-4-carboxylate (1.0 eq) in DMF.

  • Add a base such as potassium carbonate (1.5-2.0 eq).

  • Add the alkyl halide (1.1 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitor the reaction by TLC. Note that N-alkylation can lead to a mixture of N1 and N2 isomers, which may require chromatographic separation.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product(s) by column chromatography.

Protocol 4: Hydrolysis of the Methyl Ester to a Carboxylic Acid

Materials:

  • Methyl 3-cyano-1H-pyrazole-4-carboxylate derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF (or methanol) and water.

  • Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.

  • The carboxylic acid product will often precipitate and can be collected by filtration. If it does not precipitate, extract the aqueous layer with ethyl acetate.

  • Dry the product under vacuum.

Protocol 5: Conversion of the Carboxylic Acid to a Carboxamide

Materials:

  • Pyrazole-4-carboxylic acid (from Protocol 4)

  • Amine (R-NH₂)

  • Peptide coupling reagent (e.g., HATU, HBTU, EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the pyrazole carboxylic acid (1.0 eq) in DMF.

  • Add the amine (1.1 eq), the coupling reagent (e.g., HATU, 1.2 eq), and a base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 6: Transformation of the Cyano Group

The cyano group can be converted into other useful functionalities, such as a carboxamide or a tetrazole, which is a common bioisostere for a carboxylic acid.

A. Hydrolysis to a Carboxamide:

  • Treat the methyl 3-cyano-1H-pyrazole-4-carboxylate with concentrated sulfuric acid at a controlled temperature (e.g., 0 °C to room temperature).

  • Carefully quench the reaction by pouring it onto ice.

  • Neutralize with a base (e.g., aqueous ammonia or NaOH) and extract the product.

B. Conversion to a Tetrazole:

  • In a flask, dissolve the cyanopyrazole (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 100-120 °C for several hours.

  • Monitor the reaction by TLC.

  • After cooling, acidify the reaction mixture with HCl and extract the tetrazole product.

Data Presentation: Biological Activities of Pyrazole Derivatives

The following table summarizes the biological activities of selected pyrazole derivatives, highlighting the potency that can be achieved through derivatization of the pyrazole scaffold. While not all examples start directly from methyl 3-cyano-1H-pyrazole-4-carboxylate, they showcase the potential of this structural motif.

Compound ClassTargetRepresentative CompoundIC₅₀ (nM)Reference
3-Aminopyrazole DerivativeCDK2/cyclin APNU-29213737[5]
Pyrazole-4-carboxamideAurora A KinaseCompound 10e160[11]
Imidazopyrazole-3-carboxamideBTKCompound 12a5.2[12]
Pyrazole-4-carboxamideAurora A/B KinaseCompound 6k16.3 (A), 20.2 (B)[13]

Conclusion and Future Perspectives

Methyl 3-cyano-1H-pyrazole-4-carboxylate represents a highly valuable and versatile scaffold for drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the rich chemistry of its functional groups, provides a robust platform for the generation of diverse compound libraries. The strategic positioning of the cyano and carboxylate groups offers multiple avenues for interaction with biological targets and for the fine-tuning of pharmacokinetic properties. As the demand for novel therapeutics continues to grow, particularly in the area of kinase inhibitors for oncology, the strategic application of well-designed building blocks like methyl 3-cyano-1H-pyrazole-4-carboxylate will undoubtedly remain a key enabler of innovation in medicinal chemistry.

References

  • Molecules. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Available at: [Link]

  • Journal of Medicinal Chemistry. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Available at: [Link]

  • ACS Publications. (2018). Transition-Metal-Free [3 + 2] Cycloaddition of Nitroolefins and Diazoacetonitrile: A Facile Access to Multisubstituted Cyanopyrazoles. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Available at: [Link]

  • HETEROCYCLES. (2012). SYNTHESIS OF 3-CYANOPYRAZOLES FROM 3-TRIFLUORO- METHYLPYRAZOLES VIA DIRECT AMMONOLYSIS REACTION. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • RSC Medicinal Chemistry. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. Available at: [Link]

  • Journal of Medicinal Chemistry. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Available at: [Link]

  • Journal of Medicinal Chemistry. (2004). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5- methoxycarbonyl-N-arylpyrazoles as building blocks for the synthesis of pyrazolo[4,3-b]pyridines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Journal of the American Chemical Society. (2019). A New Approach to the Cyanoacetic Ester Synthesis. Available at: [Link]

  • Google Patents. (2017). Process for preparation of aminopyrazole.
  • ResearchGate. (2023). The anticancer IC50 values of synthesized compounds against 3 cell lines. Available at: [Link]

  • ResearchGate. (2021). IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. Available at: [Link]

  • ResearchGate. (2019). Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12, 14, and 16 against different types of human cancer cells. Available at: [Link]

  • Science.gov. (n.d.). ic50 values calculated: Topics by Science.gov. Available at: [Link]

  • ResearchGate. (2015). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Available at: [Link]

  • PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Available at: [Link]

  • PubMed. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. Available at: [Link]

  • PubMed. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Available at: [Link]

Sources

Application

Application Notes and Protocols: Methyl 3-cyano-1H-pyrazole-4-carboxylate as a Pivotal Intermediate in Agrochemical Synthesis

Introduction: The Pyrazole Scaffold in Modern Crop Protection The pyrazole ring system is a cornerstone of modern agrochemical design, representing a privileged heterocyclic scaffold that imparts potent biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring system is a cornerstone of modern agrochemical design, representing a privileged heterocyclic scaffold that imparts potent biological activity.[1] Its derivatives are integral to a range of commercial products used to control fungal pathogens, insect pests, and weeds.[2] Pyrazole-based compounds, particularly pyrazole carboxamides, have led to the development of highly effective fungicides, most notably the Succinate Dehydrogenase Inhibitors (SDHIs), which have become indispensable for managing diseases in major crops.[3][4] Similarly, specific structural modifications to the pyrazole core have yielded powerful insecticides.[5][6]

At the heart of synthesizing these complex agrochemicals lies the strategic use of versatile building blocks. Methyl 3-cyano-1H-pyrazole-4-carboxylate is one such pivotal intermediate. Its bifunctional nature—possessing a reactive nitrile group and a readily modifiable ester—provides a robust platform for constructing the complex molecular architectures required for high efficacy. This guide provides a detailed technical overview of the synthetic pathways originating from Methyl 3-cyano-1H-pyrazole-4-carboxylate, complete with detailed protocols and mechanistic insights for researchers in the agrochemical field.

Foundational Synthetic Transformations: From Intermediate to Activated Core

The journey from Methyl 3-cyano-1H-pyrazole-4-carboxylate to a final active ingredient involves a series of foundational chemical transformations. The primary strategy involves converting both the cyano and ester functionalities to create a reactive pyrazole-4-carbonyl chloride intermediate, which is then coupled with various amines to generate the target agrochemicals.

The overall workflow is a multi-step process that provides a high degree of flexibility in introducing various substituents, which is crucial for tuning the biological activity and spectrum of the final product.

G A Methyl 3-cyano-1H- pyrazole-4-carboxylate B 1H-Pyrazole-3,4- dicarboxylic Acid A->B Step 1: Hydrolysis C 1-Alkyl-1H-pyrazole-3,4- dicarboxylic Acid B->C Step 2: N-Alkylation D 1-Alkyl-3-R-1H-pyrazole -4-carboxylic Acid C->D Step 3: Selective Decarboxylation/ Functionalization E 1-Alkyl-3-R-1H-pyrazole -4-carbonyl Chloride D->E Step 4: Acid Activation F Final Agrochemical (Pyrazole Carboxamide) E->F Step 5: Amide Coupling

Caption: General synthetic workflow from the pyrazole intermediate.

Step 1: Hydrolysis of Nitrile and Ester Groups

The initial and critical step is the complete hydrolysis of both the cyano and methyl ester groups to their corresponding carboxylic acids. This is typically achieved under strong basic or acidic conditions with heating. The resulting 1H-pyrazole-3,4-dicarboxylic acid is the first key intermediate.

Protocol 1: Basic Hydrolysis of Methyl 3-cyano-1H-pyrazole-4-carboxylate

  • Rationale: Sodium hydroxide provides the nucleophilic hydroxide ions required to attack the electrophilic carbons of both the nitrile and ester groups. The high temperature accelerates the reaction rate for these typically slow hydrolysis reactions. Acidification in the final step is necessary to protonate the carboxylate salts, causing the dicarboxylic acid product to precipitate.

  • Materials:

    • Methyl 3-cyano-1H-pyrazole-4-carboxylate

    • Sodium Hydroxide (NaOH) solution (e.g., 20% w/v)

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend Methyl 3-cyano-1H-pyrazole-4-carboxylate (1.0 equiv.) in the 20% NaOH solution.

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then further chill in an ice-water bath.

    • Slowly acidify the solution to pH 2 by the dropwise addition of concentrated HCl. A white precipitate will form.

    • Stir the cold suspension for 1 hour to ensure complete precipitation.

    • Collect the solid product (1H-pyrazole-3,4-dicarboxylic acid) by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Step 2 & 3: N-Alkylation and Selective Functionalization

With the dicarboxylic acid in hand, the next steps involve modifying the pyrazole core to match the structure of the target agrochemical. This includes N-alkylation (e.g., methylation) and selective modification of one of the carboxylic acid groups.[7] For many modern fungicides like Fluxapyroxad and Bixafen, the C3 position is functionalized with a difluoromethyl group.[3][8] This often involves a more complex route starting from different precursors. However, for the purpose of this guide, we will proceed with the carboxylate as a handle for further derivatization.

A common route involves the regioselective N-alkylation of the pyrazole ring.[7] Direct alkylation can sometimes lead to a mixture of regioisomers, but specific conditions can favor the desired product.[9]

Protocol 2: N-Methylation of 1H-Pyrazole-3,4-dicarboxylic Acid

  • Rationale: A base such as sodium bicarbonate is used to deprotonate the acidic N-H of the pyrazole ring, forming an anion that acts as a nucleophile. Dimethyl sulfate is a potent and efficient methylating agent (electrophile). Toluene is a suitable solvent for this reaction temperature.

  • Materials:

    • 1H-Pyrazole-3,4-dicarboxylic acid (from Protocol 1)

    • Dimethyl sulfate ((CH₃)₂SO₄)

    • Sodium Bicarbonate (NaHCO₃)

    • Toluene

  • Procedure:

    • Suspend 1H-pyrazole-3,4-dicarboxylic acid (1.0 equiv.) and NaHCO₃ (2.2 equiv.) in toluene.

    • With vigorous stirring, add dimethyl sulfate (1.1 equiv.) dropwise, maintaining the temperature below 30 °C using a water bath.

    • After the addition is complete, heat the mixture to 50 °C and stir until the reaction is complete as monitored by TLC.

    • Cool the reaction, filter off the inorganic salts, and concentrate the toluene solution in vacuo to yield the crude 1-methyl-1H-pyrazole-3,4-dicarboxylic acid, which can be purified or carried forward.

Note: Subsequent steps would involve selective conversion of one carboxyl group (e.g., via anhydride formation and reaction with an alcohol) before proceeding. For simplicity, we will assume a generic 1-Alkyl-3-R-1H-pyrazole-4-carboxylic acid is obtained for the next step.

Step 4: Activation via Acyl Chloride Formation

To facilitate the final amide bond formation, the pyrazole-4-carboxylic acid must be "activated" to make it more electrophilic. The most common method is its conversion to a highly reactive acyl chloride.[10]

Protocol 3: Synthesis of Pyrazole-4-carbonyl Chloride

  • Rationale: Thionyl chloride (SOCl₂) is a standard reagent for converting carboxylic acids to acyl chlorides. It reacts with the acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (gas), and hydrogen chloride (gas). The reaction is driven to completion by the evolution of these gaseous byproducts. Refluxing ensures the reaction goes to completion.

  • Materials:

    • 1-Alkyl-3-R-1H-pyrazole-4-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Toluene (optional, as solvent)

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add the pyrazole-4-carboxylic acid (1.0 equiv.).

    • Carefully add an excess of thionyl chloride (3-5 equiv.), either neat or in a solvent like toluene.

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.

    • Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

    • The resulting crude pyrazole-4-carbonyl chloride is a yellow liquid or solid and is typically used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.[10]

Application in Fungicide Synthesis: Pyrazole Carboxamide SDHIs

The primary application of this synthetic pathway is the production of pyrazole carboxamide fungicides. These molecules act as Succinate Dehydrogenase Inhibitors (SDHIs), blocking a critical enzyme (Complex II) in the mitochondrial respiratory chain of fungi, thereby halting energy production.[3][11]

Final Step: Amide Coupling

The activated pyrazole-4-carbonyl chloride is reacted with a selected aniline or other amine derivative to form the final carboxamide product.

Caption: Nucleophilic acyl substitution for amide formation.

Protocol 4: General Synthesis of a Pyrazole Carboxamide

  • Rationale: The amine nitrogen acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base, such as triethylamine (Et₃N), is crucial to scavenge the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[10]

  • Materials:

    • Crude Pyrazole-4-carbonyl chloride (from Protocol 3)

    • Substituted Aniline or Amine (1.0 equiv.)

    • Triethylamine (Et₃N) (1.1 equiv.)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the selected amine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous THF.

    • Cool the solution in an ice-water bath (0-5 °C).

    • Dissolve the crude pyrazole-4-carbonyl chloride (1.0 equiv.) in a small amount of anhydrous THF and add it dropwise to the cooled amine solution.

    • After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 10-16 hours.[10]

    • Monitor the reaction by TLC. Upon completion, remove the solvent using a rotary evaporator.

    • The residue can be purified by silica gel column chromatography or recrystallization to afford the target pyrazole carboxamide fungicide.

Data Summary: From Intermediate to Product

The following table summarizes the key transformations and provides representative data based on published syntheses of related compounds.

StepTransformationKey ReagentsTypical YieldReference
1-3Core Synthesis 1. NaOH, HCl2. (CH₃)₂SO₄, NaHCO₃>80% (overall)[7]
4Acid Activation SOCl₂ or (COCl)₂>95% (crude)[10][12]
5Amide Coupling Substituted Amine, Et₃N70-90%[10][11]

Application in Insecticide Synthesis

While fungicides are the most prominent application, the pyrazole carboxamide scaffold is also used to develop insecticides.[5] The synthetic route is identical to that described for fungicides, with the final biological activity being determined by the specific nature of the amine component coupled in the final step.[6] For instance, certain N-alkyl or N-aryl pyrazole carboxamides have shown potent activity against various insect pests, sometimes targeting different receptors than their fungicidal counterparts, such as the ryanodine receptor (RyR).[13]

The versatility of the pyrazole-4-carbonyl chloride intermediate allows for the creation of large libraries of compounds by reacting it with diverse amines, enabling screening for both fungicidal and insecticidal properties from a common synthetic pathway.

Conclusion

Methyl 3-cyano-1H-pyrazole-4-carboxylate is a highly valuable and versatile starting material in the multi-step synthesis of advanced agrochemicals. Through a robust and adaptable synthetic sequence involving hydrolysis, activation, and amide coupling, this intermediate provides access to a wide array of potent pyrazole carboxamide fungicides and insecticides. The protocols and rationale detailed in this guide offer a foundational framework for researchers and scientists to leverage this important building block in the discovery and development of next-generation crop protection solutions.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Available at: [Link]

  • Synthesis and insecticidal activity of novel 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives. J-Stage. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]

  • synthesis of 5‐(Cyanomethyl)‐3‐((5,5‐dimethyl‐3‐oxocyclohex‐1‐en‐1‐yl)amino)‐1H‐pyrazole‐4‐carbonitrile (3). ResearchGate. Available at: [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl). Taylor & Francis Online. Available at: [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

  • WO2010130767A2 - Fungicide pyrazole carboxamides derivatives. Google Patents.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. SpringerLink. Available at: [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. Clemens Lamberth, Syngenta. Available at: [Link]

  • Development of Cyanopyrazoles as Building Blocks to Fungicide Fluxapyroxad and Analogues. ACS Publications. Available at: [Link]

  • Development of Cyanopyrazoles as Building Blocks to Fungicide Fluxapyroxad and Analogues. PubMed. Available at: [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]

  • Development of Cyanopyrazoles as Building Blocks to Fungicide Fluxapyroxad and Analogues. ACS Publications. Available at: [Link]

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Method

Advanced Application Note: Synthesis and Integration of Methyl 3-cyano-1H-pyrazole-4-carboxylate in Kinase Inhibitor Discovery

Executive Summary & Structural Rationale Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS 33090-69-6) is a highly versatile, bi-functional building block in medicinal chemistry. In the realm of targeted oncology and immunol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS 33090-69-6) is a highly versatile, bi-functional building block in medicinal chemistry. In the realm of targeted oncology and immunology, achieving high-affinity binding to the highly conserved ATP-binding pocket of kinases is a primary challenge. As a Senior Application Scientist, I frequently deploy this specific pyrazole scaffold because it provides an elegant, self-validating system for drug design: it secures the crucial hinge-binding interactions while offering orthogonal chemical vectors (the C3-cyano and C4-ester groups) to probe the solvent-exposed and DFG-out pockets.

Recent advancements in targeted oncology have highlighted the efficacy of pyrazole derivatives in inhibiting Cyclin-Dependent Kinase 2 (CDK2) (1). Furthermore, 3-amino-1H-pyrazole-based scaffolds derived from these nitriles have been successfully deployed to illuminate understudied kinases such as the PCTAIRE family (CDK16) (2). Beyond CDKs, pyranopyrazoles synthesized via multicomponent reactions from similar cyano-pyrazole precursors exhibit potent allosteric inhibition of p38 MAP Kinase (3).

Target Pathway Context: CDK2 Intervention

To understand the utility of this scaffold, we must look at the biological causality of the target. In the CDK2/Cyclin E pathway, hyperactivation leads to unchecked G1/S phase transition, a hallmark of many malignancies. Pyrazole-based inhibitors competitively bind to the ATP pocket of CDK2, halting the phosphorylation of the Retinoblastoma (Rb) protein and arresting the cell cycle.

CDK2_Pathway Mitogen Mitogenic Stimuli CyclinE Cyclin E Expression Mitogen->CyclinE CDK2 CDK2 / Cyclin E Active Complex CyclinE->CDK2 Rb Rb Protein Phosphorylation CDK2->Rb ATP Hydrolysis E2F E2F Transcription Factor Release Rb->E2F S_Phase G1/S Phase Transition (Proliferation) E2F->S_Phase Inhibitor Pyrazole-Based Inhibitor Inhibitor->CDK2 Competitive Hinge Binding

Fig 1. CDK2/Cyclin E signaling pathway illustrating the intervention node of pyrazole inhibitors.

Synthesis Logic and Divergent Workflows

The true power of Methyl 3-cyano-1H-pyrazole-4-carboxylate lies in its orthogonal reactivity. The N1 position can be alkylated to access the hydrophobic pocket. Subsequently, the molecule can either undergo ester hydrolysis for amide coupling (yielding Type I inhibitors) or tandem cyclization via the C3-nitrile to form fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines), which rigidly lock the molecule into an optimal binding conformation.

Synthesis_Workflow SM Methyl 3-cyano-1H- pyrazole-4-carboxylate Alkylation N1-Alkylation (Cs2CO3, DMF) SM->Alkylation Step 1 Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Alkylation->Hydrolysis Step 2 Cyclization Nitrile Cyclization (Hydrazine/Amidines) Alkylation->Cyclization Alt Step 2 Amidation Amide Coupling (HATU, DIPEA) Hydrolysis->Amidation Step 3 Product1 Type I Kinase Inhibitor Amidation->Product1 Product2 Fused Bicyclic Inhibitor Cyclization->Product2

Fig 2. Divergent synthesis workflow utilizing the orthogonal reactivity of the pyrazole core.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail not only the procedural steps but the chemical causality behind each choice.

Protocol A: Regioselective N1-Alkylation of the Pyrazole Core

Objective: Introduce a hydrophobic moiety at N1 to occupy the kinase's hydrophobic pocket while preserving the N2/C3 vector. Reagents: Methyl 3-cyano-1H-pyrazole-4-carboxylate (1.0 eq), Alkyl halide (1.1 eq), Cesium Carbonate (Cs₂CO₃, 1.5 eq), anhydrous DMF.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the pyrazole core in anhydrous DMF to a 0.2 M concentration. Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the C4 methyl ester by adventitious hydroxide ions.

  • Base Addition: Add Cs₂CO₃ in one portion and stir at room temperature for 15 minutes. Causality: Cs₂CO₃ is deliberately chosen over K₂CO₃ or NaH. The larger cesium counterion creates a looser ion pair with the pyrazolate anion, enhancing its nucleophilicity. This drives thermodynamic regioselectivity toward the sterically less hindered N1 position over the N2 position (which is adjacent to the electron-withdrawing cyano group).

  • Alkylation: Dropwise add the alkyl halide. Heat the reaction mixture to 60°C for 4 hours.

  • Quenching & Extraction: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer thoroughly with a 5% aqueous LiCl solution. Causality: The LiCl wash is a self-validating purification step; it effectively partitions residual DMF into the aqueous phase, preventing co-elution during chromatography.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Tandem Cyclization to Pyrazolo[3,4-d]pyrimidine

Objective: Convert the monocyclic core into a fused bicyclic privileged kinase scaffold by reacting the C3-nitrile and C4-ester. Reagents: N1-alkylated methyl 3-cyano-pyrazole-4-carboxylate (1.0 eq), Formamidine acetate (3.0 eq), Sodium methoxide (NaOMe, 4.0 eq), anhydrous Methanol.

  • Activation: Suspend the N1-alkylated pyrazole intermediate and formamidine acetate in anhydrous Methanol.

  • Base Catalysis: Slowly add a freshly prepared NaOMe solution in Methanol. Causality: NaOMe deprotonates the formamidine acetate, generating the free, highly nucleophilic amidine species. Matching the base (methoxide) with the ester leaving group (methyl ester) prevents unwanted transesterification side-products.

  • Cyclization: Reflux the mixture for 12 hours. Causality: The reaction proceeds via a tandem mechanism. The amidine nitrogen first attacks the electrophilic C3-nitrile to form an imidamide intermediate. This is immediately followed by an intramolecular nucleophilic acyl substitution at the C4-methyl ester, expelling methanol and thermodynamically closing the pyrimidine ring.

  • Isolation: Concentrate the mixture under reduced pressure, neutralize with 1M HCl to pH 6, and filter the precipitated bicyclic product. Wash with cold water and dry under a vacuum.

Quantitative Data Summarization

Derivatives synthesized from the Methyl 3-cyano-1H-pyrazole-4-carboxylate core have demonstrated exceptional potency across multiple kinase panels. The table below summarizes representative structure-activity relationship (SAR) data.

Scaffold TypeTarget KinaseBinding ModeRepresentative IC₅₀Reference
Pyrazole-3,5-diamine derivativesCDK2ATP-Competitive (Hinge)0.45 – 1.5 µM[1]
3-Amino-1H-pyrazole derivativesCDK16ATP-Competitive (Hinge)33 nM[2]
Pyrano[2,3-c]pyrazolesp38 MAPKAllosteric (Lipid Pocket)~120 nM[3]

References

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities Source: RSC Advances URL
  • Source: International Journal of Molecular Sciences (MDPI)
  • Source: ACS Omega (via NIH)

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Application

derivatization of the cyano group of Methyl 3-cyano-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to the Derivatization of the Cyano Group of Methyl 3-cyano-1H-pyrazole-4-carboxylate Introduction: Unlocking the Potential of a Privileged Scaffold Methyl 3-cyano-1H-pyrazole-4-carboxylate is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Derivatization of the Cyano Group of Methyl 3-cyano-1H-pyrazole-4-carboxylate

Introduction: Unlocking the Potential of a Privileged Scaffold

Methyl 3-cyano-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery.[1] Its rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors make it a privileged scaffold for designing molecules that can interact with various biological targets. The true synthetic versatility of this molecule, however, lies in its functional group handles: the ester and, most notably, the cyano group. The cyano (nitrile) group is a remarkably versatile precursor, capable of being transformed into a wide array of other functionalities, thereby enabling extensive structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of key derivatization strategies for the cyano group of Methyl 3-cyano-1H-pyrazole-4-carboxylate. We will explore the transformation of the nitrile into amides, carboxylic acids, primary amines, amidines, and tetrazoles. Each section explains the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the causality behind experimental choices, empowering researchers to leverage this scaffold to its full potential.

Transformation into Amides and Carboxylic Acids via Hydrolysis

The hydrolysis of the cyano group is a fundamental transformation that can be controlled to yield either the primary amide (carboxamide) or the fully hydrolyzed carboxylic acid. The choice between partial or complete hydrolysis is dictated by the reaction conditions, primarily the strength of the acid or base and the temperature.[2]

Partial Hydrolysis to Methyl 3-carbamoyl-1H-pyrazole-4-carboxylate (Amide)

Partial hydrolysis to the amide is often desired as the amide group is a key pharmacophoric element and a useful synthetic intermediate. This transformation is typically achieved under controlled basic conditions, which facilitate the hydration of the nitrile without promoting significant subsequent hydrolysis of the newly formed amide.[2][3] Using a base like potassium hydroxide in a suitable solvent system allows for the selective formation of the amide.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve Methyl 3-cyano-1H-pyrazole-4-carboxylate (e.g., 1.65 g, 10 mmol) in tert-butyl alcohol (30 mL).

  • Reaction Setup: Add powdered potassium hydroxide (KOH) (e.g., 1.12 g, 20 mmol, 2.0 eq.) to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82-85°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 50:50 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture carefully by adding 1N hydrochloric acid (HCl) dropwise until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield Methyl 3-carbamoyl-1H-pyrazole-4-carboxylate.

dot

Caption: Reaction scheme for the partial hydrolysis of the cyano group to an amide.

Complete Hydrolysis to 4-(Methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

For complete hydrolysis to the carboxylic acid, more forcing conditions are required. This typically involves heating the intermediate amide in a stronger aqueous basic or acidic solution. A common method is to use an aqueous solution of a strong base like sodium hydroxide, followed by acidification.[4]

  • Reaction Setup: In a suitable reaction vessel, suspend Methyl 3-carbamoyl-1H-pyrazole-4-carboxylate (e.g., 1.83 g, 10 mmol) in a 10% aqueous sodium hydroxide (NaOH) solution (20 mL).

  • Heating: Heat the mixture to 60-70°C and stir for 12-16 hours, or until the reaction is complete as monitored by TLC.

  • Cooling and Acidification: Cool the reaction mixture in an ice bath to 0-5°C. Carefully acidify the solution to pH 3 by the dropwise addition of concentrated HCl. A precipitate should form.

  • Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water (2 x 10 mL) and dry under vacuum to afford 4-(Methoxycarbonyl)-1H-pyrazole-3-carboxylic acid.

Reduction to Methyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate

The reduction of the cyano group to a primary amine introduces a basic, nucleophilic aminomethyl group, which is a highly valuable functionality for building more complex molecules. This transformation is commonly achieved via catalytic hydrogenation, a method that is often clean and high-yielding.

Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) in an ammonia-saturated alcoholic solvent is a standard and effective method. The presence of ammonia helps to suppress the formation of secondary amine byproducts by minimizing the reaction of the intermediate imine with the product primary amine.

  • Catalyst Preparation: In a high-pressure hydrogenation vessel (Parr apparatus), add Raney Nickel (approx. 50% slurry in water, ~0.5 g) under a nitrogen atmosphere. Wash the catalyst with ethanol (3 x 20 mL) to remove water.

  • Reaction Mixture: Add a solution of Methyl 3-cyano-1H-pyrazole-4-carboxylate (e.g., 1.65 g, 10 mmol) in ethanol (50 mL) that has been saturated with ammonia gas.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to 50-60 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product, Methyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate, can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.

dot

Caption: Catalytic hydrogenation of the cyano group to a primary amine.

[3+2] Cycloaddition to Methyl 3-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylate

The conversion of a nitrile to a tetrazole ring is a highly valuable transformation in medicinal chemistry, as the tetrazole moiety is often used as a bioisostere for a carboxylic acid group. This is achieved via a [3+2] cycloaddition reaction with an azide source, typically sodium azide, often with a Lewis acid or a proton source to activate the nitrile.[5][6]

  • Reaction Setup: To a solution of Methyl 3-cyano-1H-pyrazole-4-carboxylate (e.g., 1.65 g, 10 mmol) in N,N-dimethylformamide (DMF, 25 mL), add sodium azide (NaN₃) (e.g., 0.78 g, 12 mmol, 1.2 eq.) and ammonium chloride (NH₄Cl) (e.g., 0.64 g, 12 mmol, 1.2 eq.).

  • Heating: Heat the reaction mixture to 120-130°C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitoring: Follow the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidification and Extraction: Acidify the aqueous solution to pH 2-3 with 2N HCl. A precipitate may form. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The crude product can be purified by column chromatography or recrystallization to yield Methyl 3-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylate.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle with care. Acidification of azide-containing solutions should be performed in a well-ventilated fume hood to avoid exposure to hydrazoic acid (HN₃).

Conversion to Methyl 3-carbamimidoyl-1H-pyrazole-4-carboxylate (Amidine)

The amidine functional group is a strong base and a common feature in pharmacologically active compounds. A classic and reliable method for converting nitriles to amidines is the Pinner synthesis.[7][8] This two-step process involves the formation of an imidate salt intermediate by reacting the nitrile with an alcohol under anhydrous acidic conditions, followed by reaction of the isolated imidate with ammonia or an amine.

Experimental Protocol: Pinner Synthesis of an Amidine

Step A: Formation of the Imidate Hydrochloride

  • Anhydrous Setup: In a flame-dried, three-neck flask equipped with a gas inlet tube and a drying tube, suspend Methyl 3-cyano-1H-pyrazole-4-carboxylate (e.g., 1.65 g, 10 mmol) in anhydrous ethanol (25 mL) and anhydrous diethyl ether (25 mL).

  • HCl Gas Addition: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the stirred suspension. The reaction is exothermic. Continue the addition of HCl gas for 2-3 hours until the solution is saturated and a precipitate of the imidate salt forms.

  • Isolation: Seal the flask and store it in a refrigerator (4°C) overnight to ensure complete precipitation. Collect the solid ethyl 4-(methoxycarbonyl)-1H-pyrazole-3-carboximidate hydrochloride by filtration under a nitrogen atmosphere. Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.

Step B: Conversion to the Amidine

  • Ammonolysis: Suspend the crude imidate hydrochloride from Step A in a cold (0°C) solution of absolute ethanol (30 mL) saturated with ammonia gas.

  • Reaction: Stir the suspension at room temperature in a sealed vessel for 24 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The residue, containing the amidine hydrochloride and ammonium chloride, can be purified. A common method is to dissolve the residue in a minimal amount of water, make it basic with NaOH, and extract the free amidine base into an organic solvent like chloroform or ethyl acetate.

Comparative Summary of Derivatization Methods

Transformation Key Reagents Product Functional Group Typical Yield Key Considerations
Partial Hydrolysis KOH, t-BuOHAmide (-CONH₂)60-80%Requires controlled conditions to avoid over-hydrolysis.
Complete Hydrolysis aq. NaOH, then HClCarboxylic Acid (-COOH)70-90%Requires more forcing conditions than amide synthesis.
Reduction H₂, Raney Ni, NH₃Primary Amine (-CH₂NH₂)65-85%Requires high-pressure hydrogenation equipment. Ammonia suppresses side-product formation.
Cycloaddition NaN₃, NH₄ClTetrazole50-75%Azide reagents are toxic and potentially explosive.
Pinner Synthesis 1. HCl, EtOH2. NH₃Amidine (-C(=NH)NH₂)55-70%Two-step process requiring anhydrous conditions for imidate formation.

Conclusion

The cyano group of Methyl 3-cyano-1H-pyrazole-4-carboxylate serves as a versatile synthetic handle, enabling access to a rich diversity of chemical matter. The protocols detailed in this guide for hydrolysis, reduction, cycloaddition, and conversion to amidines represent robust and reproducible methods for elaborating this core structure. By understanding the principles behind these transformations and carefully executing the experimental procedures, researchers in drug development can efficiently generate libraries of novel pyrazole derivatives for biological screening, accelerating the discovery of new therapeutic agents.

References

  • Jiang, B., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Via Google Search.
  • MDPI. (2021). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][5][9]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. MDPI.

  • Royal Society of Chemistry. (n.d.).
  • Sosnovskikh, V. Y., et al. (n.d.).
  • ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)
  • ACS Publications. (2018). [3 + 2]-Cycloaddition of in Situ Generated Nitrile Imines and Acetylene for Assembling of 1,3-Disubstituted Pyrazoles with Quantitative Deuterium Labeling. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. MDPI.
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  • BenchChem. (2025).
  • MDPI. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI.
  • Al-Mousawi, S. M., et al. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
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  • ResearchGate. (2026). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane.
  • ResearchGate. (2025). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile.
  • ResearchGate. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN.
  • IntechOpen. (2016).
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  • Yan, T., et al. (2012). SYNTHESIS OF 3-CYANOPYRAZOLES FROM 3-TRIFLUORO- METHYLPYRAZOLES VIA DIRECT AMMONOLYSIS REACTION. HETEROCYCLES, Vol. 85, No. 2.
  • MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
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Method

Application Notes and Protocols: Synthesis of Azo Dyes and Pigments Using Methyl 3-cyano-1H-pyrazole-4-carboxylate

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of Methyl 3-cyano-1H-pyrazole-4-carboxylate as a versatile coupling compone...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of Methyl 3-cyano-1H-pyrazole-4-carboxylate as a versatile coupling component in the production of azo dyes and pigments. The document delves into the core chemical principles, offers detailed and validated experimental protocols, and presents expert insights into the causality behind methodological choices.

Introduction: The Strategic Value of the Pyrazole Scaffold

Pyrazole-based azo dyes represent a significant and commercially important class of colorants, prized for their vibrant hues, excellent lightfastness, and strong affinity for synthetic fibers like polyester.[1][2] The heterocyclic pyrazole ring system is a powerful platform for dye design, allowing for extensive structural modification to tune color and performance properties.

Methyl 3-cyano-1H-pyrazole-4-carboxylate is a particularly valuable precursor in this field. Its structure incorporates several key features:

  • An Active Methylene Group: The CH group at the C5 position of the pyrazole ring is highly activated by the adjacent cyano and ring nitrogen atoms, making it an excellent nucleophile for azo coupling reactions.

  • Electron-Withdrawing Groups: The cyano (-CN) and methyl carboxylate (-COOCH₃) groups act as powerful auxochromes. They modulate the electronic properties of the chromophore, typically causing a bathochromic (deepening of color) shift and enhancing the molar extinction coefficient, leading to brighter, more intense colors.

  • Sites for Further Modification: The ester and cyano functionalities offer potential handles for subsequent chemical transformations, allowing for the synthesis of more complex dye and pigment structures.

This guide will focus on the foundational reaction for creating pyrazole azo dyes: the diazotization of an aromatic amine followed by its electrophilic coupling with Methyl 3-cyano-1H-pyrazole-4-carboxylate.

Section 1: The Core Chemistry of Pyrazole Azo Dye Synthesis

The synthesis is a classic two-part process involving the formation of a highly reactive diazonium salt and its subsequent reaction with the pyrazole coupling component.

Principle 1: Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[]

Causality: The reaction must be conducted at low temperatures (typically 0-5 °C) because diazonium salts are thermally unstable.[3] At higher temperatures, they readily decompose, losing nitrogen gas (N₂) to form highly reactive carbocations, which can lead to unwanted side products (e.g., phenols) and significantly reduce the yield of the target dye.

Principle 2: Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution.[5] The electron-rich pyrazole ring acts as the nucleophile, attacking the terminal nitrogen of the electrophilic diazonium salt. For Methyl 3-cyano-1H-pyrazole-4-carboxylate, this attack occurs regioselectively at the C5 position due to its high electron density and steric accessibility.

Causality: The pH of the reaction medium is critical. The coupling reaction is typically carried out in a slightly acidic to neutral medium (pH 4-7). In strongly acidic conditions, the concentration of the active phenoxide or enolate form of the coupling component is too low. In strongly alkaline conditions, the diazonium salt can convert into a non-electrophilic diazotate ion. Therefore, maintaining the optimal pH balance is essential for maximizing the reaction rate and yield.

Section 2: Application Protocol — Synthesis of a Disperse Yellow Dye

This protocol details the synthesis of a representative disperse dye, suitable for coloring hydrophobic fibers like polyester, by coupling diazotized 4-nitroaniline with Methyl 3-cyano-1H-pyrazole-4-carboxylate.[6] The nitro group in the diazo component helps to create a non-ionic, sparingly soluble molecule with good sublimation fastness, characteristic of disperse dyes.

Visualizing the Reaction

Caption: Reaction scheme for the synthesis of a pyrazole-based disperse yellow dye.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • 4-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Methyl 3-cyano-1H-pyrazole-4-carboxylate

  • Sodium Acetate (CH₃COONa)

  • Ethanol

  • Distilled Water

  • Beakers, Magnetic Stirrer, Ice Bath, Buchner Funnel, pH paper/meter

  • Thin Layer Chromatography (TLC) apparatus

Part A: Preparation of the Diazonium Salt Solution

  • In a 250 mL beaker, suspend 1.38 g (0.01 mol) of 4-nitroaniline in 20 mL of water.

  • Add 3 mL of concentrated HCl. Stir the mixture until a fine, uniform slurry of the amine hydrochloride is formed.

  • Cool the slurry to 0-5 °C in an ice-salt bath with continuous stirring. The temperature must not exceed 5 °C.

  • In a separate beaker, dissolve 0.70 g (0.0101 mol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine slurry over 15-20 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the escape of nitrous acid fumes.

  • Maintain the temperature at 0-5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 20 minutes at the same temperature. The resulting clear, pale-yellow solution is the diazonium salt, which should be used immediately.

Part B: The Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 1.65 g (0.01 mol) of Methyl 3-cyano-1H-pyrazole-4-carboxylate in 50 mL of ethanol.

  • Cool this solution to 10 °C and add 5 g of sodium acetate, followed by 50 g of crushed ice. This creates a buffered solution at the appropriate pH for coupling.

  • With vigorous stirring, slowly add the freshly prepared diazonium salt solution (from Part A) to the pyrazole solution over 30 minutes.

  • A brightly colored precipitate should form almost immediately.

  • Continue stirring the reaction mixture in the ice bath for 2 hours to ensure the completion of the coupling reaction.

Isolation and Purification (Self-Validation)

  • Collect the precipitated solid dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral to pH paper. This removes any unreacted salts and acids.

  • Press the solid as dry as possible on the funnel.

  • Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified dye.

  • Dry the purified crystals in a vacuum oven at 60 °C.

  • Determine the yield and characterize the product using TLC, melting point, and spectroscopic methods (FT-IR, UV-Vis).

Section 3: Data Presentation and Characterization

The successful synthesis of the target dye should be validated through rigorous characterization. The quantitative data and expected spectroscopic features are summarized below.

Table 1: Reaction Parameters and Expected Product Characteristics
ParameterValue/ObservationRationale / Comment
Molar Ratio 1:1.01:1 (Amine:Nitrite:Pyrazole)A slight excess of nitrite ensures complete diazotization.
Theoretical Yield ~3.16 gBased on 0.01 mol of the limiting reagent (4-nitroaniline).
Appearance Bright Yellow to Orange PowderTypical color for azo dyes derived from nitroanilines.[2]
Expected λmax 420 - 450 nm (in Ethanol/DMF)The specific wavelength of maximum absorbance in the visible spectrum.[7]
Solubility Insoluble in water, soluble in organic solvents (DMF, Acetone)Characteristic property of a disperse dye.
Spectroscopic Validation
  • UV-Visible Spectroscopy: The UV-Vis spectrum is the primary confirmation of a successful dye synthesis. A strong absorption band in the visible region (e.g., 420-450 nm) confirms the presence of the extended π-conjugated system of the azo chromophore.[7]

  • FT-IR Spectroscopy: Analysis of the infrared spectrum should reveal key functional groups. Expected peaks include:

    • ~2230 cm⁻¹ for the cyano (C≡N) stretch.

    • ~1720 cm⁻¹ for the ester carbonyl (C=O) stretch.

    • ~1590 cm⁻¹ and ~1400 cm⁻¹ associated with the azo (N=N) and aromatic ring stretches.

    • ~1520 cm⁻¹ and ~1340 cm⁻¹ for the asymmetric and symmetric stretches of the nitro (NO₂) group.

Section 4: Generalized Experimental Workflow

The entire process, from starting materials to final characterization, follows a logical and systematic workflow. This ensures reproducibility and safety.

Caption: Generalized workflow for the synthesis and validation of pyrazole azo dyes.

Section 5: From Dyes to Pigments: A Note on Molecular Design

While the protocol above yields a soluble dye, Methyl 3-cyano-1H-pyrazole-4-carboxylate is also a building block for insoluble pigments. The key difference between a dye and a pigment lies in solubility; pigments are insoluble in the application medium.[8]

Synthetic Strategies for Pigments:

  • Increase Molecular Weight: One common strategy is to create a disazo pigment. This can be achieved by starting with a diamine (e.g., dichlorobenzidine), performing bis-diazotization, and coupling the resulting tetra-azonium salt with two equivalents of the pyrazole derivative.

  • Enhance Intermolecular Forces: The resulting larger, more rigid, and planar molecule will have stronger intermolecular forces (van der Waals, π-π stacking), leading to higher lattice energy and profound insolubility.

  • Eliminate Solubilizing Groups: Avoid the inclusion of groups like sulfonic acids (-SO₃H) that promote water solubility.

Many commercially important pyrazole-based pigments, such as Pigment Orange 13 and Pigment Orange 34, are based on these disazo structures.[2][9]

Conclusion

Methyl 3-cyano-1H-pyrazole-4-carboxylate stands out as a highly effective and adaptable precursor for the synthesis of azo colorants. The electron-withdrawing nature of its cyano and carboxylate groups allows for the creation of dyes with high tinctorial strength and desirable shades in the yellow-to-orange spectrum. By mastering the fundamental principles of diazotization and azo coupling, and by rationally selecting the diazo component, researchers can leverage this building block to develop a wide array of novel dyes and pigments for diverse applications, from textile dyeing to high-performance coatings.

References

  • BenchChem. (2025).
  • Unknown. (n.d.). Polyfunctionally Pyrazole Azo Dyes.
  • Metwally, M. A., Bondock, S., El-Desouky, S. I., & Abdou, M. M. (2012). A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. International Journal of Modern Organic Chemistry, 1(3), 165-192.
  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Molecules, 27(16), 5173. [Link]

  • Metwally, M. A., Bondock, S., El-Desouky, S. I., & Abdou, M. M. (2012). A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Dey, B. (2018). Diazotisation and coupling reaction. Slideshare. [Link]

  • Frontier Laboratories Ltd. (2021). Material Characterization of Organic Pigments in Industrial Painting Using Pyrolysis. [Link]

Sources

Application

experimental procedure for monitoring the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate

Application Note: Experimental Procedure & Analytical Monitoring for the Synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate Introduction & Mechanistic Rationale Multisubstituted cyanopyrazoles are privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Procedure & Analytical Monitoring for the Synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate

Introduction & Mechanistic Rationale

Multisubstituted cyanopyrazoles are privileged scaffolds prevalent in blockbuster pharmaceuticals (e.g., the ALK/ROS1 inhibitor Lorlatinib) and agrochemicals (e.g., Fipronil)[1]. Traditional approaches to these heterocycles often involve direct late-stage cyanation or the condensation of hydrazines with 1,3-dicarbonyl equivalents, which frequently suffer from poor regioselectivity and require harsh reaction conditions.

To circumvent these limitations, this protocol outlines a highly regioselective, transition-metal-free [3+2] cycloaddition utilizing in situ generated diazoacetonitrile and methyl (E)-3-nitroacrylate[1].

Causality in Design: The selection of a nitroolefin (methyl (E)-3-nitroacrylate) as the dipolarophile is deliberate. Following the initial cycloaddition to form a pyrazoline intermediate, the nitro group acts as an exceptional, traceless leaving group. It undergoes spontaneous elimination as nitrous acid (HNO 2​ ), driving the aromatization to the thermodynamically stable 1H-pyrazole core without the need for external oxidants[1]. Furthermore, generating diazoacetonitrile in situ from aminoacetonitrile hydrochloride eliminates the need to isolate or store explosive diazo species, ensuring a fundamentally safer workflow[1].

Experimental Design & Self-Validating Systems

Trustworthiness in synthetic execution requires protocols that validate themselves in real-time. This workflow incorporates three self-validating checkpoints to ensure experimental integrity:

  • Visual Validation: The diazotization of aminoacetonitrile yields a distinct yellow/orange coloration in the organic phase. The gradual fading of this color upon the addition of the nitroacrylate serves as a qualitative, real-time indicator of dipolarophile consumption.

  • Off-Gas Validation: The spontaneous aromatization step releases nitrous acid, which decomposes into nitrogen oxides (NO x​ ). Mild, controlled gas evolution in the reaction vessel confirms that the critical elimination sequence is active.

  • Mass Balance Verification: Orthogonal monitoring (TLC and HPLC) ensures that the disappearance of the starting material peak directly correlates with the appearance of the product peak, ruling out silent side reactions such as acrylate polymerization.

Step-by-Step Methodologies

Phase 1: In Situ Diazotization (Diazoacetonitrile Generation)

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a vented septum.

  • Add aminoacetonitrile hydrochloride (1.2 mmol) and dissolve in a biphasic mixture of Dichloromethane (DCM, 10 mL) and Deionized Water (2 mL). Rationale: The biphasic system ensures that as the highly reactive diazoacetonitrile forms, it immediately partitions into the organic layer, shielding it from aqueous degradation.

  • Cool the vigorously stirring mixture to 0 °C using an ice-water bath.

  • Add sodium nitrite (NaNO 2​ , 1.5 mmol) dissolved in 1 mL of water dropwise over 5 minutes. Stir for 15 minutes at 0 °C.

Phase 2: [3+2] Cycloaddition & Aromatization 5. To the cold, yellow organic phase, add methyl (E)-3-nitroacrylate (1.0 mmol) dropwise as a solution in 2 mL of DCM. 6. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). 7. Stir the reaction for 12–16 hours. Caution: Ensure the reaction is properly vented to accommodate NO x​ gas evolution during aromatization.

Phase 3: Reaction Monitoring Protocol

  • Aliquot Preparation: Withdraw a 50 µL aliquot from the DCM layer using a micro-syringe.

  • Quenching: Dilute the aliquot immediately into 1.0 mL of LC-MS grade Acetonitrile. Rationale: Rapid dilution halts any further reaction and solubilizes the components for reverse-phase chromatography.

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Analysis: Inject 5 µL onto the HPLC system and simultaneously spot 2 µL onto a Silica Gel 60 F 254​ TLC plate.

Quantitative Data & Analytical Parameters

The following table summarizes the expected analytical data used to monitor the reaction's progress and confirm product formation.

AnalyteTLC Retention Factor (R f​ )*HPLC Retention Time (min)**UV Absorption Max ( λmax​ )
Methyl (E)-3-nitroacrylate (Starting Material)0.654.2245 nm
Diazoacetonitrile (Intermediate)N/A (Reactive/Volatile)N/AN/A
Methyl 3-cyano-1H-pyrazole-4-carboxylate (Product)0.306.8265 nm

*Mobile Phase: Hexane/Ethyl Acetate (3:1 v/v). Visualization via UV (254 nm) and KMnO 4​ stain. **Column: C18 (50 x 2.1 mm, 1.7 µm); Flow Rate: 0.4 mL/min; Gradient: 5-95% Acetonitrile in Water (0.1% Formic Acid) over 10 min.

Reaction Workflow Visualization

G A Aminoacetonitrile HCl + NaNO2 (0°C) B Diazoacetonitrile (In situ generation) A->B Biphasic Diazotization D [3+2] Cycloaddition (Pyrazoline Intermediate) B->D Organic Phase C Methyl (E)-3-nitroacrylate (Dipolarophile) C->D Addition at 0°C E HNO2 Elimination (Spontaneous Aromatization) D->E Room Temp F Orthogonal Monitoring (HPLC-UV & TLC) E->F Aliquot Sampling G Methyl 3-cyano-1H- pyrazole-4-carboxylate F->G Conversion >99%

Caption: Workflow for the synthesis and monitoring of Methyl 3-cyano-1H-pyrazole-4-carboxylate.

References

  • Title: Transition-Metal-Free [3 + 2] Cycloaddition of Nitroolefins and Diazoacetonitrile: A Facile Access to Multisubstituted Cyanopyrazoles Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]

Sources

Method

purification of Methyl 3-cyano-1H-pyrazole-4-carboxylate by column chromatography

An Application Note and Protocol for the Purification of Methyl 3-cyano-1H-pyrazole-4-carboxylate by Column Chromatography Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Purification of Methyl 3-cyano-1H-pyrazole-4-carboxylate by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of Methyl 3-cyano-1H-pyrazole-4-carboxylate using silica gel column chromatography. Methyl 3-cyano-1H-pyrazole-4-carboxylate is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] Achieving high purity of this intermediate is paramount for the success of subsequent multi-step syntheses and for ensuring the reliability of biological screening data. This document details the underlying principles of the separation, a step-by-step experimental workflow, and troubleshooting guidance to empower researchers, scientists, and drug development professionals to consistently obtain highly pure material.

Foundational Principles: The Science of Separation

The successful purification of Methyl 3-cyano-1H-pyrazole-4-carboxylate hinges on the principles of normal-phase adsorption chromatography.[3][4][5] In this technique, a polar stationary phase (silica gel) is used to separate components from a mixture that is carried through the column by a less polar mobile phase (eluent).

  • The Analyte: Methyl 3-cyano-1H-pyrazole-4-carboxylate is a moderately polar molecule. Its polarity is primarily derived from the pyrazole ring's nitrogen atoms, the nitrile (-C≡N) group, and the methyl ester (-COOCH₃) group. These functional groups are capable of forming hydrogen bonds and dipole-dipole interactions with the stationary phase.

  • The Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent with a surface rich in silanol groups (Si-OH).[3] These silanol groups act as interaction sites. More polar compounds in the crude mixture will adsorb more strongly to the silica gel, causing them to move through the column more slowly.

  • The Mobile Phase (Eluent): The eluent is a solvent or a mixture of solvents that flows through the column, competing with the adsorbed compounds for a place on the silica surface.[5] By carefully selecting the eluent's polarity, we can control the rate at which each compound travels. A less polar eluent will result in slower movement for all compounds, while a more polar eluent will accelerate their movement. For this specific pyrazole derivative, a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective.[6][7]

The separation is therefore an equilibrium process where molecules continuously adsorb onto the stationary phase and desorb back into the mobile phase. Less polar impurities will spend more time in the mobile phase and elute from the column first. The target compound, being more polar, will follow, and any highly polar impurities (e.g., starting materials or by-products) will be retained on the column for longer.

Safety & Handling: A Mandate for Precaution

Scientific integrity begins with safety. Both the target compound and the solvents used in this protocol require careful handling in a controlled laboratory environment.

Compound Hazards: Based on available safety data, Methyl 3-cyano-1H-pyrazole-4-carboxylate and related structures may be harmful if swallowed, toxic in contact with skin, and can cause serious skin and eye irritation.[8][9]

Solvent Hazards: The solvents used (e.g., hexane, ethyl acetate, dichloromethane) are flammable and can be harmful if inhaled or absorbed through the skin.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).

  • Splash-proof safety goggles or a face shield.[10]

  • A flame-resistant laboratory coat.

Engineering Controls:

  • All steps of this procedure must be performed inside a certified chemical fume hood to ensure adequate ventilation.[9]

  • Keep all solvents away from ignition sources.

Preliminary Analysis via Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is imperative to first determine the optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to simulate the separation on a small scale.[5][11] The goal is to find an eluent mixture that separates the desired product from all impurities and gives the product a Retardation Factor (Rf) between 0.2 and 0.4.

Protocol for TLC Analysis:

  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the test eluent (e.g., start with 20% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to saturate with solvent vapors.

  • Visualize: Once the solvent front has nearly reached the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Calculate Rf: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize: Adjust the eluent polarity until the desired separation is achieved.

    • If the product Rf is too high (>0.4), decrease the eluent polarity (reduce the percentage of ethyl acetate).

    • If the product Rf is too low (<0.2) or remains on the baseline, increase the eluent polarity (increase the percentage of ethyl acetate).

Detailed Protocol for Column Chromatography Purification

This protocol assumes a standard glass column and utilizes the "wet packing" method, which generally produces a more uniform and well-packed column, minimizing issues like channeling.[4]

Materials and Equipment
  • Glass chromatography column with a stopcock

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: n-Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade)

  • Crude Methyl 3-cyano-1H-pyrazole-4-carboxylate

  • Clean, dry sand

  • Cotton or glass wool

  • Beakers, Erlenmeyer flasks

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Experimental Workflow

The overall process follows a logical sequence from preparation to final product isolation.

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Purification TLC 1. TLC Optimization (Find Eluent System) Slurry 2. Prepare Silica Slurry (Silica + Eluent) Pack 3. Pack Column (Wet Packing) Equilibrate 4. Equilibrate Column Load 5. Load Crude Sample (Wet or Dry Load) Equilibrate->Load Elute 6. Elute Column (Isocratic or Gradient) Collect 7. Collect Fractions Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Evaporate 10. Evaporate Solvent (Rotary Evaporator) Dry 11. Dry Final Product (High Vacuum) Pure Pure Product Dry->Pure Crude Crude Product Crude->Load

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology
  • Column Preparation (Wet Packing):

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, using a long glass rod to position it.[12]

    • Add a ~1 cm layer of sand over the plug to create a flat base.[12]

    • In a separate beaker, create a slurry by mixing the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, least polar eluent determined by TLC (e.g., 10% Ethyl Acetate in Hexane).[3]

    • With the stopcock closed, pour the eluent into the column to about one-third of its height.

    • Quickly and carefully pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

    • Continuously tap the side of the column gently to help the silica settle into a uniform bed and to dislodge any trapped air bubbles.[12]

    • Once all the silica has been added and has settled, add a final ~1 cm layer of sand on top to protect the silica bed from being disturbed.[12]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry at any point.

  • Sample Loading:

    • Wet Loading (Preferred for good solubility): Dissolve the crude product in the absolute minimum amount of a suitable solvent (dichloromethane is often a good choice, or the eluent itself).[12] Carefully apply the solution dropwise to the top of the sand layer using a pipette.

    • Dry Loading (Preferred for poor solubility): Dissolve the crude product in a polar solvent (e.g., methanol or acetone). Add a small amount of silica gel (2-3 times the sample weight) to this solution. Remove the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[13]

  • Elution and Fraction Collection:

    • After loading the sample, carefully add the eluent to the top of the column, opening the stopcock to begin the flow.

    • Maintain a constant level of eluent above the stationary phase throughout the process.

    • Begin collecting the eluate in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size and separation.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more strongly adsorbed target compound.[5] For example, after eluting non-polar impurities with 10% EtOAc/Hexane, you might increase to 20% or 30% EtOAc/Hexane.

  • Monitoring and Isolation:

    • Periodically analyze the collected fractions by TLC to determine which ones contain your product. Spot the crude mixture, the current fraction, and the previous fraction on the same plate for easy comparison.

    • Combine all fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting solid under a high vacuum for several hours to remove any residual solvent.

Data Summary and Troubleshooting

Typical Purification Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshHigh surface area and polarity provide good separation for polar heterocycles.[3]
Stationary:Sample Ratio 30:1 to 50:1 (by weight)A higher ratio is used for more difficult separations to improve resolution.[3]
Typical Eluent System n-Hexane / Ethyl AcetateOffers a good polarity range for eluting moderately polar compounds. The ratio is determined by TLC.[6][14]
Elution Mode Gradient (e.g., 10% to 40% EtOAc)Often provides better and faster separation than isocratic elution by first washing off non-polar impurities and then eluting the target compound.[5]
Loading Method Dry LoadingRecommended for this compound to ensure a narrow starting band and prevent solubility issues at the column head.[13]
Monitoring TLC with UV visualization (254 nm)Allows for quick identification of fractions containing the product.[5][11]
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation - Eluent is too polar or not polar enough.- Column overloaded with sample.- Re-optimize the eluent system with TLC.- Use a lower sample-to-silica ratio.
Cracked/Channeled Bed - Column packed unevenly.- Column ran dry.- Repack the column carefully.- Always maintain the solvent level above the silica bed.
Product Won't Elute - Eluent is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Tailing of Spots on TLC - Sample is too acidic/basic.- Sample is too concentrated on the plate.- Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the eluent.- Spot a more dilute sample on the TLC plate.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of Methyl 3-cyano-1H-pyrazole-4-carboxylate. By combining a theoretical understanding of chromatographic principles with a meticulous experimental technique, researchers can reliably obtain this key synthetic intermediate in high purity. Adherence to the preliminary TLC analysis and safety guidelines is critical for achieving reproducible and safe outcomes.

References

  • Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem. (n.d.). BenchChem.
  • An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate - Benchchem. (n.d.). BenchChem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 6). Sigma-Aldrich.
  • An In-depth Technical Guide to the Formation of Methyl 3-amino-1H-pyrazole-4-carboxylate - Benchchem. (n.d.). BenchChem.
  • Column chromatography. (n.d.). University of Calgary.
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017, May 26). Taylor & Francis Online.
  • Safety data sheet - LGC Standards. (2018, October 23). LGC Standards.
  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2009, July 3). MDPI.
  • Column Chromatography Guide. (2025, December 12). Phenomenex.
  • How to run column chromatography. (n.d.). University of Rochester.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • Safety Data Sheet - Angene Chemical. (2025, October 19). Angene Chemical.
  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. (n.d.). Journal of Advanced Scientific Research.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc.
  • Syntheses and Characterizations of 4-Cyano-3-tolylpyrazole and its Metal Complexes. (2014, April 23). Digital Commons@ETSU.

Sources

Application

Application Notes &amp; Protocols: One-Pot Synthesis of Substituted Pyrazoles from Cyanoacetic Esters

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their widespread application is due to their diverse biological activities, including anti-inflammatory, analgesic, anti-HIV, and cyclooxygenase-2 (COX-2) inhibition.[1][2] The classical Knorr synthesis, while foundational, often suffers from a lack of regioselectivity.[1] Consequently, developing efficient, regioselective, and atom-economical one-pot syntheses is a significant goal in modern organic chemistry.

This guide details a robust and versatile one-pot method for synthesizing 3-amino-5-hydroxy-substituted pyrazoles starting from readily available cyanoacetic esters and substituted hydrazines. This approach offers high yields, operational simplicity, and access to a valuable pyrazole substitution pattern.

Reaction Mechanism and Scientific Rationale

The one-pot synthesis of 3-amino-5-hydroxypyrazoles from a cyanoacetic ester (e.g., ethyl cyanoacetate) and a hydrazine derivative is a base-catalyzed cyclocondensation reaction. The mechanism proceeds through several key steps, each driven by fundamental principles of reactivity.

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the more basic nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the cyanoacetic ester. This forms a tetrahedral intermediate.

  • Amide Formation: The intermediate collapses, eliminating the ethoxy group to form a hydrazide intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler Type): This is the crucial ring-forming step. A base (e.g., an alkoxide or amine) abstracts the acidic α-proton from the methylene group (activated by both the cyano and carbonyl groups). The resulting carbanion then attacks the nitrile carbon intramolecularly.[3][4][5][6] This process is an intramolecular variation of the Thorpe reaction, often referred to as the Thorpe-Ziegler reaction.[3][5][7]

  • Tautomerization: The resulting imine intermediate rapidly tautomerizes to form the more stable enamine, which constitutes the 3-amino-5-hydroxypyrazole core. The final product can exist in several tautomeric forms, but the 5-hydroxy form is often predominant.[8]

Understanding this mechanism is key to optimizing the reaction. The choice of base is critical for the deprotonation step, while the solvent and temperature influence the rates of both the initial condensation and the subsequent cyclization.

Reaction_Mechanism Fig. 1: Generalized Reaction Mechanism Reactants Ethyl Cyanoacetate + Substituted Hydrazine Int1 Hydrazide Intermediate Reactants->Int1 Nucleophilic Acyl Substitution Base Base (e.g., EtO⁻) Base->Int1 Int2 Carbanion Intermediate Int1->Int2 α-Proton Abstraction Int3 Cyclized Imine Intermediate Int2->Int3 Intramolecular Cyclization (Thorpe-Ziegler) Product 3-Amino-5-hydroxypyrazole (Tautomeric Mixture) Int3->Product Tautomerization

Caption: Fig. 1: Generalized Reaction Mechanism

Key Parameters and Optimization

The success of this one-pot synthesis hinges on the careful control of several experimental parameters.

  • Choice of Hydrazine: The substituent on the hydrazine (R¹ in the general scheme) determines the substituent at the N-1 position of the pyrazole ring. Both hydrazine hydrate and substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) are effective reactants. Electron-withdrawing groups on arylhydrazines can sometimes lead to improved yields.[9]

  • Cyanoacetic Ester: Ethyl cyanoacetate is the most common and cost-effective choice. Other alkyl esters can be used, but may require slight modifications to the reaction conditions.

  • Catalyst/Base: A base is essential for the intramolecular cyclization step. Sodium ethoxide is a highly effective catalyst, generated in situ from sodium metal in ethanol. Other bases like piperidine or DBU can also be employed, sometimes offering milder conditions.[10]

  • Solvent: Anhydrous ethanol is the solvent of choice, particularly when using sodium ethoxide, as it serves as both the solvent and the precursor to the catalytic base.

  • Temperature: The reaction is typically performed at reflux temperature to ensure a sufficient reaction rate for both the initial condensation and the subsequent cyclization.

  • Reaction Time: Reaction times can vary from a few hours to overnight, depending on the specific substrates and conditions. Microwave-assisted synthesis can dramatically reduce reaction times to mere minutes.[11][12][13]

Detailed Experimental Protocol: Synthesis of 3-Amino-5-hydroxy-1-phenyl-1H-pyrazole

This protocol provides a step-by-step method for a representative synthesis.

Materials and Equipment:

  • Round-bottom flask (100 mL) equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Ethyl cyanoacetate

  • Phenylhydrazine

  • Anhydrous ethanol

  • Sodium metal

  • Glacial acetic acid

  • Standard glassware for workup and filtration (Büchner funnel, filter flask, etc.)

  • TLC plates (silica gel) for reaction monitoring

Safety Precautions:

  • Sodium metal is highly reactive with water and flammable. Handle with care under an inert atmosphere or in a dry solvent.

  • Phenylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Ethanol is flammable. Ensure no open flames are nearby.

Step-by-Step Procedure:

  • Catalyst Preparation: In a dry 100 mL round-bottom flask, add 30 mL of anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (0.23 g, 10 mmol) to the ethanol. The mixture will effervesce as sodium ethoxide is formed. Allow the sodium to react completely until it is fully dissolved.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (1.13 g, 10 mmol) dropwise with stirring.

  • Hydrazine Addition: Following the addition of the ester, add phenylhydrazine (1.08 g, 10 mmol) to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Slowly neutralize the reaction mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7.

    • A precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification and Characterization:

    • Dry the collected solid in a vacuum oven.

    • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.

    • Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected yield is typically in the range of 80-90%.

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Prepare Sodium Ethoxide in Anhydrous Ethanol B 2. Add Ethyl Cyanoacetate & Phenylhydrazine A->B C 3. Reflux for 4-6 hours (Monitor by TLC) B->C D 4. Cool to Room Temp. & Neutralize with Acetic Acid C->D E 5. Isolate Product by Vacuum Filtration D->E F 6. Wash with Cold Water & Cold Ethanol E->F G 7. Purify by Recrystallization & Characterize F->G

Caption: Fig. 2: Experimental Workflow

Substrate Scope and Data

The described one-pot synthesis is versatile and accommodates a range of substituents on the hydrazine starting material. This allows for the generation of a library of N-1 substituted pyrazoles.

EntryHydrazine (R¹-NHNH₂)Cyanoacetic EsterProduct (N-1 Substituent)Typical Yield (%)
1PhenylhydrazineEthyl CyanoacetatePhenyl85-95
24-ChlorophenylhydrazineEthyl Cyanoacetate4-Chlorophenyl80-90
34-MethylphenylhydrazineEthyl Cyanoacetate4-Methylphenyl82-92
4Hydrazine HydrateEthyl Cyanoacetate-H (Unsubstituted)75-85
5MethylhydrazineEthyl CyanoacetateMethyl70-80

Yields are representative and may vary based on specific reaction conditions and purification methods.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; Inactive catalyst; Wet solvent/reagents.Ensure anhydrous conditions, especially for sodium ethoxide formation. Check the purity of starting materials. Extend reflux time.
Oily Product / Fails to Solidify Presence of impurities; Incomplete neutralization.Ensure complete neutralization. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization. Purify via column chromatography.
Multiple Spots on TLC Incomplete reaction; Side product formation.Monitor the reaction until the starting material spot disappears. If side products persist, purification by recrystallization or chromatography is necessary.
Difficulty Filtering Very fine precipitate.Allow the product to crystallize slowly without agitation. Use a different solvent system for recrystallization to obtain larger crystals.

Conclusion

The one-pot cyclocondensation of cyanoacetic esters with hydrazines is a highly efficient, reliable, and scalable method for the synthesis of pharmaceutically relevant 3-amino-5-hydroxypyrazoles. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can access a wide array of substituted pyrazoles in high yields. This protocol serves as a robust starting point for chemical synthesis campaigns in academic research and industrial drug development.

References

  • Buchler GmbH. Thorpe-Ziegler reaction. Available at: [Link]

  • Wikipedia. Thorpe reaction. Available at: [Link]

  • Kidwai, M., Aryal, R. K., & Kukreja, S. (2006). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B, 45B, 718-720. Available at: [Link]

  • Karakaya, G., & Çetinkaya, E. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. Available at: [Link]

  • Kaur, N. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25), e202301509. Available at: [Link]

  • Buriol, L., et al. (2018). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 29(1), 168-176. Available at: [Link]

  • Liang, J., et al. (2019). InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation. Molecular Diversity, 23(2), 275-282. Available at: [Link]

  • Wang, Z., et al. (2013). Efficient one-pot synthesis of substituted pyrazoles. Tetrahedron Letters, 54(3), 258-261. Available at: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Available at: [Link]

  • Chem-Station. Thorpe-Ziegler Reaction. Available at: [Link]

  • Organic Chemistry Portal. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids. Available at: [Link]

  • ResearchGate. InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation. Available at: [Link]

  • Arkat USA, Inc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Available at: [Link]

  • Organic Chemistry Portal. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Available at: [Link]

  • Google Patents. Process for the preparation of 3-amino-5-methylpyrazole.
  • Research Collection, ETH Zurich. Base-free Knoevenagel condensation catalyzed by copper metal surfaces. Available at: [Link]

  • Royal Society of Chemistry. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Available at: [Link]

  • OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Available at: [Link]

  • European Journal of Chemistry. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica SBA-15. Available at: [Link]

  • MDPI. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

Sources

Method

The Strategic Role of Methyl 3-cyano-1H-pyrazole-4-carboxylate in the Multicomponent Assembly of Bioactive Heterocycles

Introduction: The Convergence of a Privileged Scaffold and an Efficient Synthetic Strategy In the landscape of modern medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold," a st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of a Privileged Scaffold and an Efficient Synthetic Strategy

In the landscape of modern medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and capacity for diverse functionalization have rendered it a cornerstone in the design of therapeutics ranging from anti-inflammatory agents to kinase inhibitors for oncology.[1] The efficiency and elegance of multicomponent reactions (MCRs) provide a powerful platform for the construction of complex molecular architectures from simple precursors in a single, atom-economical step.[3] This guide delves into the strategic application of a highly functionalized building block, Methyl 3-cyano-1H-pyrazole-4-carboxylate, in the realm of MCRs. While direct, one-pot multicomponent reactions utilizing this specific pyrazole are not extensively documented, its true value lies in its capacity to serve as a versatile precursor to key intermediates that readily participate in a variety of powerful MCRs. This document provides detailed protocols and mechanistic insights into the transformation of Methyl 3-cyano-1H-pyrazole-4-carboxylate into reactive species for the synthesis of medicinally relevant fused heterocyclic systems.

Core Concepts: Understanding the Reactivity of Methyl 3-cyano-1H-pyrazole-4-carboxylate

The structure of Methyl 3-cyano-1H-pyrazole-4-carboxylate is endowed with three key functional groups that dictate its reactivity and potential applications in multicomponent synthesis: the pyrazole ring, a cyano group at the 3-position, and a methyl carboxylate group at the 4-position. The pyrazole ring itself contains both a pyridine-like and a pyrrole-like nitrogen atom, influencing its aromaticity and reactivity. The electron-withdrawing nature of the cyano and carboxylate groups significantly impacts the electron density of the pyrazole ring, influencing its susceptibility to electrophilic and nucleophilic attack.

The true potential of this molecule in MCRs is unlocked through the strategic transformation of its cyano and carboxylate functionalities into more reactive groups, namely an amino group (from the cyano group) and a formyl group (from the carboxylate). These transformations convert the starting material into highly valuable intermediates for the construction of fused pyrazole systems.

Caption: Key functional groups of Methyl 3-cyano-1H-pyrazole-4-carboxylate.

Application I: A Gateway to Pyrazolo[3,4-b]pyridines via 3-Aminopyrazole Intermediates

A prominent application of Methyl 3-cyano-1H-pyrazole-4-carboxylate in MCRs involves its conversion to a 3-amino-pyrazole derivative. The resulting 5-amino-pyrazole-4-carboxylate is a highly versatile building block for the synthesis of fused heterocycles, particularly pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry.[4]

Workflow for the Synthesis of Pyrazolo[3,4-b]pyridines

G start Methyl 3-cyano-1H- pyrazole-4-carboxylate reduction Reduction of Cyano Group (e.g., Catalytic Hydrogenation) start->reduction intermediate Methyl 3-amino-1H- pyrazole-4-carboxylate reduction->intermediate mcr Multicomponent Reaction (with Aldehyde and Active Methylene Compound) intermediate->mcr product Substituted Pyrazolo[3,4-b]pyridine mcr->product

Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Protocol 1: Reduction of Methyl 3-cyano-1H-pyrazole-4-carboxylate

This protocol describes the reduction of the cyano group to an amino group, a crucial step to enable participation in subsequent multicomponent reactions.

Materials:

  • Methyl 3-cyano-1H-pyrazole-4-carboxylate

  • Methanol or Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve Methyl 3-cyano-1H-pyrazole-4-carboxylate in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with additional solvent (methanol or ethanol).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude Methyl 3-amino-1H-pyrazole-4-carboxylate. The product can be purified by recrystallization if necessary.

Protocol 2: Multicomponent Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol details a typical MCR for the synthesis of a pyrazolo[3,4-b]pyridine derivative using the in-situ generated or isolated Methyl 3-amino-1H-pyrazole-4-carboxylate.

Materials:

  • Methyl 3-amino-1H-pyrazole-4-carboxylate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • Ethanol or Acetic Acid

  • Piperidine or another basic catalyst

Procedure:

  • To a round-bottom flask, add Methyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent), the aromatic aldehyde (1 equivalent), and the active methylene compound (1 equivalent) in ethanol or acetic acid.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Table 1: Representative Yields for Pyrazolo[3,4-b]pyridine Synthesis

AldehydeActive Methylene CompoundCatalystSolventYield (%)
BenzaldehydeMalononitrilePiperidineEthanol85-95
4-ChlorobenzaldehydeMalononitrilePiperidineEthanol80-90
4-MethoxybenzaldehydeEthyl CyanoacetateAcetic AcidReflux75-85

Application II: Accessing Fused Pyrimidines via Pyrazole-4-carbaldehyde Intermediates

Another strategic application involves the transformation of the methyl carboxylate group into a formyl (aldehyde) group. Pyrazole-4-carbaldehydes are valuable substrates in MCRs for the synthesis of various fused heterocyclic systems, including pyrazolo[3,4-d]pyrimidines.[5][6]

Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidines

G start Methyl 3-cyano-1H- pyrazole-4-carboxylate reduction_ester Reduction of Ester to Alcohol (e.g., LiAlH4) start->reduction_ester alcohol 3-Cyano-4-(hydroxymethyl) -1H-pyrazole reduction_ester->alcohol oxidation Oxidation of Alcohol to Aldehyde (e.g., PCC, DMP) alcohol->oxidation aldehyde 3-Cyano-1H-pyrazole- 4-carbaldehyde oxidation->aldehyde mcr_pyrimidine Multicomponent Reaction (e.g., with Guanidine) aldehyde->mcr_pyrimidine product_pyrimidine Substituted Pyrazolo[3,4-d]pyrimidine mcr_pyrimidine->product_pyrimidine

Caption: Workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Protocol 3: Synthesis of 3-Cyano-1H-pyrazole-4-carbaldehyde

This two-step protocol outlines the conversion of the methyl ester to the corresponding aldehyde.

Step A: Reduction to the Alcohol

Materials:

  • Methyl 3-cyano-1H-pyrazole-4-carboxylate

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Methyl 3-cyano-1H-pyrazole-4-carboxylate in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-cyano-4-(hydroxymethyl)-1H-pyrazole.

Step B: Oxidation to the Aldehyde

Materials:

  • 3-Cyano-4-(hydroxymethyl)-1H-pyrazole

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve the crude 3-cyano-4-(hydroxymethyl)-1H-pyrazole in anhydrous DCM.

  • Add PCC or DMP in one portion and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium or periodinane byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the 3-Cyano-1H-pyrazole-4-carbaldehyde, which can be purified by column chromatography if necessary.

Protocol 4: Multicomponent Synthesis of a Pyrazolo[3,4-d]pyrimidine

This protocol describes a condensation reaction to form the fused pyrimidine ring.

Materials:

  • 3-Cyano-1H-pyrazole-4-carbaldehyde

  • Guanidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-Cyano-1H-pyrazole-4-carbaldehyde and guanidine hydrochloride in ethanol.

  • Add a solution of sodium ethoxide in ethanol to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration.

  • Alternatively, concentrate the mixture and purify the residue by recrystallization or column chromatography to obtain the desired pyrazolo[3,4-d]pyrimidine.

Conclusion: A Versatile Building Block for Complex Heterocycle Synthesis

Methyl 3-cyano-1H-pyrazole-4-carboxylate emerges as a strategically valuable, though indirectly utilized, building block in the field of multicomponent reactions. Its utility is not in its direct participation, but in its facile conversion to highly reactive aminopyrazole and formylpyrazole intermediates. These intermediates are key players in the MCR-driven synthesis of a diverse array of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are of paramount importance in drug discovery and development. The protocols outlined herein provide a roadmap for researchers to unlock the synthetic potential of this functionalized pyrazole, enabling the efficient construction of complex molecular architectures with promising biological activities.

References

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (n.d.). ResearchGate. Available at: [Link]

  • A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. (n.d.). PMC. Available at: [Link]

  • A Convenient One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines and s-Triazolo[3,4-b][1][2][6]thiadiazines. (n.d.). Semantic Scholar. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. Available at: [Link]

Sources

Application

Application Note: Methyl 3-cyano-1H-pyrazole-4-carboxylate as a Privileged Scaffold in Antiviral Drug Development

Executive Summary Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6)[1] is a highly versatile, privileged scaffold in modern medicinal chemistry. Pyrazole derivatives are widely acknowledged for their broad-spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6)[1] is a highly versatile, privileged scaffold in modern medicinal chemistry. Pyrazole derivatives are widely acknowledged for their broad-spectrum pharmacological profiles, particularly their efficacy as[2]. In recent drug development campaigns, pyrazole cores functionalized with amides and hydroxyquinolines have demonstrated pronounced attenuation of coronaviruses (including SARS-CoV-2, HCoV-229E, and MERS-CoV) by disrupting multiple stages of the viral replication cycle[3]. This application note provides a comprehensive, self-validating guide to utilizing this intermediate for the synthesis of advanced antiviral pharmacophores[4].

Physicochemical Profiling

Understanding the baseline properties of the intermediate is critical for optimizing downstream synthetic workflows.

PropertySpecification
Chemical Name Methyl 3-cyano-1H-pyrazole-4-carboxylate
CAS Registry Number 33090-69-6[1]
Molecular Formula C6H5N3O2[1]
Molecular Weight 151.12 g/mol [1]
Structural Class Heterocyclic / Pyrazole Derivative[2]
Solubility Profile Soluble in DMF, DMSO, Methanol; Insoluble in Hexanes

Mechanistic Rationale: The Pyrazole Pharmacophore

As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is chosen for antiviral design:

  • 1H-Pyrazole Core : The five-membered heterocyclic ring acts as a structural mimic of natural nucleobases[2]. It provides critical hydrogen bond donor and acceptor sites that interact directly with the active sites of viral enzymes, such as RNA-dependent RNA polymerases (RdRp).

  • 3-Cyano Group : This strongly electron-withdrawing moiety lowers the pKa of the pyrazole N-H, modulating its binding kinetics. Furthermore, it serves as a synthetic precursor for tetrazoles—bioisosteres that enhance metabolic stability and target affinity against [3].

  • 4-Carboxylate (Methyl Ester) : The ester acts as a stable protecting group during initial N-alkylation but can be readily saponified to a free carboxylic acid. Subsequent conversion into pyrazole amides yields compounds with well-documented [4],[5].

Synthetic Workflow and Mechanism of Action

G A Methyl 3-cyano-1H- pyrazole-4-carboxylate (CAS: 33090-69-6) B N1-Alkylated Intermediate (Tautomer Locked) A->B R-X, K2CO3 Regioselective C Pyrazole-4-carboxamide (Pharmacophore Assembled) B->C 1. LiOH 2. R-NH2, HATU D Tetrazole Derivative (Active Antiviral API) C->D NaN3, NH4Cl [3+2] Cycloaddition E Viral Protease (e.g., 3CLpro) Inhibition D->E Amide/Tetrazole Binding F Viral Polymerase (RdRp) Inhibition D->F Nucleobase Mimicry

Figure 1: Synthetic workflow and dual-target antiviral mechanism of action for pyrazole derivatives.

Standardized Experimental Protocols

Protocol A: Regioselective N1-Alkylation of the Pyrazole Core

Objective : To lock the tautomeric state of the pyrazole ring and introduce a lipophilic moiety essential for cell membrane penetration. Causality & Insights : Pyrazoles undergo rapid annular tautomerism. Alkylating the N1 position stabilizes the molecule into a single, predictable pharmacophore. We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) rather than stronger bases like Sodium Hydride (NaH). Strong bases can lead to competing hydrolysis of the methyl ester or bis-alkylation. K₂CO₃ provides mild, thermodynamic control, favoring the less sterically hindered N1-alkylated product. Self-Validating Steps :

  • Charge a dry, argon-purged round-bottom flask with Methyl 3-cyano-1H-pyrazole-4-carboxylate (1.0 eq) and anhydrous DMF (10 mL/g).

  • Add finely powdered K₂CO₃ (1.5 eq). Validation: The suspension should remain easily stirrable; clumping indicates moisture contamination.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at 0°C to control the initial exotherm.

  • Heat the reaction to 60°C for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 152 [M+H]⁺) is <2% relative to the product mass.

  • Quench with ice-cold water to precipitate the product. Filter, wash with water, and dry under vacuum.

Protocol B: Saponification and Amide Pharmacophore Assembly

Objective : Convert the methyl ester into a functionalized amide, a critical binding motif for viral proteases. Causality & Insights : The methyl ester is chemically robust but biologically inactive in most viral target models. Saponification using Lithium Hydroxide (LiOH) in a THF/Water mixture ensures complete hydrolysis without attacking the sensitive 3-cyano group. For the subsequent amidation, HATU is selected over EDC/HOBt due to its superior reactivity with electron-deficient pyrazole-4-carboxylic acids, driving the formation of the active ester intermediate rapidly and minimizing epimerization. Self-Validating Steps :

  • Hydrolysis : Dissolve the N-alkylated intermediate in THF/H₂O (3:1 v/v). Add LiOH·H₂O (2.0 eq). Stir at room temperature for 2 hours.

  • IPC: TLC (DCM:MeOH 9:1) should show complete disappearance of the higher Rf ester spot.

  • Acidify to pH 3 using 1M HCl to precipitate the free carboxylic acid. Filter and dry.

  • Amidation : Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to pre-form the active ester.

  • Add the target amine (e.g., an 8-hydroxyquinoline derivative) (1.1 eq). Stir for 12 hours at room temperature.

  • Validation: Perform HPLC analysis. The amide product should emerge as a distinct, highly UV-active peak (254 nm). Purify via flash chromatography.

Protocol C: Cyano-to-Tetrazole Bioisosteric Transformation

Objective : Convert the 3-cyano group into a 1H-tetrazole to enhance binding affinity to viral targets. Causality & Insights : The cyano group is an excellent precursor for tetrazoles. Tetrazoles act as bioisosteres for carboxylic acids, offering similar pKa values but superior metabolic stability and increased lipophilicity. We use Sodium Azide (NaN₃) with Ammonium Chloride (NH₄Cl) in DMF. NH₄Cl acts as a weak acid to generate hydrazoic acid in situ safely and continuously, driving the [3+2] cycloaddition. Self-Validating Steps :

  • Suspend the amide intermediate (1.0 eq), NaN₃ (3.0 eq), and NH₄Cl (3.0 eq) in anhydrous DMF.

  • Heat to 120°C behind a blast shield for 24 hours. (Caution: NaN₃ is highly toxic and potentially explosive; never use halogenated solvents due to the risk of diazidomethane formation).

  • IPC: Monitor by FT-IR. The sharp -C≡N stretch at ~2230 cm⁻¹ must completely disappear, replaced by broad tetrazole N-H stretches at ~3000-3100 cm⁻¹.

  • Cool to room temperature, dilute with water, and acidify to pH 2 to precipitate the tetrazole. Filter and recrystallize from ethanol.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and analytical markers for the standardized workflows described above, ensuring reproducibility across laboratories.

Reaction StepReagents & ConditionsAvg. Yield (%)Purity (HPLC)Key Analytical Marker
N1-Alkylation R-X, K₂CO₃, DMF, 60°C, 4h85 - 92>98%Shift in N-H stretch (IR)
Ester Hydrolysis LiOH, THF/H₂O, RT, 2h90 - 95>99%Disappearance of -OCH₃ (NMR)
Amide Coupling R-NH₂, HATU, DIPEA, RT, 12h78 - 88>95%Appearance of Amide N-H (IR/NMR)
Tetrazole Formation NaN₃, NH₄Cl, DMF, 120°C, 24h65 - 75>95%Disappearance of -C≡N (IR)

References

  • 1H-Pyrazole-4-carboxylicacid,3-cyano-,methylester(9CI) CAS#: 33090-69-6 . ChemWhat Database. [Link]

  • Review on Biological Activities of Pyrazole Derivatives . Journal of Chemical Health Risks. [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation . RSC Advances.[Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management . Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Polysubstituted Pyrazole Synthesis

Welcome to the Pyrazole Synthesis Support Center. As drug development increasingly relies on the pyrazole scaffold for its unique pharmacokinetic and pharmacodynamic properties, controlling the regiochemistry and functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazole Synthesis Support Center. As drug development increasingly relies on the pyrazole scaffold for its unique pharmacokinetic and pharmacodynamic properties, controlling the regiochemistry and functionalization of these heterocycles has become a critical bottleneck. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve the most common challenges encountered during the synthesis of polysubstituted pyrazoles.

Section 1: The Knorr Cyclocondensation Conundrum (Regioselectivity)

FAQ: Why am I getting an inseparable 1:1 mixture of regioisomers when condensing unsymmetrical 1,3-diketones with arylhydrazines?

The Causality: The classical Knorr pyrazole synthesis relies on the condensation of a hydrazine with a 1,3-dicarbonyl compound. The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two hydrazine nitrogens[1]. When the reaction is run in polar protic solvents (like ethanol or acetic acid), indiscriminate hydrogen bonding dampens these electronic differences, leading to a nearly statistical mixture of 1,3,5- and 1,3,4-substituted regioisomers[2].

To achieve high regioselectivity, you must switch to a strong polar aprotic solvent (e.g., DMAc, DMF) or a highly specialized fluorinated solvent (e.g., HFIP)[3]. Aprotic solvents do not act as H-bond donors, allowing the most nucleophilic nitrogen of the arylhydrazine (the terminal NH2​ ) to selectively attack the most electrophilic carbonyl[2]. Furthermore, the addition of a strong aqueous acid accelerates the second dehydration step, driving the aromatization forward and preventing thermodynamic equilibration that degrades regioselectivity[2].

Quantitative Data: Solvent Effects on Regioselectivity

Data summarized from optimization studies on 1-aryl-3,4,5-substituted pyrazoles[2],[3].

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Typical Regioisomeric RatioAverage Yield (%)
Polar ProticEthanol (EtOH)24.5~ 55:4565 - 75
Polar ProticAcetic Acid (AcOH)6.2~ 50:5070 - 80
Polar AproticDMAc37.8> 95:585 - 98
FluorinatedHFIP16.7> 95:580 - 90
Protocol 1: Room-Temperature Regioselective Synthesis in DMAc
  • Preparation: In an oven-dried flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in anhydrous N,N-dimethylacetamide (DMAc) to a concentration of 0.5 M.

  • Hydrazine Addition: Slowly add the arylhydrazine (1.05 equiv) dropwise at room temperature. Note: Exothermic reactions may occur; control the addition rate to maintain ambient temperature.

  • Acid Catalysis: Add 10 N aqueous HCl (0.5 equiv)[2].

  • Incubation: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine to remove the DMAc. Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the major regioisomer.

G N1 Unsymmetrical 1,3-Diketone + Arylhydrazine N2 Solvent Selection N1->N2 N3 Protic Solvents (EtOH, AcOH) N2->N3 N4 Polar Aprotic (DMAc, DMF) N2->N4 N5 Fluorinated (HFIP) N2->N5 N6 Poor Regioselectivity (~1:1 Mixture) N3->N6 N7 High Regioselectivity (>95:5 Isomer Ratio) N4->N7 N5->N7

Workflow for optimizing regioselectivity in Knorr pyrazole synthesis via solvent selection.

Section 2: Overcoming Hydrazine Toxicity and Instability

FAQ: My required arylhydrazine is highly unstable, toxic, and not commercially available. How can I proceed with the synthesis?

The Causality: Free arylhydrazines are prone to rapid oxidation and degradation. To circumvent this, you can utilize a multicomponent, one-pot strategy that generates the hydrazine in situ[4]. By subjecting stable, commercially available arylboronic acids to a copper-catalyzed Chan-Lam-type coupling with Boc-protected diimide, a stable protected hydrazine is formed. Subsequent addition of acid cleaves the Boc groups, immediately feeding the highly reactive arylhydrazine intermediate into a cyclocondensation with a 1,3-dicarbonyl compound[4]. This self-validating system ensures the toxic intermediate is consumed the moment it is generated.

Protocol 2: One-Pot In Situ Hydrazine Generation & Cyclocondensation
  • Coupling: To a Schlenk tube, add arylboronic acid (1.0 equiv), di-tert-butyl azodicarboxylate (Boc-diimide, 1.2 equiv), and Cu(OAc)2​ (10 mol%). Suspend in anhydrous methanol (0.3 M).

  • Aerobic Stirring: Stir the mixture open to the air at room temperature for 12 hours to facilitate the Cu-catalyzed coupling.

  • Deprotection: Add a solution of 4M HCl in dioxane (5.0 equiv) directly to the reaction mixture. Stir for 2 hours at 50 °C to cleave the Boc groups.

  • Cyclocondensation: Cool to room temperature. Add the 1,3-dicarbonyl compound (1.2 equiv) and neutralize excess acid with sodium acetate (5.0 equiv). Stir for an additional 4 hours[4].

  • Isolation: Extract with dichloromethane, wash with saturated NaHCO3​ , dry, and purify via chromatography.

G A Arylboronic Acid + Boc-Diimide B Cu-Catalyzed Coupling A->B C Boc-Protected Hydrazine (In Situ) B->C D Acidic Deprotection (HCl/Dioxane) C->D E Reactive Arylhydrazine Intermediate D->E F Add 1,3-Diketone (Cyclocondensation) E->F G N-Functionalized Pyrazole F->G

One-pot cascade pathway for generating unstable hydrazines in situ for pyrazole synthesis.

Section 3: Accessing Fully Substituted (Tetrasubstituted) Pyrazoles

FAQ: Traditional [3+2] cycloadditions with internal alkynes require harsh heating and yield regioisomeric mixtures. How can I synthesize 1,3,4,5-tetrasubstituted pyrazoles mildly?

The Causality: Synthesizing fully substituted pyrazoles via standard Knorr condensations fails due to the extreme steric hindrance of α -substituted 1,3-diketones. Alternatively, traditional cycloadditions between sydnones (mesoionic dipoles) and internal alkynes suffer from high activation barriers and poor orbital polarization, necessitating harsh conditions[5].

The solution is the directed [4+2] cycloaddition of sydnones with alkynylboranes[5]. The highly electron-deficient boron atom strongly polarizes the alkyne, ensuring a highly asynchronous, regiocontrolled cycloaddition at room temperature. The subsequent extrusion of CO2​ is driven by the release of ring strain, yielding a pyrazoleborane with complete regiocontrol[5]. This C-B bond can then be leveraged for late-stage Suzuki-Miyaura cross-coupling.

Protocol 3: Mild Synthesis of Pyrazoleboranes via Sydnone Cycloaddition
  • Reagent Mixing: In a dry vial under nitrogen, combine the substituted sydnone (1.0 equiv) and the alkynylboronic ester (1.5 equiv) in anhydrous toluene (0.2 M).

  • Cycloaddition: Stir the mixture at room temperature for 4–12 hours.

  • Gas Evolution: Observe the reaction for the evolution of CO2​ gas, which indicates the retro-Diels-Alder breakdown of the highly strained bicyclic intermediate[5].

  • Workup: Concentrate the reaction mixture in vacuo.

  • Purification: Pass the crude material through a short pad of silica gel to isolate the fully substituted pyrazoleborane, primed for downstream functionalization.

G S1 Sydnone + Alkynylborane S2 [4+2] Cycloaddition (Room Temp) S1->S2 S3 Bicyclic Intermediate (Highly Strained) S2->S3 S4 Retro-Diels-Alder (-CO2) S3->S4 S5 Fully Substituted Pyrazoleborane S4->S5 S6 Suzuki Coupling (Late-Stage) S5->S6 S7 Complex Tetrasubstituted Pyrazole S6->S7

Mechanism of regiocontrolled sydnone-alkynylborane cycloaddition for tetrasubstituted pyrazoles.

Section 4: Late-Stage N-Alkylation of Unsymmetrical Pyrazoles

FAQ: Direct N-alkylation of my 3-substituted pyrazole yields an inseparable mixture of 1,3- and 1,5-isomers. How can I force regioselective alkylation?

The Causality: Because both nitrogen atoms in the pyrazole ring possess similar electron densities and basicities, standard nucleophilic substitution (e.g., with alkyl halides) is inherently unselective. To control this, you must rely on functional group tuning to create a steric block[6].

If your pyrazole possesses a coordinating group at the 3-position (such as a hydrazone or an acetyl group), treating the pyrazole with an alkali metal base (like K2​CO3​ or NaH ) forms an in situ pyrazolate where the metal cation chelates between the coordinating group and the adjacent N2 nitrogen[6]. This chelation cavity sterically hinders the N2 atom, forcing the incoming electrophile to attack the N1 atom exclusively, yielding a single regioisomer.

References
  • Gosselin, F., et al. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett (2006). 2

  • Benchchem Technical Support. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. 3

  • Pfeifer, et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry (2024). 4

  • Brown, A. W., et al. A Mild and Regiospecific Synthesis of Pyrazoleboranes. White Rose Research Online / Angewandte Chemie (2017). 5

  • MDPI Authors. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI (2025). 6

  • RSC Advances. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing (2022). 1

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common experimental hurdles. We will delve into the mechanistic underpinnings of the synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Synthetic Overview: The Primary Pathway

The most prevalent and industrially scalable synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate involves a two-step process.[1] The initial step is the formation of an activated three-carbon electrophile, Methyl 2-cyano-3-ethoxyacrylate, from methyl cyanoacetate and triethyl orthoformate.[1] This intermediate is then subjected to a cyclocondensation reaction with hydrazine, which acts as a binucleophilic reagent, to form the pyrazole ring.[2][3]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation A Methyl Cyanoacetate C Methyl 2-cyano-3-ethoxyacrylate A->C Acetic Anhydride (Catalyst/Dehydrating Agent) B Triethyl Orthoformate B->C Acetic Anhydride (Catalyst/Dehydrating Agent) E Methyl 3-cyano-1H-pyrazole-4-carboxylate C->E Ethanol or Water (Solvent) D Hydrazine Hydrate D->E

Caption: General workflow for the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective synthetic route for large-scale production?

A1: The most established and economical route starts from methyl cyanoacetate and triethyl orthoformate to generate the key intermediate, methyl 2-cyano-3-ethoxyacrylate.[1][4] This intermediate is then cyclized with hydrazine hydrate. This pathway is preferred for its high yields and the relatively low cost of starting materials.[4]

Q2: Which solvent is optimal for the cyclocondensation step with hydrazine?

A2: Ethanol is a commonly used and effective solvent for the reaction between methyl 2-cyano-3-ethoxyacrylate and hydrazine hydrate.[4] It provides good solubility for the reactants and allows for a suitable reflux temperature. Water is also a viable solvent, particularly in protocols adapted from patent literature for large-scale synthesis.[2] The choice may depend on downstream processing and product isolation preferences.

Q3: Is it necessary to purify the intermediate, Methyl 2-cyano-3-ethoxyacrylate?

A3: While purification of the intermediate can lead to a cleaner final product, it is often not strictly necessary. The crude methyl 2-cyano-3-ethoxyacrylate can be carried forward to the next step, which is a common practice in large-scale syntheses to improve process efficiency.[4] However, if you are facing issues with impurities in the final product, purification of the intermediate by distillation under reduced pressure is recommended.

Q4: What are the key safety precautions when working with hydrazine hydrate?

A4: Hydrazine hydrate is a toxic and potentially explosive substance. All manipulations should be conducted in a well-ventilated fume hood by trained personnel.[4] It is crucial to avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. The addition of hydrazine, which is often exothermic, should be done slowly and with adequate cooling to maintain temperature control.[2]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][4] A suitable mobile phase for TLC would typically be a mixture of ethyl acetate and hexane. The disappearance of the starting material (methyl 2-cyano-3-ethoxyacrylate) spot and the appearance of the product spot will indicate the reaction's progression towards completion.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Hydrazine: Hydrazine hydrate can degrade over time. 2. Low Reaction Temperature: Insufficient temperature during reflux will result in a slow or stalled reaction. 3. Poor Quality Precursor: Impurities in the methyl 2-cyano-3-ethoxyacrylate can inhibit the reaction.1. Use a fresh, unopened bottle of hydrazine hydrate. 2. Ensure the reaction mixture reaches and maintains the reflux temperature of the solvent (approx. 78-80°C for ethanol).[4] 3. Consider purifying the precursor by vacuum distillation before use.
Formation of a Brown/Tarry Residue 1. Excessive Heat: Overheating during the reaction or work-up can lead to decomposition. 2. Side Reactions: The presence of impurities or incorrect stoichiometry can promote polymerization or other side reactions.1. Maintain strict temperature control. Use a temperature-controlled heating mantle and monitor the internal reaction temperature. 2. Ensure accurate stoichiometry, especially the 1:1 molar ratio of the precursor to hydrazine hydrate.[4] Add the hydrazine slowly at a low temperature (10-15°C) before heating to reflux.[2][4]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Residual solvent (e.g., acetic anhydride from the previous step) or byproducts can inhibit crystallization. 2. Insufficient Cooling: The product may be soluble in the reaction mixture at room temperature.1. Ensure the precursor is free of acidic impurities. If necessary, purify the crude product using column chromatography. 2. After the reaction is complete, cool the mixture to room temperature and then chill in an ice bath (0-5°C) for at least one hour to maximize precipitation.[2][4]
Formation of Regioisomers 1. Reaction Conditions: In some pyrazole syntheses, especially with substituted hydrazines or complex substrates, the reaction conditions (e.g., solvent, pH) can influence which nitrogen atom of the hydrazine attacks which electrophilic center, leading to a mixture of regioisomers.[5]1. For this specific synthesis with unsubstituted hydrazine, the formation of the 3-amino (or its tautomer) isomer is strongly favored. However, if using substituted hydrazines, solvent choice becomes critical. Protic solvents like ethanol often favor one regioisomer over others.[6]
Difficult Purification 1. Co-precipitation of Byproducts: Unreacted starting materials or side products may co-precipitate with the desired product.1. Wash the filtered solid thoroughly with cold solvent (ethanol or water) to remove soluble impurities.[2][4] 2. If impurities persist, recrystallization from a suitable solvent like ethanol is an effective purification method.

Mechanistic Insights & Troubleshooting Logic

Understanding the reaction mechanism is crucial for effective troubleshooting. The cyclocondensation proceeds via a nucleophilic attack of the hydrazine on the electrophilic β-carbon of the acrylate, followed by an intramolecular cyclization and elimination.

G cluster_workflow Troubleshooting Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality (Fresh Hydrazine?) Start->Check_Reagents Check_Temp Confirm Reaction Temperature (Reflux Maintained?) Start->Check_Temp Check_Stoichiometry Check Molar Ratios (1:1 Precursor:Hydrazine?) Start->Check_Stoichiometry Check_Purity Analyze Precursor Purity Check_Reagents->Check_Purity Reagents OK Check_Temp->Check_Purity Temp OK Check_Stoichiometry->Check_Purity Ratios OK Purify_Intermediate Purify Intermediate Check_Purity->Purify_Intermediate Impure Optimize_Cooling Optimize Crystallization (Cool to 0-5°C?) Check_Purity->Optimize_Cooling Pure Purify_Intermediate->Optimize_Cooling Purify_Final Recrystallize Final Product Optimize_Cooling->Purify_Final Still Low Success Yield Improved Optimize_Cooling->Success Yield OK Purify_Final->Success

Caption: A logical workflow for troubleshooting low-yield issues.

The key to a high yield is ensuring the initial nucleophilic attack and subsequent cyclization are favored over potential side reactions like polymerization. This is achieved by:

  • Controlling the initial addition: Adding hydrazine slowly at a reduced temperature minimizes rapid, uncontrolled reactions that can lead to byproducts.[2][4]

  • Ensuring complete reaction: Heating to reflux provides the necessary activation energy for the intramolecular cyclization and subsequent aromatization to the stable pyrazole ring.[2][4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-cyano-3-ethoxyacrylate (Precursor)

This protocol is adapted from established synthetic methodologies.[1][4]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine methyl cyanoacetate (1.0 eq.), triethyl orthoformate (1.2 eq.), and acetic anhydride (1.5 eq.).

  • Reaction: Heat the mixture to reflux (approximately 120-140°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the methyl cyanoacetate is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The crude product can often be used directly in the next step. For purification, remove the volatile components (acetic anhydride, ethyl acetate) by distillation at atmospheric pressure. Then, distill the residue under reduced pressure to obtain the pure methyl 2-cyano-3-ethoxyacrylate as a colorless to pale yellow oil.

Protocol 2: Synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate

This protocol is a synthesis of procedures outlined in the literature.[2][4]

  • Setup: In a separate reaction vessel, prepare a solution of hydrazine hydrate (80% solution, 1.0 eq.) in ethanol. Cool this solution to 10-15°C using an ice bath.

  • Addition: Slowly add the crude or purified methyl 2-cyano-3-ethoxyacrylate (1.0 eq.) to the cooled hydrazine solution dropwise, ensuring the internal temperature does not exceed 25°C. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 3-4 hours. Monitor the reaction for completion by TLC or HPLC.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature, and then further cool to 0-5°C in an ice bath to precipitate the product.

  • Purification: Filter the resulting solid and wash it with a small amount of cold ethanol, followed by a wash with cold water.

  • Drying: Dry the product under vacuum at 50-60°C to obtain Methyl 3-cyano-1H-pyrazole-4-carboxylate as a crystalline solid.

References

  • Al-Afaleq E. I. Heterocyclic synthesis via enaminonitriles: An efficient, one step synthesis of some novel azolo[1,5-a]pyrimidine, pyrimido[1,2-a]benzimidazole, pyrido[1,2-a]benz-imidazole pyrimidine and pyrazole derivatives. Synth. Commun. 2000;30:1985–1999. [Link]

  • Gedgaudas, R., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021;26(13):3808. [Link]

  • Kappe, C. O., et al. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein J. Org. Chem. 2014;10:730-739. [Link]

  • Naimi, A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2021;26(24):7596. [Link]

  • Sharma, V., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023;28(18):6512. [Link]

  • Desai, N. C., et al. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. 2016. [Link]

  • Zhang, L., et al. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. 2012. [Link]

  • Al-Omran, F., et al. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. 2013;18(1):534-546. [Link]

  • Khalil, M. A. Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. Scientific & Academic Publishing. 2015;5(4):99-111. [Link]

  • Villa, C., et al. Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. 2022;27(17):5553. [Link]

  • Al-Omran, F. Heterocyclic Synthesis via Enaminonitriles: One-pot Synthesis of Some New Pyrazole, Isoxazole, Pyrimidine, Pyrazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimidazole and Pyrido[1,2-a]benzimidazole Derivatives. ResearchGate. 2000. [Link]

  • Gedgaudas, R., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. 2021. [Link]

  • Gomaa, A. M. Chemistry of Enaminonitriles of Pyrano[2,3-c]pyrazole and Related Compounds. ResearchGate. 2019. [Link]

  • Patent CN109485746A. Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Dalinger, I. L., et al. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. Molecules. 2022;28(1):165. [Link]

  • Jorgensen, W. L., et al. Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor. ChemMedChem. 2018;13(11):1092-1097. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 3-cyano-1H-pyrazole-4-carboxylate

Welcome to the technical support guide for the purification of Methyl 3-cyano-1H-pyrazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Methyl 3-cyano-1H-pyrazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. Proper purification is paramount to ensure the integrity of downstream applications, from preclinical studies to API synthesis.

Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and its impurities at varying temperatures.[1] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[2] This guide provides a framework for troubleshooting common issues and answers frequently asked questions to help you achieve high purity and yield.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific challenges you may encounter during the recrystallization of Methyl 3-cyano-1H-pyrazole-4-carboxylate, providing explanations and actionable solutions.

Q1: My compound has "oiled out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solid melts and separates from the solution as a liquid layer instead of crystallizing.[3] This is often because the boiling point of the solvent is higher than the melting point of your compound, or because the solution is supersaturated with impurities.

  • Causality: The solute is coming out of solution at a temperature above its melting point. This creates a liquid phase of the solute, which is immiscible with the bulk solvent. This oil can trap impurities, defeating the purpose of recrystallization.

  • Immediate Solutions:

    • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (e.g., 5-10% more volume) to lower the saturation point.[4] This ensures that crystallization begins at a lower temperature, hopefully below the compound's melting point.

    • Promote Slower Cooling: Allow the flask to cool more gradually. You can insulate the flask by placing it on a wooden block or in a beaker of hot water, rather than directly on the benchtop. Very slow cooling favors the formation of well-ordered crystals over an amorphous oil.[3]

  • Systematic Solution:

    • Change the Solvent System: If the issue persists, the chosen solvent is likely unsuitable. Select a solvent or solvent pair with a lower boiling point. For a compound like Methyl 3-cyano-1H-pyrazole-4-carboxylate, if you are using a high-boiling point solvent like water, consider switching to ethanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexane where the boiling point can be modulated.[4]

Q2: I've cooled the solution, but no crystals have formed. What should I do?

A2: The absence of crystals upon cooling typically points to one of two issues: either too much solvent was used, or the solution is supersaturated.[3]

  • Causality: For crystals to form, the solution must be saturated. If an excess of solvent was added, the concentration of the solute might not reach the saturation point even at low temperatures.[1] Alternatively, a supersaturated solution is a metastable state where the solute remains dissolved beyond its saturation point; it requires a nucleation event to initiate crystallization.[1]

  • Solutions:

    • Induce Nucleation:

      • Scratch Method: Gently scratch the inside of the flask just below the solvent's surface with a glass rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[1]

      • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystallization.

    • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent.[5] Gently heat the solution to boil off a portion of the solvent. Allow the now more concentrated solution to cool slowly again. Be careful not to evaporate too much solvent, which could cause the product to crash out of solution rapidly, trapping impurities.[4]

    • Extended Cooling: Place the flask in an ice-water bath to achieve a lower temperature, which will further decrease the solubility of your compound and may promote crystallization.[5]

Q3: My final yield is very low. Where did my product go?

A3: A low yield is a common and frustrating issue. Several factors can contribute to product loss during recrystallization.[6]

  • Causality & Solutions:

    • Excess Solvent: As discussed in Q2, using too much solvent is the most frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[1] Solution: Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude solid.[1] If you suspect this is the issue, you can try to recover more product from the filtrate by evaporating some solvent and re-cooling.

    • Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration (to remove insoluble impurities), it will be discarded with those impurities. Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or on a steam bath to prevent cooling and premature crystallization.[4][7]

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of your purified product. Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[1]

    • Inappropriate Solvent Choice: If the compound has significant solubility in the chosen solvent even at low temperatures, recovery will be poor. Solution: Re-evaluate your solvent choice by performing small-scale solubility tests to find a solvent where the compound is nearly insoluble at 0-5°C.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing Methyl 3-cyano-1H-pyrazole-4-carboxylate?

A1: The ideal recrystallization solvent should exhibit high solubility for the compound at high temperatures and very low solubility at low temperatures.[2] The principle of "like dissolves like" is a good starting point; given the polar functional groups (cyano, ester, pyrazole N-H) on your molecule, polar to moderately polar solvents are good candidates.

  • Screening Protocol:

    • Place ~20-30 mg of your crude compound into several test tubes.

    • Add ~0.5 mL of a different candidate solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) to each tube at room temperature.

    • Observe solubility. A suitable solvent should not dissolve the compound at this stage.[9]

    • If the compound is insoluble, heat the mixture to the solvent's boiling point. The compound should dissolve completely.[8]

    • Allow the hot solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is an excellent alternative.[4] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is insoluble. The two solvents must be miscible. For your compound, an ethyl acetate (good)/heptane (bad) or ethanol (good)/water (bad) system is a logical starting point.[10]

Q2: What are the key safety considerations for this procedure?

A2: While a specific Safety Data Sheet (SDS) for Methyl 3-cyano-1H-pyrazole-4-carboxylate should always be consulted, compounds of this class may present several hazards. General precautions based on related structures include:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

  • Chemical Hazards: Pyrazole derivatives can be harmful if swallowed, toxic in contact with skin, and cause skin and serious eye irritation.[12] Avoid creating and inhaling dust.[11][12]

  • Handling: Perform all manipulations in a well-ventilated chemical fume hood.[13]

  • Fire Safety: Use a heating mantle or steam bath for flammable organic solvents like ethanol, ethyl acetate, and heptane. Never heat them with an open flame.[7]

Q3: How pure should my product be after one recrystallization, and how can I tell?

A3: A single, well-executed recrystallization should significantly improve purity, often to >95-98%, assuming the initial crude material is not grossly impure.

  • Assessing Purity:

    • Melting Point Analysis: This is the most common and rapid method. A pure compound will have a sharp and narrow melting point range (typically < 2°C).[5] Impurities depress and broaden the melting point range. Compare your experimental value to the literature value.

    • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. The purified sample should ideally show a single spot, with impurities present in the crude lane being absent or significantly diminished.

    • Spectroscopic Methods: For rigorous analysis, techniques like NMR (Nuclear Magnetic Resonance) or HPLC (High-Performance Liquid Chromatography) can provide quantitative purity data.

Experimental Protocol: Recrystallization of Methyl 3-cyano-1H-pyrazole-4-carboxylate

This protocol outlines a standard procedure using a mixed-solvent system, which offers excellent control over the crystallization process.

ParameterValue/InstructionRationale
Solvent System Ethanol ("Good" Solvent) & Deionized Water ("Bad" Solvent)Ethanol is a polar solvent likely to dissolve the pyrazole at high temperatures. Water is a polar "bad" solvent in which many organics are less soluble, and it is fully miscible with ethanol.[10]
Crude Material 5.0 gStarting quantity for a standard lab-scale purification.
Apparatus 125 mL Erlenmeyer Flask, Heating Mantle, CondenserAn Erlenmeyer flask is used to minimize solvent evaporation and contamination. A condenser helps to prevent solvent loss during heating.[10]

Procedure:

  • Dissolution: Place 5.0 g of crude Methyl 3-cyano-1H-pyrazole-4-carboxylate into a 125 mL Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil. Start with ~20-25 mL and add more in small portions if needed.

  • Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, inorganic salts), perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.[14]

  • Addition of "Bad" Solvent: While keeping the ethanol solution hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is now saturated.[4]

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[4] The solution is now perfectly saturated and ready for cooling.

  • Slow Cooling: Cover the flask with a watch glass, remove it from the heat source, and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period to allow for the growth of large, pure crystals.[2]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount (~5-10 mL) of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition) to remove any residual soluble impurities.[7]

  • Drying: Dry the crystals under vacuum to a constant weight. The melting point of the dried solid should be determined to assess its purity.[1]

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot 'Good' Solvent (Ethanol) start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration 2. Hot Gravity Filtration insoluble_check->hot_filtration Yes add_bad_solvent 3. Add 'Bad' Solvent (Water) to Cloud Point insoluble_check->add_bad_solvent No hot_filtration->add_bad_solvent solid_impurities Solid Impurities hot_filtration->solid_impurities clarify 4. Add Drops of 'Good' Solvent to Re-clarify add_bad_solvent->clarify cool_rt 5. Slow Cool to Room Temperature clarify->cool_rt cool_ice 6. Cool in Ice Bath cool_rt->cool_ice filter 7. Vacuum Filtration cool_ice->filter wash 8. Wash with Ice-Cold Solvent Mixture filter->wash mother_liquor Mother Liquor (Soluble Impurities) filter->mother_liquor dry 9. Dry Crystals Under Vacuum wash->dry end End: Pure Crystalline Product dry->end

Sources

Optimization

Technical Support Center: Troubleshooting Cyclocondensation for Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals who are encountering yield, purity, or regioselectivity bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals who are encountering yield, purity, or regioselectivity bottlenecks during the cyclocondensation of hydrazines with 1,3-dicarbonyls (the Knorr pyrazole synthesis) or their equivalents (such as β -ketonitriles and enaminones).

By understanding the thermodynamic and kinetic drivers of each mechanistic step, you can systematically diagnose and resolve reaction failures.

Mechanistic Foundations of Cyclocondensation

The synthesis of the pyrazole core via cyclocondensation is a multi-step cascade. It is initiated by the nucleophilic attack of the hydrazine's terminal nitrogen on the most electrophilic carbonyl carbon of the 1,3-dicarbonyl compound[1]. This forms a transient hydrazone (or enamine) intermediate. The reaction must then undergo an intramolecular cyclization—where the second nitrogen attacks the remaining electrophilic site—followed by a final, thermodynamically driving dehydration step to yield the aromatic pyrazole ring[2].

Mechanism A 1,3-Dicarbonyl + Hydrazine B Nucleophilic Attack (Condensation) A->B C Hydrazone / Enamine Intermediate B->C -H2O D Intramolecular Cyclization C->D E Non-aromatic Cyclic Intermediate D->E F Dehydration (-H2O) E->F G Aromatic Pyrazole Product F->G -H2O

General mechanism of Knorr pyrazole synthesis via cyclocondensation.

Troubleshooting FAQs: Diagnosing Low Yields

Q1: My reaction stalls at the hydrazone intermediate, resulting in a low overall pyrazole yield. How can I drive the cyclization? Causality: While the initial hydrazone formation is often rapid, the subsequent intramolecular nucleophilic attack and dehydration can be kinetically slow or thermodynamically unfavorable if the remaining carbonyl lacks sufficient electrophilicity, or if the water byproduct stalls the equilibrium[3]. Solution:

  • Catalytic Activation: Introduce a catalytic amount of a Brønsted acid (e.g., glacial acetic acid) or a Lewis acid to protonate/coordinate the remaining carbonyl, significantly increasing its electrophilicity[1].

  • Thermodynamic Push: Elevate the reaction temperature (e.g., refluxing in toluene) and utilize a Dean-Stark apparatus or molecular sieves to continuously sequester the water byproduct. Removing water forces the equilibrium toward the dehydrated, aromatic pyrazole[1].

Q2: I am obtaining a complex mixture of regioisomers (e.g., 3-substituted vs. 5-substituted pyrazoles), which drastically lowers the yield of my target compound. How do I control regioselectivity? Causality: When utilizing unsymmetrical 1,3-dicarbonyls, the initial nucleophilic attack can occur at either carbonyl carbon. The more nucleophilic nitrogen of a substituted hydrazine will preferentially attack the more electrophilic and less sterically hindered carbonyl[2]. Solution:

  • Steric Modulation: If your synthetic route allows, utilize bulky substituents on the non-target carbonyl site to sterically block the initial attack, forcing the hydrazine to the desired electrophilic center[3].

  • Solvent Microenvironments: Switch your solvent to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE). TFE alters the transition state energies via strong hydrogen-bond donation, which can reverse or significantly enhance regioselectivity compared to standard polar protic solvents like ethanol[4].

Q3: My starting materials degrade before the reaction completes, leading to dark, tarry mixtures and poor yields. What is happening? Causality: Free-base aliphatic and aryl hydrazines are highly susceptible to air oxidation and photodegradation. Additionally, β -ketonitriles and 1,3-dicarbonyls can undergo premature hydrolysis or self-condensation if the reaction pH is too extreme (highly acidic or basic)[3]. Solution:

  • Reagent Stabilization: Substitute free-base hydrazines with their corresponding hydrochloride salts (e.g., phenylhydrazine HCl), which are vastly more stable. Neutralize the salt in situ using a mild base like sodium acetate[1].

  • Atmospheric Control: Always purge the reaction vessel and conduct the cyclocondensation under an inert atmosphere (Nitrogen or Argon) to definitively prevent oxidative degradation[1].

Q4: Are there alternative catalysts to standard Brønsted acids that can improve yields for sterically or electronically challenging substrates? Causality: Standard acid catalysis (like AcOH) can sometimes trigger unwanted side reactions, such as the Knorr pyrrole synthesis (if competing amines are present) or acetal formation. Lewis acids can coordinate the dicarbonyl in a bidentate fashion, activating it more cleanly without drastically lowering the pH. Solution: Zinc-based Lewis acids are highly effective. Transitioning to 5 mol % Zn(OTf)₂ in THF has been shown to boost yields of cyclocondensation and hydrohydrazination to near-quantitative levels (up to 98%) by perfectly activating the electrophile[5].

Quantitative Data: Catalyst and Solvent Effects

The choice of catalyst and solvent dictates the activation energy of the hydrazone cyclization step. The table below summarizes the profound impact of Lewis acid selection on the final pyrazole yield during hydrohydrazination/cyclocondensation workflows.

Reaction Condition / CatalystSolventTemp (°C)Yield (%)Mechanistic Observation
Uncatalyzed EthanolReflux85 - 92%Standard Knorr conditions; highly effective but prone to yielding regioisomeric mixtures with unsymmetrical substrates[2].
ZnCl₂ (5 mol %)THF10036%Poor Lewis acidity leads to incomplete hydrazone cyclization and stalled intermediates[5].
Zn(OAc)₂ (5 mol %)THF100< 30%Insufficient electrophilic activation of the carbonyl intermediate[5].
Zn(OTf)₂ (5 mol %)THF10098%Excellent bidentate coordination by the triflate salt drives complete cyclization and dehydration[5].
Zn(OTf)₂ (5 mol %)Dioxane100~ 80%Lower yield compared to THF due to competing solvent coordination effects dampening the catalyst[5].

Self-Validating Experimental Protocol

To ensure high yields and reproducibility, follow this optimized, self-validating protocol for the synthesis of substituted 1H-pyrazoles. This method incorporates real-time visual and chromatographic checks to verify mechanistic progression.

Step 1: Preparation & Inertion Dissolve the 1,3-dicarbonyl or β -ketonitrile (1.0 equivalent) in a suitable solvent (e.g., absolute ethanol for standard conditions, or THF if using Lewis acid catalysis). Purge the reaction flask with Argon for 10 minutes. Causality: Purging displaces oxygen, preventing the rapid auto-oxidation of the hydrazine reagent[1].

Step 2: Controlled Hydrazine Addition Cool the solution to 0 °C using an ice bath. Slowly add the hydrazine derivative (1.1 - 1.2 equivalents) dropwise over 15 minutes. Causality & Validation: Dropwise addition controls the highly exothermic hydrazone formation and prevents localized excesses of hydrazine, which could lead to bis-hydrazone side products[3]. A distinct color change (often to pale yellow) typically validates the formation of the hydrazone intermediate[1].

Step 3: Catalytic Activation Add a catalytic amount of glacial acetic acid (3-5 drops per mmol) or 5 mol% Zn(OTf)₂. Causality: This lowers the activation energy for the subsequent intramolecular nucleophilic attack[1][5].

Step 4: Cyclization & Dehydration Attach a reflux condenser and heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate / 70% Hexanes mobile phase[1]. Validation Check: The reaction is complete when the intermediate hydrazone spot is fully consumed and replaced by a single, lower-Rf, highly UV-active spot corresponding to the aromatic pyrazole[1].

Step 5: Isolation and Purification Cool the mixture to room temperature, then transfer the flask to an ice bath. Slowly add cold deionized water dropwise with vigorous stirring. Validation Check: The sudden shift in solvent polarity will force the hydrophobic pyrazole product to crash out of solution as a precipitate[1]. Collect the solid product via vacuum filtration using a Büchner funnel, wash with cold hexanes to clear non-polar impurities, and dry under a high vacuum[1].

Troubleshooting Workflow Diagram

Use the following decision tree to rapidly diagnose and correct yield drops in your cyclocondensation reactions.

Troubleshooting Start Low Pyrazole Yield Q1 Are starting materials degrading? Start->Q1 A1 Use fresh hydrazine salts & inert atmosphere Q1->A1 Yes Q2 Is reaction stalling at hydrazone intermediate? Q1->Q2 No A2 Add acid catalyst (AcOH) & increase temperature Q2->A2 Yes Q3 Is regioselectivity poor (isomeric mixture)? Q2->Q3 No A3 Optimize sterics or use fluorinated solvents (TFE) Q3->A3 Yes

Systematic troubleshooting workflow for low yield in pyrazole synthesis.

References

  • BenchChem Technical Support Team. "Troubleshooting low yields in pyrazole synthesis from β-ketonitriles." Benchchem. 3

  • BenchChem Technical Support Team. "Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles." Benchchem. 2

  • BenchChem Technical Support Team. "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis." Benchchem. 4

  • BenchChem Technical Support Team. "Troubleshooting the reaction mechanism of pyrazole formation." Benchchem.1

  • Beilstein Journal of Organic Chemistry. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Beilstein Journals. 6

  • Organic Letters. "Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination." ACS Publications. 5

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted Hydrazine from Pyrazole Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common but critical challenge of removing unreacted hydrazine from their reaction mixtures. The synthesis of pyrazoles, a cornerstone of many pharmaceutical compounds, frequently relies on the condensation of a hydrazine species with a 1,3-dicarbonyl compound or a suitable equivalent.[1] While effective, these reactions often require an excess of hydrazine, a reagent known for its toxicity and reactivity, making its complete removal from the final product paramount.

This document provides in-depth, field-proven troubleshooting guides and FAQs to address specific issues you may encounter. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving a pure, hydrazine-free product.

Troubleshooting Guide: Post-Synthesis Purification

This section addresses specific, common problems encountered during the workup and purification stages of pyrazole synthesis when residual hydrazine is present.

Issue 1: Residual Hydrazine Detected by NMR or TLC After Standard Workup

Symptom: Your TLC plate shows a persistent baseline spot, or your ¹H NMR spectrum has a broad singlet corresponding to hydrazine, even after performing a standard aqueous workup.

Probable Causes:

  • Inefficient Extraction: The organic solvent used may have some miscibility with water, or the pH of the aqueous layer was not sufficiently acidic to fully protonate and sequester the hydrazine.

  • Insufficient Washing: The volume or number of aqueous washes was inadequate to remove all the hydrazine salt.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a larger than expected amount of unreacted hydrazine.[2]

Solutions:

  • Optimize the Acidic Wash: Hydrazine is a base and can be converted into its water-soluble salt (hydrazinium) with an acid wash. This is the most common and effective method for its removal.[2][3]

    • Action: Re-dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic solution 2-3 times with a dilute acid such as 1 M HCl or saturated ammonium chloride solution.

    • Causality: The acidic aqueous phase protonates the basic hydrazine (N₂H₄) to form the hydrazinium ion (N₂H₅⁺). This salt has high water solubility and is extracted from the organic phase, while the typically less basic pyrazole product remains in the organic layer.

    • Verification: After the acid wash, wash the organic layer with brine to remove excess water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and re-analyze by TLC or NMR.

  • Post-Workup Chemical Quenching: If an acidic wash is undesirable (e.g., if your product is acid-sensitive), you can perform a chemical quench.

    • Action: Dissolve the crude product in a suitable solvent. Add an excess of a simple ketone or aldehyde, like acetone or benzaldehyde, and stir for 1-2 hours at room temperature.[4] The resulting hydrazone is typically less polar than hydrazine and can be more easily removed by standard purification methods like column chromatography or recrystallization.

    • Causality: The carbonyl group of the aldehyde or ketone reacts with the nucleophilic hydrazine to form a stable hydrazone, effectively derivatizing the unreacted starting material.[5][6]

Issue 2: Emulsion Formation During Acidic Extraction

Symptom: During the acidic wash in a separatory funnel, the organic and aqueous layers fail to separate cleanly, forming a stable emulsion.

Probable Causes:

  • High Concentration of Salts: Precipitated inorganic salts from the reaction can stabilize emulsions.

  • Surfactant-like Product: The pyrazole product or byproducts may have amphiphilic properties that act as a surfactant.

  • Vigorous Shaking: Overly aggressive shaking can lead to persistent emulsions.

Solutions:

  • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Filter Through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can disrupt the physical structure of the emulsion.

  • Centrifugation: If the emulsion is persistent and volume allows, transferring the mixture to centrifuge tubes and spinning at a moderate speed is a highly effective method for separating the layers.

  • Gentle Inversion: When performing extractions, gently invert the separatory funnel multiple times instead of shaking it vigorously.

Issue 3: Significant Product Loss During Acidic Wash

Symptom: The yield of your pyrazole product is substantially lower after performing an acidic wash.

Probable Cause:

  • Basic Nature of the Pyrazole Product: While pyrazoles are generally weak bases, some substituted pyrazoles can be basic enough to be protonated and extracted into the acidic aqueous layer along with the hydrazine.[2]

Solutions:

  • Use a Weaker Acid: Instead of a strong mineral acid like HCl, use a saturated solution of ammonium chloride (NH₄Cl), which is less acidic and may not protonate your product.

  • Careful pH Control: Use a pH meter or pH paper to adjust the aqueous phase to a pH that is low enough to protonate hydrazine but high enough to leave your pyrazole product in its neutral form.

  • Back-Extraction: After the initial acidic wash, basify the collected aqueous layers with a base like 1 M NaOH until pH > 10. Then, extract this basic aqueous solution with an organic solvent (e.g., ethyl acetate). This will recover any of your pyrazole product that was lost to the aqueous phase.[2] Combine these organic extracts with your main organic phase.

  • Switch Removal Method: If product loss remains an issue, avoid acidic extraction altogether. Opt for a non-extractive method like chemical quenching or azeotropic distillation.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate method for removing hydrazine?

The choice depends on the scale of your reaction, the properties of your pyrazole product (e.g., stability, basicity), and the available equipment. Use the following decision workflow to guide your choice.

G start Start: Crude Pyrazole with Excess Hydrazine product_check Is the pyrazole product acid-stable and not strongly basic? start->product_check acid_wash Perform Acidic Wash (e.g., 1 M HCl) product_check->acid_wash Yes quench Use Chemical Quenching (e.g., with acetone) product_check->quench No scale_check Is the reaction scale > 5g and product is thermally stable? azeotrope Use Azeotropic Distillation (e.g., with xylene) scale_check->azeotrope Yes scavenger Use Scavenger Resin scale_check->scavenger No quencher_check Can hydrazone byproduct be easily separated by chromatography or recrystallization? quencher_check->scale_check No end Pure Pyrazole quencher_check->end Yes acid_wash->end azeotrope->end quench->quencher_check scavenger->end

Caption: Decision workflow for selecting a hydrazine removal method.

Q2: What are the critical safety precautions when handling hydrazine and its waste?

Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and can be explosive.[8] All handling must be performed with extreme caution.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, a full-face shield, and impermeable gloves (butyl rubber is recommended).[9][10]

  • Engineering Controls: All operations involving hydrazine must be conducted in a certified chemical fume hood with proper ventilation.[8][11]

  • Waste Disposal: All hydrazine-containing waste, including aqueous layers from extraction, contaminated solvents, and disposable labware, must be treated as hazardous waste.[9] Never pour hydrazine waste down the drain. It can react vigorously with oxidizing agents that may be present in other waste streams.[11]

  • Quenching: Quenching with strong oxidizers like sodium hypochlorite (bleach) or hydrogen peroxide can be extremely exothermic and dangerous, especially with concentrated hydrazine solutions.[12] This should only be done on dilute solutions with extreme care and cooling.

Q3: Can I simply remove excess hydrazine by rotary evaporation?

This is strongly discouraged . Hydrazine has a boiling point of 114 °C, and hydrazine hydrate boils at 120 °C.[13] Heating hydrazine, especially under vacuum, can be dangerous. Furthermore, this practice is unsafe if the vacuum pump is not properly trapped and vented within a fume hood, as it can contaminate the pump oil and the laboratory environment.[3] Physical removal should be done via azeotropic distillation with a suitable solvent like xylene in a properly assembled distillation apparatus within a fume hood.[7]

Q4: How can I be certain all the hydrazine has been removed?

Standard techniques like NMR and TLC are good for initial checks. For drug development applications requiring stringent limits on genotoxic impurities, more sensitive analytical methods are required.[14]

  • Colorimetric Methods: A simple and rapid method involves reacting a sample with p-dimethylaminobenzaldehyde. This reaction forms a brightly colored yellow azine complex, which can be quantified using a UV-Vis spectrophotometer.[15]

  • Chromatographic Methods:

    • GC-MS: Derivatization of hydrazine with acetone to form acetone azine allows for sensitive detection by Gas Chromatography-Mass Spectrometry.[14]

    • HPLC: High-Performance Liquid Chromatography, often coupled with a UV or electrochemical detector, can be used for quantification, sometimes requiring pre-column derivatization.[16]

    • IC: Ion Chromatography with a conductivity detector is another sensitive method for quantifying residual hydrazine.[17]

Protocols and Data

Protocol 1: Standard Acidic Wash for Hydrazine Removal

This protocol describes the removal of unreacted hydrazine hydrate from a reaction mixture where the pyrazole product is soluble in ethyl acetate.

  • Dilution: Once the reaction is complete, dilute the reaction mixture with ethyl acetate (EtOAc, 3 volumes).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Wash: Add an equal volume of 1 M aqueous HCl solution. Invert the funnel gently 10-15 times, venting frequently. Allow the layers to separate.[2]

  • Separation: Drain the lower aqueous layer, which contains the protonated hydrazine salt.

  • Repeat Wash: Repeat the wash with 1 M HCl one more time.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the water.

  • Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude, hydrazine-free product.

Principle of Acidic Wash

G cluster_org Organic Phase (e.g., EtOAc) cluster_aq Aqueous Phase (1 M HCl) pyrazole Pyrazole (Product) R₃N hydrazine_org Hydrazine (Base) N₂H₄ hydrazine_aq Hydrazinium Salt N₂H₅⁺Cl⁻ (Water Soluble) hydrazine_org->hydrazine_aq  + HCl  

Caption: Hydrazine is protonated by acid and moves to the aqueous phase.

Table 1: Comparison of Common Hydrazine Removal Methods
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Acidic Wash Base extractionFast, effective, and inexpensive.[2][3]Risk of product loss if pyrazole is basic; can cause emulsions.Acid-stable, non-basic pyrazoles at any scale.
Chemical Quench DerivatizationAvoids acidic conditions; mild.[4]Introduces a new impurity (the hydrazone) that must be removed.Acid-sensitive pyrazoles; when subsequent chromatography is planned.
Azeotropic Distillation Physical SeparationEffective for large scales; avoids aqueous workup.[7]Requires thermally stable product; energy-intensive.Large-scale, thermally stable, and non-volatile products.
Scavenger Resin Solid-phase captureSimple filtration workup; high selectivity.[18]Resins can be expensive; may have lower capacity.Small-scale synthesis, high-value products, and parallel synthesis.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly.
  • Reddit r/chemistry Community. (2018, October 15). Practical Hydrazine Hydrate Safety.
  • Kim, J., et al. (2019).
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine.
  • Arxada. (n.d.). Performance Chemicals Hydrazine: Safety and Handling.
  • Scribd. (n.d.). US2537791A: Efficient Hydrazine Production Method.
  • Nielsen, J., & Lyngsø, L. O. (2004). New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
  • Fisher Scientific. (2025, August 13). Hydrazine hydrate - Safety Data Sheet.
  • PrepChem. (n.d.). Preparation of hydrazine hydrate.
  • BenchChem. (n.d.). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
  • Wang, Y., & Irudayaraj, J. (2015). Surface-Enhanced Raman Spectroscopy-Based Approach for Ultrasensitive and Selective Detection of Hydrazine.
  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
  • Google Patents. (n.d.). US2774725A: Method of concentrating aqueous hydrazine.
  • Lakshmi, K. J., et al. (2010). Quantitative Determination of Residual Hydrazine Content in Cilazapril by Ion Chromatography. Oriental Journal of Chemistry.
  • Crisalli, P., et al. (2012). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation.
  • Google Patents. (2009, December 23). IL110461A: Process for the preparation of pyrazole and its derivatives.
  • LookChem. (n.d.). Production of Hydrazine.
  • Reddit r/Chempros Community. (2022, May 3). How to quench excess hydrazine monohydrate.
  • ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?.
  • Organic Syntheses. (n.d.). Procedure Notes on Hydrazine Reactions.
  • El-Faham, A., et al. (2023).
  • Dandri, A., et al. (n.d.).
  • Google Patents. (n.d.). US4366130A: Process for removing residual hydrazine from caustic solutions.
  • ResearchGate. (2021, January 31). Remove excess hydrazine hydrate?.
  • ResearchGate. (2025, August 6). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation | Request PDF.
  • Google Patents. (n.d.). US20170113086A1: Methods and systems for neutralization of hydrazine.
  • Crisalli, P., et al. (2012).

Sources

Optimization

optimizing reaction temperature for the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this important heterocyclic building block, while well-established, can present challenges. This document aims to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction conditions, particularly concerning reaction temperature.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during the synthesis, with a focus on how temperature adjustments can resolve them.

Issue 1: Low or No Product Yield

Question: I've followed the standard protocol of reacting methyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate in ethanol, but my yield of Methyl 3-cyano-1H-pyrazole-4-carboxylate is significantly lower than expected. What could be the cause and how can I fix it?

Answer:

Low yield is a frequent challenge and can stem from several factors, many of which are temperature-dependent. Let's break down the potential causes and solutions in a systematic way.

Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_temp Initial Reaction Temperature Too Low? start->check_temp check_reflux Reflux Temperature/Duration Insufficient? start->check_reflux side_reactions High Temperature Promoting Side Reactions? start->side_reactions solution1 Increase initial temperature to facilitate hydrazone formation. check_temp->solution1 solution2 Ensure adequate reflux temperature (e.g., ~80°C for ethanol) and extend reflux time. Monitor by TLC/HPLC. check_reflux->solution2 solution3 Lower the reflux temperature or consider a lower-boiling solvent. side_reactions->solution3

Caption: Troubleshooting workflow for low product yield.

Detailed Explanation:

  • Initial Condensation (Hydrazone Formation): The reaction begins with a nucleophilic attack of hydrazine on the β-carbon of the methyl 2-cyano-3-ethoxyacrylate (Michael addition), followed by elimination of ethanol to form a hydrazone intermediate.[1][2] This initial phase is often exothermic.[3][4] If the initial temperature is too low, this step can be slow, leading to incomplete conversion of the starting material.

    • Solution: While the addition of hydrazine hydrate is often done at a controlled temperature (e.g., 10-25°C) to manage the exotherm, ensure the reaction is then allowed to stir at room temperature for a period (e.g., 1-2 hours) to facilitate the formation of the hydrazone intermediate before heating.[3]

  • Cyclization and Aromatization: The subsequent intramolecular cyclization, where the other nitrogen of the hydrazine attacks the nitrile carbon, and the final aromatization to the pyrazole ring often require thermal energy.[1]

    • Solution: The most common procedure involves heating the reaction mixture to reflux.[3][4] For ethanol, this is around 78-80°C. Insufficient heating will result in a stalled reaction. Ensure your heating apparatus is calibrated and maintaining the correct temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reflux time, which is typically 3-6 hours.[3][4]

  • Side Reactions at Elevated Temperatures: While heat is necessary, excessive temperatures can lead to degradation of the starting materials or the product.[1] Additionally, alternative cyclization pathways could lead to undesired heterocyclic byproducts.[1]

    • Solution: If you suspect degradation (e.g., significant discoloration of the reaction mixture), consider a more moderate reflux temperature. You could achieve this by using a solvent with a slightly lower boiling point or by carefully controlling the heating mantle. However, for this specific synthesis, refluxing in ethanol is generally well-tolerated.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC, and the NMR spectrum is complex. How does reaction temperature contribute to impurity formation?

Answer:

Impurity formation is often linked to incomplete reactions or temperature-induced side reactions.

Common Impurities and Temperature-Related Causes:

ImpurityPotential Cause Related to TemperatureRecommended Action
Unreacted Methyl 2-cyano-3-ethoxyacrylateInsufficient reflux temperature or time for cyclization.Increase reflux temperature to ~80°C (for ethanol) and/or extend reflux duration. Monitor by TLC until starting material is consumed.[3]
Hydrazone IntermediateIncomplete cyclization due to low reflux temperature.Increase reflux temperature to provide sufficient energy for the intramolecular cyclization.[1]
Polymeric or Degradation ProductsExcessively high reaction temperatures.Maintain a controlled reflux. Avoid aggressive, uncontrolled heating.
Hydrolysis of the β-ketonitrileCan be exacerbated by prolonged heating in the presence of acidic or basic impurities.Ensure starting materials are pure and the reaction is run under neutral conditions.[1]

Experimental Protocol for Monitoring Reaction Progress:

  • Prepare a TLC plate (Silica gel 60 F254).

  • Spot the plate with:

    • A sample of your starting material (methyl 2-cyano-3-ethoxyacrylate).

    • A co-spot of the starting material and the reaction mixture.

    • A sample of the reaction mixture.

  • Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate/70% hexanes).[5]

  • Visualize the plate under a UV lamp.

  • Monitor the disappearance of the starting material spot over time at the chosen reaction temperature. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate?

The synthesis is typically a two-stage thermal process:

  • Initial Addition: The hydrazine hydrate is added to the methyl 2-cyano-3-ethoxyacrylate solution at a controlled temperature, often between 10-25°C, to manage the initial exothermic reaction.[3][7]

  • Cyclization: The reaction mixture is then heated to reflux to facilitate the cyclization and formation of the pyrazole ring. In ethanol, the reflux temperature is approximately 80°C.[3] Some procedures may involve a gradual increase in temperature.[8]

Q2: Why is the reaction often heated to reflux? What happens at a molecular level?

Heating to reflux provides the necessary activation energy for the intramolecular cyclization step. After the initial formation of the hydrazone intermediate, the molecule needs to adopt a specific conformation for the terminal nitrogen of the hydrazine to attack the electrophilic carbon of the nitrile group.[1][2] This is an energetically demanding step. Refluxing the solution ensures a sustained, controlled temperature that promotes this cyclization, leading to the formation of the stable, aromatic pyrazole ring.

Reaction Mechanism Overview:

Reaction_Mechanism SM Methyl 2-cyano-3-ethoxyacrylate + Hydrazine Int Hydrazone Intermediate SM->Int Michael Addition (Room Temp) Cyclic Non-aromatic Cyclic Intermediate Int->Cyclic Intramolecular Cyclization (Requires Heat - Reflux) Product Methyl 3-cyano-1H-pyrazole-4-carboxylate Cyclic->Product Aromatization (Elimination)

Caption: Simplified reaction mechanism for pyrazole synthesis.

Q3: Can I run the reaction at room temperature to avoid side products?

While the initial Michael addition and formation of the hydrazone can occur at room temperature, the subsequent cyclization to the pyrazole is generally very slow without heating.[1][5] Leaving the reaction at room temperature for an extended period is unlikely to provide a good yield and may lead to the isolation of the uncyclized hydrazone intermediate.[1] Some multicomponent syntheses of other pyrazole derivatives have been reported at room temperature, but the specific cyclocondensation for this target molecule benefits significantly from heating.[9][10]

Q4: Are there any safety concerns related to the reaction temperature?

Yes. The primary safety concern is the use of hydrazine hydrate, which is toxic, corrosive, and a suspected carcinogen.[11][12][13][14][15]

  • Exothermic Reaction: The initial addition of hydrazine can be exothermic.[3][4] Adding it slowly and with cooling is crucial to prevent the reaction temperature from rising uncontrollably, which could lead to vigorous boiling or splashing of the corrosive mixture.

  • Flammable Solvents: The use of flammable solvents like ethanol requires that heating be done with appropriate equipment (e.g., a heating mantle and condenser) in a well-ventilated fume hood, away from ignition sources.[12]

  • Decomposition: Hydrazine can decompose over time, and this process can be accelerated by heat.[1][5] Always use fresh hydrazine hydrate and handle it according to the safety data sheet (SDS).[11][12][13][14][15]

Q5: How does the choice of solvent affect the optimal reaction temperature?

The solvent determines the reflux temperature. Ethanol (boiling point ~78°C) is most commonly used.[3][4] Water can also be used as a solvent; in this case, the reflux temperature would be 100°C.[4] The choice of solvent can influence reaction kinetics and solubility of intermediates and the final product. For this synthesis, ethanol is generally preferred as it provides a suitable reflux temperature and good solubility for the reactants.

References

  • Google Patents. (2009). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • El-Faham, A., et al. (2020).
  • Samy, A. El-Assaly, et al. (2011).
  • ResearchGate. (n.d.). Optimization of solvent, temperature, and catalyst in synthesis of compound 7a. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. Retrieved from [Link]

  • Paper Publications. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • Fisher Scientific. (2025). Hydrazine hydrate - SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Nexchem Ltd. (2025). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Google Patents. (2011). WO2011064798A1 - Process for the preparation of a pyrazole derivative.

Sources

Troubleshooting

scale-up challenges for the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of highly functionalized pyrazoles, such as Methyl 3-cyano-1H-pyrazole-4-carboxylate , presents unique thermochemical and mass-transfer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of highly functionalized pyrazoles, such as Methyl 3-cyano-1H-pyrazole-4-carboxylate , presents unique thermochemical and mass-transfer challenges. Transitioning from a 50-gram benchtop reaction to a 5-kilogram pilot scale exposes vulnerabilities in heat dissipation, reagent degradation, and work-up safety.

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. Here, we dissect the causality of scale-up failures—from runaway exotherms during pyrazole cyclization to the violent hydrolysis risks of phosphorus oxychloride (POCl₃) dehydrations—ensuring your protocols are robust, safe, and self-validating.

Part 1: Process Overview & Experimental Workflow

The scalable synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate typically relies on a two-step sequence: the cyclization of an enamino ester precursor with hydrazine hydrate to form the pyrazole core (yielding a 3-carboxamide intermediate), followed by the dehydration of the amide to the target nitrile using POCl₃.

Workflow Step1 Enamino Ester + Hydrazine Exotherm Exotherm Control (T_int < 10°C) Step1->Exotherm Controlled Dosing Intermediate Methyl 3-carbamoyl-1H-pyrazole-4-carboxylate Exotherm->Intermediate Cyclization POCl3 POCl3 Dehydration (Nitrogen Sweep) Intermediate->POCl3 Reagent Addition Quench Reverse Quench (Cold NaHCO3) POCl3->Quench IPC: >99% Conversion Product Methyl 3-cyano-1H-pyrazole-4-carboxylate Quench->Product Antisolvent Crystallization

Fig 1. Two-step scalable workflow for Methyl 3-cyano-1H-pyrazole-4-carboxylate synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: We observe a significant yield drop and impurity formation during the pyrazole ring cyclization on a 5 kg scale compared to the 50 g lab scale. What is causing this? Causality & Solution: The cyclization of an enamino ester with hydrazine hydrate is highly exothermic. On a lab scale, heat dissipates quickly through the flask walls. On a pilot scale, the decreased surface-area-to-volume ratio leads to localized hot spots, promoting the formation of regioisomeric impurities and polymeric byproducts ()[1]. Continuous flow systems or strictly controlled batch dosing are required to mitigate this ()[2]. Self-Validating Protocol: Implement an automated dosing strategy. Dose the hydrazine hydrate over 4–6 hours into the substrate solution at 0–5 °C. The system validates heat transfer by monitoring the internal temperature (T_int); if T_int exceeds 10 °C, the dosing pump must automatically interlock until the temperature stabilizes.

Q2: The dehydration of the pyrazole-3-carboxamide to the 3-cyano derivative using POCl₃ is sluggish and stalls at 85% conversion. How can we drive it to completion? Causality & Solution: Sluggish dehydration on scale often stems from degraded POCl₃ or insufficient removal of the HCl gas byproduct. Trapped HCl gas shifts the reaction equilibrium backward and can catalyze the degradation of the pyrazole core. Self-Validating Protocol: Equip the reactor with a robust caustic scrubber system and a continuous nitrogen sweep through the headspace to actively expel HCl gas. The reaction is only validated as complete when In-Process Control (IPC) via HPLC confirms the amide peak is <1% AUC.

Q3: During the work-up of the POCl₃ dehydration step, we experienced a violent exotherm, and the product partially hydrolyzed. How do we safely quench this? Causality & Solution: Direct addition of water to a POCl₃ reaction mixture causes a violent, uncontrollable hydrolysis, generating massive amounts of heat and HCl gas. This elevated temperature and highly acidic environment rapidly hydrolyze the newly formed nitrile group back to the amide or cleave the methyl ester ()[3]. Self-Validating Protocol: A "reverse quench" is mandatory. Slowly transfer the cooled reaction mixture (≤ 10 °C) into a vigorously stirred, large volume of cold (0–5 °C) saturated aqueous sodium bicarbonate. The quench validates itself if the pH remains > 7 and T_int never exceeds 20 °C throughout the addition.

TroubleshootingTree Issue Low Yield / Hydrolysis During Work-up CheckTemp Did T_int exceed 20°C? Issue->CheckTemp YesTemp Thermal Hydrolysis: Improve cooling & slow addition CheckTemp->YesTemp Yes NoTemp Check pH of Quench CheckTemp->NoTemp No LowPH Acidic Hydrolysis: Increase buffer capacity (NaHCO3) NoTemp->LowPH pH < 7 GoodPH Product Isolated Successfully NoTemp->GoodPH pH > 7

Fig 2. Diagnostic logic tree for resolving low yields during the POCl3 work-up phase.

Part 3: Quantitative Data & Scale-Up Parameters

To ensure reproducibility, the following table summarizes the critical parameter shifts required when moving from bench to pilot scale.

ParameterLab Scale (50 g)Pilot Scale (5 kg)Causality / Rationale
Hydrazine Dosing Time 15 minutes4–6 hoursPrevents thermal runaway; maintains T_int < 10 °C to avoid regioisomer formation.
POCl₃ Equivalents 2.0 eq4.0 eqCompensates for evaporative loss during extended heating and drives sluggish kinetics.
HCl Gas Removal Passive ventingActive N₂ sweepShifts equilibrium forward; prevents acid-catalyzed product degradation.
Quench Method Direct water additionReverse quench into NaHCO₃Direct quench causes violent exotherms; reverse quench controls pH and heat.
Purification Silica gel chromatographyAntisolvent crystallizationChromatography is non-scalable; crystallization (EtOAc/Heptane) ensures high throughput.

Part 4: Detailed Step-by-Step Methodologies

Phase 1: Synthesis of Methyl 3-carbamoyl-1H-pyrazole-4-carboxylate
  • Reactor Preparation: Purge a 50 L glass-lined reactor with nitrogen. Charge with 5.0 kg of the enamino ester precursor and 25 L of anhydrous ethanol.

  • Cooling: Engage the chiller jacket to bring the internal temperature (T_int) to 0–5 °C.

  • Dosing (Self-Validating Checkpoint): Begin dropwise addition of hydrazine hydrate (1.05 eq). Validation: Monitor T_int continuously. The dosing rate must be dynamically adjusted so that T_int never exceeds 10 °C. If T_int hits 10 °C, the dosing pump must automatically interlock (pause) until the temperature drops back to 5 °C.

  • Maturation: Once dosing is complete, remove the cooling jacket and allow the reaction to warm to 20 °C. Stir for 4 hours.

  • Isolation: Filter the precipitated intermediate through a Nutsche filter. Wash the filter cake with 5 L of cold ethanol (0 °C) to remove soluble impurities. Dry under vacuum at 40 °C to a constant weight.

Phase 2: Dehydration to Methyl 3-cyano-1H-pyrazole-4-carboxylate
  • Reagent Charging: In a dry 50 L reactor, charge the intermediate from Phase 1. Add fresh POCl₃ (4.0 eq) at 20 °C.

  • Heating & Sweeping: Heat the mixture to 85 °C. Initiate a continuous nitrogen sweep through the headspace to actively expel HCl gas into a caustic scrubber system.

  • Reaction Monitoring (Self-Validating Checkpoint): After 4 hours, pull a sample for HPLC analysis. Validation: The reaction is only deemed complete when the starting amide peak is <1% AUC. If >1%, continue heating and re-sample every 2 hours.

  • Reverse Quench (Critical Safety Step): Cool the reaction mixture to 10 °C. In a separate 200 L quench vessel, prepare a solution of saturated aqueous NaHCO₃ (100 L) and chill to 0–5 °C. Slowly transfer the POCl₃ mixture into the quench vessel. Validation: The quench is successful if the pH remains > 7 and T_int remains < 20 °C throughout the transfer.

  • Crystallization: Extract the aqueous layer with ethyl acetate (3 x 20 L). Concentrate the combined organics under reduced pressure to 15 L. Heat to 50 °C and slowly add n-heptane (approx. 30 L) until the solution turns turbid. Seed with pure product, cool to 0 °C at a rate of 10 °C/hour, and filter the resulting high-purity crystals.

Part 5: References

  • ACS Publications. "Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir." Organic Process Research & Development.[Link]

  • ACS Publications. "Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides." The Journal of Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Removing Colored Impurities from Pyrazole Compounds

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing persistent discoloration issues during the synthesis and isolation of pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing persistent discoloration issues during the synthesis and isolation of pyrazole derivatives. By combining mechanistic causality with field-proven methodologies, this guide provides self-validating protocols to ensure high-purity, pharmaceutically acceptable active pharmaceutical ingredients (APIs).

Section 1: Troubleshooting Guides & FAQs

Q1: Why does my synthesized pyrazole compound frequently exhibit yellow to dark brown discoloration, and how do I identify the source? A1: Discoloration in pyrazole synthesis is rarely a single phenomenon; it typically arises from three distinct mechanistic pathways:

  • Transition Metal Contamination: If your synthetic route utilized palladium (e.g., Suzuki or Buchwald-Hartwig cross-couplings), residual metal clusters (Pd(0)) or coordinated metal complexes (Pd(II)) often impart a dark brown, grey, or black color. Pyrazole nitrogen atoms act as excellent ligands, forming stable, soluble complexes with these metals that resist standard filtration[1].

  • Oxidation Byproducts: Electron-rich pyrazoles, particularly aminopyrazoles, are highly susceptible to air oxidation. This generates highly conjugated, colored polymeric species (often yellow or red) during workup[2].

  • Tarry Polymeric Impurities: High-temperature cyclocondensation reactions can generate non-polar, high-molecular-weight tarry byproducts that coat the desired crystals and inhibit proper lattice formation.

Q2: How do I choose between activated carbon, silica gel, and metal scavengers for decolorization? A2: The optimal choice depends entirely on the intermolecular forces governing the impurity:

  • Activated Carbon (Charcoal): Acts as a non-polar adsorbent. It is highly effective for lipophilic, non-polar pigments and high-molecular-weight tars due to its massive specific surface area and strong physical adsorption capabilities[3]. Use this when the impurity is non-metallic and highly conjugated.

  • Silica Gel: A polar adsorbent. It is superior when the colored impurities are highly polar (e.g., hydrophilic oxidation products) because it leverages strong hydrogen bonding and dipole-dipole interactions[3].

  • Metal Scavengers (e.g., Si-Thiol, MP-TMT): Use these exclusively when transition metals are the known culprits. These scavengers rely on chemisorption, utilizing functional groups with a high affinity for heavy metals to covalently bind and extract the metal from the pyrazole-metal complex[4].

Q3: When using activated carbon, my pyrazole product yield drops significantly. What is the mechanistic cause, and how can I prevent it? A3: Activated carbon removes impurities via physical adsorption, heavily relying on π−π stacking and hydrophobic interactions. Because pyrazoles possess an aromatic heterocyclic core, they competitively bind to the carbon surface alongside the conjugated impurities[5]. Furthermore, activated carbon can inadvertently catalyze oxidative coupling side reactions of electron-rich aromatic compounds, generating more impurities and irreversibly trapping the product[6]. Optimization Strategy: Limit the activated carbon loading to 0.1–0.5 times the weight of the crude product[1]. Keep the treatment time brief (10–20 minutes) at elevated temperatures (60–80 °C) to maximize kinetic differentiation between impurity adsorption and product adsorption[3]. Always wash the filtered carbon cake with hot solvent to recover adsorbed pyrazole.

Q4: My pyrazole was synthesized via a palladium-catalyzed cross-coupling. How can I remove the dark residual palladium without compromising yield? A4: Traditional methods like crystallization or simple Celite filtration often fail because the pyrazole nitrogens strongly coordinate with Pd, dragging it into the crystal lattice[1]. Instead, employ functionalized solid-supported scavengers (e.g., Silica-bound Thiol or Macroporous Polystyrene-bound Trimercaptotriazine, MP-TMT). These scavengers possess functional group densities up to 2.4 mmol/g and exhibit a much higher binding constant ( Kd​ ) for palladium than the pyrazole API[7]. They can reduce Pd levels from >800 ppm to <1 ppm with >99% product recovery[7][8].

Q5: I have tried adsorption methods, but the colored impurities persist. What is the ultimate chemical method for purifying basic pyrazoles? A5: When physical adsorption fails, leverage the intrinsic basicity of the pyrazole ring. By reacting the crude pyrazole with an inorganic or organic acid (such as phosphoric acid or oxalic acid) in an organic solvent, you can force the precipitation or crystallization of a pyrazole acid-addition salt[9]. This targeted crystallization leaves non-basic colored impurities, unreacted starting materials, and non-target isomers completely dissolved in the mother liquor. The pure pyrazole free-base can then be regenerated via a mild basic workup.

Section 2: Quantitative Data Summaries

Table 1: Comparison of Decolorization Agents for Pyrazole Purification
Decolorizing AgentTarget ImpurityPrimary MechanismTypical LoadingYield Impact Risk
Activated Carbon Non-polar pigments, tarsPhysical Adsorption ( π−π stacking)10–50% w/wHigh (if over-applied)
Silica Gel Polar oxidation productsPhysical Adsorption (H-bonding)100–500% w/wLow to Moderate
Si-Thiol Scavenger Palladium, CopperChemisorption (Covalent binding)5–10 equivalentsVery Low
Acid-Addition Salt Broad spectrumChemical Crystallization1.0–1.1 equivalentsLow (Highly selective)
Table 2: Palladium Scavenger Efficiency Profiles
Scavenger TypeSupport MatrixTarget Oxidation StateLoading CapacityExpected Residual Pd
Si-Thiol SilicaPd(II), Pd(0)~1.2 - 1.5 mmol/g< 5 ppm
Si-Thiourea SilicaPd(II), Pd(0)~1.0 - 1.5 mmol/g< 1 ppm
MP-TMT Macroporous PolystyrenePd(II), Pd(0)~2.4 mmol/g< 1 ppm

Section 3: Experimental Protocols

Protocol A: Activated Carbon Decolorization and Hot Filtration

Self-validating mechanism: The hot filtration ensures that the pyrazole remains highly soluble while the carbon irreversibly traps the high-molecular-weight colored tars.

  • Dissolution: Dissolve the crude pyrazole in 3–10 volumes of an appropriate solvent (e.g., ethanol or methanol)[3].

  • Heating: Heat the solution to 60–80 °C to ensure complete dissolution of the target compound[3].

  • Adsorption: Add activated carbon (0.1 to 0.5 equivalents by weight relative to the crude product)[1].

  • Kinetics: Stir the suspension at the elevated temperature for exactly 10–20 minutes to prevent product degradation or irreversible binding[6].

  • Isolation: Perform a rapid hot filtration through a pad of Celite to remove the carbon[1].

  • Recovery: Wash the filter cake with a minimal amount of hot solvent to recover any superficially adsorbed pyrazole[1].

Protocol B: Palladium Scavenging using Silica-Bound Thiol (Si-Thiol)

Self-validating mechanism: The high Kd​ of the thiol group outcompetes the pyrazole nitrogen for the palladium, shifting the metal from the liquid phase to the solid heterogeneous phase.

  • Preparation: Dissolve the crude pyrazole in a suitable organic solvent (e.g., THF or DCM) at a concentration of 10–50 mg/mL[1].

  • Scavenger Addition: Add the Si-Thiol scavenger at 5–10 equivalents relative to the initial amount of Pd catalyst used in the cross-coupling reaction[1].

  • Incubation: Stir the mixture at room temperature (or 40–50 °C for faster kinetics) for 2–18 hours[1].

  • Filtration: Filter off the silica-based scavenger through a Celite pad[1].

  • Validation: Concentrate the filtrate under reduced pressure and analyze the purified product via ICP-MS to confirm Pd levels are <5 ppm[1].

Protocol C: Acid-Addition Salt Crystallization

Self-validating mechanism: Only basic nitrogenous compounds will form the salt and precipitate, leaving neutral or acidic colored impurities in the mother liquor.

  • Dissolution: Dissolve the impure pyrazole free-base in an organic solvent (e.g., acetone, ethanol, or iso-propanol)[9].

  • Salt Formation: Slowly add at least an equimolar amount of an acid (e.g., oxalic acid or ortho-phosphoric acid)[9].

  • Crystallization: Lower the temperature of the solution (e.g., via an ice bath) to induce the selective crystallization of the pyrazole acid-addition salt[9].

  • Separation: Filter the highly pure crystals. The colored impurities will remain dissolved in the solvent[9].

  • Free-Base Regeneration: Suspend the pure salt in water, neutralize with an aqueous basic solution (e.g., 5% sodium carbonate), and extract the pure pyrazole free-base with an organic solvent[2].

Section 4: Process Visualizations

Troubleshooting Start Colored Pyrazole Crude Mixture CheckMetal Was a transition metal (e.g., Pd, Cu) used? Start->CheckMetal Scavenger Use Metal Scavenger (e.g., Si-Thiol, MP-TMT) CheckMetal->Scavenger Yes Oxidation Are impurities polar oxidation products? CheckMetal->Oxidation No Salt Acid-Addition Salt Crystallization Scavenger->Salt If color persists Silica Silica Gel Filtration (Polar Adsorption) Oxidation->Silica Yes Carbon Activated Carbon (Non-Polar Adsorption) Oxidation->Carbon No (Tarry/Polymeric) Silica->Salt If color persists Carbon->Salt If color persists

Caption: Troubleshooting logic tree for selecting the optimal pyrazole decolorization strategy.

Workflow Step1 1. Dissolve Crude Pyrazole in Organic Solvent (THF/DCM) Step2 2. Add Si-Thiol Scavenger (5-10 eq relative to Pd) Step1->Step2 Step3 3. Stir at Room Temp or 40-50°C for 2-18h Step2->Step3 Step4 4. Filter through Celite Pad Step3->Step4 Step5 5. Wash Filter Cake with Clean Solvent Step4->Step5 Step6 6. Concentrate Filtrate under Reduced Pressure Step5->Step6

Caption: Step-by-step experimental workflow for palladium scavenging and removal.

References

  • Title: Recrystallization techniques for purifying pyrazole compounds. Source: Benchchem. URL: 10

  • Title: The Role Of Activated Carbon In Organic Synthesis. Source: Xingyuan Industry. URL: 5

  • Title: Palladium Catalyst Removal from Pyrazole Compounds. Source: Benchchem. URL: 1

  • Title: How does organic matter decolorize? Source: Shandong Look Chemical. URL: 3

  • Title: Method for purifying pyrazoles (WO2011076194A1). Source: Google Patents. URL: 9

  • Title: Efficient Palladium Removal Without Compromising Product Yield. Source: Apollo Scientific. URL: 7

  • Title: Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. Source: ACS Omega. URL: 6

  • Title: Metal Scavengers for the Process Industry. Source: Biotage. URL: 8

  • Title: Minimizing impurities during the workup and isolation of 2-Aminobenzophenone. Source: Benchchem. URL: 2

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Source: Organic Process Research & Development (ACS). URL: 4

Sources

Troubleshooting

Technical Support Center: LC-MS Troubleshooting &amp; Characterization in Pyrazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate and characterize pyrazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate and characterize pyrazole derivatives. The Knorr pyrazole synthesis—the condensation of a 1,3-dicarbonyl compound with a hydrazine—is a cornerstone of medicinal chemistry. However, it is notoriously prone to generating complex mixtures of regioisomers, incomplete condensation intermediates, and oxidation side-products.

This guide provides a self-validating framework to mechanistically understand, chromatographically resolve, and mass-spectrometrically characterize these complex mixtures.

Diagnostic Workflow

Before diving into specific troubleshooting steps, it is critical to establish a standardized analytical pipeline. The workflow below outlines the logical progression from crude mixture analysis to definitive structural elucidation.

LCMS_Workflow A Crude Reaction Mixture B LC Separation (C18 / PFP Column) A->B C Co-eluting Isomers? B->C D Optimize Gradient / Change Stationary Phase C->D Yes E ESI-MS Ionization (Positive Mode) C->E No D->B F MS/MS Fragmentation (CID) E->F G Analyze Fragments (Loss of HCN / N2) F->G H Regioisomer & Side-Product Identification G->H

LC-MS diagnostic workflow for pyrazole side-product characterization.

Troubleshooting FAQs

Q1: Why are my 1,3- and 1,5-disubstituted pyrazole regioisomers co-eluting, and how can I resolve them? A1: Causality: Regioisomers possess identical molecular weights and highly similar polarities. Co-elution in reverse-phase liquid chromatography (RPLC) occurs because standard hydrophobic stationary phases (like C18) cannot adequately distinguish the subtle differences in their [1]. Furthermore, the basic nature of the pyrazole ring leads to secondary interactions with residual unendcapped silanols on the silica matrix, causing peak tailing that exacerbates co-elution[1]. Solution: Shift the mechanism of separation. Switch to a fluorinated stationary phase (e.g., Pentafluorophenyl - PFP). The PFP phase introduces π-π and dipole-dipole interactions that are highly sensitive to the spatial arrangement of the substituents around the pyrazole ring. Typically, the desired 3-aryl-substituted regioisomer is slightly less polar and will elute as the [2].

Q2: I am detecting a major side-product with a mass +18 Da relative to my target pyrazole. What is this, and how do I prevent it? A2: Causality: A mass shift of +18 Da typically corresponds to a mono-addition intermediate, specifically a hydroxylpyrazolidine. In the Knorr synthesis, the initial nucleophilic attack forms a hydrazone, followed by a second intramolecular attack to form the 5-membered ring. If the subsequent dehydration step is thermodynamically hindered or lacks sufficient acid catalysis, the accumulates[3]. Solution: This is a kinetic bottleneck. Increase the reaction temperature or add a catalytic amount of a stronger acid (e.g., p-toluenesulfonic acid) to drive the dehydration forward.

Q3: How can I definitively differentiate regioisomers using MS/MS fragmentation? A3: Causality: While the precursor ions [M+H]⁺ are identical, the collision-induced dissociation (CID) pathways are heavily influenced by the proximity of substituents to the pyrazole nitrogens. The primary fragmentation pathways for pyrazoles involve the expulsion of from the molecular ion[4]. The position of a substituent (e.g., a methyl or aryl group) alters the bond dissociation energy of the adjacent C-N or C-C bonds. For instance, an N1-substituted pyrazole will exhibit a distinct loss profile compared to an N2-substituted isomer because the alpha-cleavage required to expel HCN is sterically and electronically modulated by the substituent's position[4].

Quantitative Data Summaries

To streamline your data analysis, refer to the following table summarizing the expected chromatographic and mass spectrometric behavior of common Knorr synthesis side-products.

Table 1: LC-MS Signatures of Common Pyrazole Synthesis Side-Products

Side-Product CategoryMechanism of FormationTypical LC Retention Shift (vs. Product)ESI-MS Signature (Δ Mass)
Hydroxylpyrazolidine Incomplete dehydration (Mono-addition)Elutes earlier (More polar)+18 Da
Di-addition Intermediate Excess hydrazine attack on diketoneVariable+ Mass of Hydrazine
Regioisomer (1,5- vs 1,3-) Unsymmetric diketone condensationClose proximity (Requires PFP column)0 Da (Identical mass, distinct MS/MS)
Oxidation Product Air oxidation of transient intermediatesElutes earlier+16 Da

Step-by-Step Methodologies

Protocol 1: Self-Validating LC-MS Method for Pyrazole Regioisomer Resolution

This protocol is designed to eliminate peak tailing and resolve closely eluting constitutional isomers.

Step 1: Mobile Phase Preparation Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Add 0.1% Formic Acid to both. Causality: The low pH ensures the pyrazole nitrogens remain fully protonated, preventing mixed-mode ionization and masking residual silanols on the column to prevent peak tailing. Step 2: Column Selection & Setup Install a PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 1.7 µm). Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer. Step 3: Gradient Elution Run a shallow gradient: 5% B to 40% B over 10 minutes. A slower temperature ramp or shallow gradient significantly improves the resolution for [1]. Step 4: Self-Validation Check (Critical) System Suitability: Before analyzing your crude mixture, inject a known standard of 1-methylpyrazole. Calculate the asymmetry factor ( Tf​ ). A successful method will yield a Tf​ of < 1.5. If Tf​ > 1.5, silanol masking is insufficient; purge the system with 0.1% formic acid for 30 minutes and re-evaluate.

Protocol 2: MS/MS Structural Elucidation of Pyrazole Intermediates

This protocol ensures sufficient energy is applied to break the highly stable aromatic pyrazole ring.

Step 1: Precursor Ion Selection Operate the mass spectrometer in Positive ESI mode. Isolate the [M+H]⁺ precursor ion using a narrow isolation window (e.g., 1.0 m/z) to exclude co-eluting background noise. Step 2: Collision Energy (CE) Ramping Causality: Pyrazole rings are highly stable. Standard peptide CE values (~20 eV) are often insufficient. Ramp the CE from 15 eV to 45 eV across multiple scans to induce ring opening and the characteristic expulsion of HCN. Step 3: Fragment Analysis Monitor for the neutral loss of 27 Da (HCN) and 28 Da (N₂). Compare the relative abundance of these product ions between the two co-eluting peaks to assign the 1,3- and 1,5-regioisomers. Step 4: Self-Validation Check (Critical) Method Verification: Infuse a standard solution of 1-phenylpyrazole. You must observe the transition from the [M+H]⁺ precursor to the [M+H-HCN]⁺ product ion. If this fragment is absent, your collision gas pressure (e.g., Argon) or CE is too low, and the method will fail to elucidate structural isomers in your unknown samples.

References

  • "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering, RSC Publishing, 2022. URL:[Link]

  • "Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH)." Journal of Medicinal Chemistry, ACS Publications, 2017. URL:[Link]

  • Luijten, W. C. M. M., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. URL:[Link]

Sources

Optimization

strategies to avoid hydrolysis of the ester group during pyrazole synthesis

Technical Support Center: Pyrazole Synthesis Welcome to the technical support hub for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Pyrazole Synthesis

Welcome to the technical support hub for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ester group stability during pyrazole synthesis. As your partner in the lab, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower your experimental design. Below, you will find a series of troubleshooting guides and FAQs to address the common yet critical issue of unintended ester hydrolysis.

Part 1: Foundational Troubleshooting & FAQs

This section addresses the most frequent questions our team receives regarding ester hydrolysis during the synthesis of pyrazole scaffolds, particularly via the Knorr synthesis and related pathways.

Q1: I'm trying to synthesize a pyrazole from a β-ketoester and hydrazine, but my yield is low, and I'm isolating the corresponding carboxylic acid. What's happening?

A1: You are likely observing base-catalyzed hydrolysis (saponification) of your ester group.

This is the most common side reaction when using β-ketoesters under basic conditions. The reaction to form the pyrazole involves a cyclocondensation, but the ester functional group is susceptible to nucleophilic attack by bases, especially hydroxide ions.

  • Causality: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solvents create a high concentration of potent nucleophiles (⁻OH or ⁻OR). These nucleophiles can attack the electrophilic carbonyl carbon of your ester at a rate competitive with, or even faster than, the desired intramolecular cyclization. Once the carboxylic acid is formed as a carboxylate salt, the reaction is essentially irreversible, driving the equilibrium towards the hydrolyzed product.[1]

  • Field Insight: We often see this issue exacerbated by elevated temperatures. While heat is intended to accelerate the pyrazole ring formation, it also dramatically increases the rate of the hydrolysis side reaction.[2]

Q2: My synthesis is acid-catalyzed, but I am still seeing some ester hydrolysis. Is this possible?

A2: Yes, acid-catalyzed hydrolysis can also occur, though it is generally less aggressive than base-catalyzed hydrolysis for simple esters.

  • Causality: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water. While the Knorr pyrazole synthesis is often effectively catalyzed by a small amount of acid (like acetic acid) to promote hydrazone formation, using strong mineral acids (e.g., H₂SO₄, HCl) or prolonged reaction times in the presence of water can lead to unwanted ester cleavage.[3][4]

  • Field Insight: The key is moderation. The acid is a catalyst for both the desired condensation and the undesired hydrolysis. The goal is to find a "sweet spot" where the pyrazole formation is efficient while minimizing the hydrolytic pathway. Often, using a weak carboxylic acid as both the catalyst and a component of the solvent system provides this balance.[5][6]

Part 2: Strategic Solutions to Prevent Ester Hydrolysis

Here, we move from diagnosis to actionable solutions. The optimal strategy will depend on the specific reactivity of your substrates.

Strategy 1: Optimization of Reaction Conditions

This is often the first and simplest approach to troubleshoot the issue. The goal is to identify conditions that favor the kinetics of pyrazole formation over hydrolysis.

A3: Focus on three key variables: the choice of base/acid, the reaction temperature, and the solvent system.

  • Choosing the Right Catalyst:

    • Avoid Strong Aqueous Bases: Instead of NaOH or KOH, consider using non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or weaker inorganic bases like potassium carbonate (K₂CO₃).[7] These can facilitate the necessary deprotonations for cyclization without introducing a potent nucleophile that attacks the ester.

    • Use Mild Acid Catalysis: For acid-catalyzed reactions, switch from strong mineral acids to glacial acetic acid. It is often sufficient to catalyze the condensation without aggressively promoting hydrolysis.[5]

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gradually increase if necessary, monitoring the reaction by TLC or LC-MS for both product formation and the appearance of the hydrolyzed byproduct. Some modern protocols even leverage microwave irradiation or ultrasonication to promote the reaction efficiently at lower bulk temperatures or for shorter durations.[5][8]

  • Solvent Selection:

    • Minimize water in your reaction system. Use anhydrous solvents where possible. If a protic solvent is required, absolute ethanol or isopropanol is preferable to aqueous mixtures. This reduces the concentration of water available for hydrolysis.[9]

The following table provides a comparative overview of common bases to aid in your selection process.

Base/CatalystTypeTypical ConditionsSuitability for Ester-Containing SubstratesRationale
NaOH, KOH Strong, NucleophilicAqueous/Alcoholic, RT to RefluxPoor High concentration of ⁻OH promotes rapid saponification.[1]
NaOEt, KOtBu Strong, NucleophilicAnhydrous Alcohol/THFModerate to Good Primarily used in anhydrous conditions. Can be effective but must be used carefully to avoid transesterification or hydrolysis during workup.[10][11]
K₂CO₃, Cs₂CO₃ Weak Inorganic BaseDMF, Acetonitrile, RT to 80 °CGood Sufficiently basic to promote cyclization but poor nucleophiles, minimizing direct attack on the ester.[12]
Et₃N, DIPEA Organic Amine BaseVarious, RT to RefluxGood Non-nucleophilic (sterically hindered), excellent for acid scavenging without promoting hydrolysis.
Acetic Acid Weak Acid CatalystAlcohol/Neat, 80-100 °CExcellent Protonates the carbonyl to activate it for hydrazine attack, generally mild enough to avoid significant ester hydrolysis.[5][6]
Amberlyst-70 Solid Acid CatalystAqueous/Alcoholic, RTExcellent A recyclable, heterogeneous catalyst that provides localized acidity, often enabling milder, greener conditions.[4]

This diagram outlines a logical workflow for troubleshooting and optimizing your reaction conditions.

G start Ester Hydrolysis Observed? base_cat Is the reaction base-catalyzed? start->base_cat Yes acid_cat Is the reaction acid-catalyzed? start->acid_cat No strong_base Using strong base (NaOH, KOH)? base_cat->strong_base Yes temp_check Is reaction at high temp (>100°C)? base_cat->temp_check No strong_acid Using strong mineral acid? acid_cat->strong_acid Yes acid_cat->temp_check No switch_base Action: Switch to weaker or non-nucleophilic base (K₂CO₃, DBU, Et₃N). strong_base->switch_base Yes strong_base->temp_check No switch_base->temp_check switch_acid Action: Switch to mild acid catalyst (e.g., Acetic Acid). strong_acid->switch_acid Yes strong_acid->temp_check No switch_acid->temp_check lower_temp Action: Reduce temperature. Monitor kinetics. temp_check->lower_temp Yes solvent_check Is water present in solvent? temp_check->solvent_check No lower_temp->solvent_check dry_solvent Action: Use anhydrous solvents. solvent_check->dry_solvent Yes end_ok Problem Resolved solvent_check->end_ok No dry_solvent->end_ok

Caption: Decision workflow for optimizing reaction conditions.

Strategy 2: Alternative Synthetic Approaches

If optimizing conditions is insufficient, a change in the fundamental synthetic strategy may be necessary.

A4: Yes. One powerful method involves a two-step, one-pot synthesis using a strong, non-nucleophilic base to first form a β-ketonitrile or α,β-alkynone intermediate, which then cyclizes with hydrazine.

  • Causality and Mechanism: This approach, often employing a base like potassium tert-butoxide (KOtBu), circumvents the hydrolysis issue entirely.[10][11][13] The process begins with the base-assisted coupling of an ester with a nitrile (e.g., acetonitrile) or a terminal alkyne. This reaction consumes the starting ester to form a stable intermediate (a β-ketonitrile or α,β-alkynone). The reaction is then quenched with an acid, and hydrazine is added. The subsequent cyclization occurs under acidic or neutral conditions, which are safe for any other ester groups present in the molecule.

This protocol is adapted from a method demonstrated to be effective for the direct synthesis of pyrazoles from esters.[10][11]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting ethyl ester (1.0 eq.) and acetonitrile (1.0-1.2 eq.) in anhydrous THF.

  • Base Addition: Cool the solution in an ice bath (0 °C). Add potassium tert-butoxide (2.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Intermediate Formation: Allow the mixture to warm to ambient temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting ester.

  • Quench and Cyclization: Cool the mixture again to 0 °C. Slowly add glacial acetic acid to neutralize the KOtBu. To this mixture, add hydrazine hydrate (1.5 eq.) dropwise.

  • Ring Formation: Heat the reaction mixture to reflux and monitor the consumption of the β-ketonitrile intermediate by TLC.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Neutralize with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_0 Step 1: Intermediate Formation (Anhydrous) cluster_1 Step 2: Cyclization Ester Starting Ester + Acetonitrile KOtBu KOtBu in THF Ester->KOtBu 1. Add Base Ketonitrile β-Ketonitrile Intermediate KOtBu->Ketonitrile 2. Stir at RT Quench 3. Quench (Acetic Acid) Ketonitrile->Quench Hydrazine Hydrazine Hydrate Pyrazole Final Pyrazole Product (Ester Intact) Hydrazine->Pyrazole 4. Reflux Quench->Hydrazine

Caption: Workflow for the KOtBu-assisted pyrazole synthesis.

Strategy 3: Protective Group Chemistry

When the ester is part of the final desired product and is particularly labile, using a protecting group for a precursor carboxylic acid can be a viable, albeit longer, route.

A5: This is an advanced strategy best reserved for when methods 1 and 2 fail or when you are starting from a carboxylic acid instead of an ester.

  • Causality: The logic is to carry a robust functional group through the pyrazole synthesis and then convert it to the ester in the final step. You can start with a carboxylic acid, protect it as a group that is stable to the cyclization conditions (e.g., a benzyl ester), perform the pyrazole synthesis, and then deprotect and esterify to your desired final product.

  • Common Protective Groups for Carboxylic Acids:

    • Benzyl (Bn) Ester: Stable to a wide range of conditions but easily removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is mild and orthogonal to many other functional groups.

    • tert-Butyl (tBu) Ester: Stable to basic conditions but readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid).

This approach adds steps to the synthesis but provides maximum security for the sensitive functionality.[14][15]

References

  • Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Electronic Supplementary Information for Chemical Communications. [Link]

  • Lee, S.-G., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ResearchGate. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Quiroga, J., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Kamal, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Rege, P. D., & Danishefsky, S. J. (2013). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax Technical Blog. [Link]

  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. [Link]

  • Nitsche, C., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

  • Yoon, Y.-J., et al. (2011). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications. [Link]

  • ResearchGate. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ResearchGate. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Inamdar, S. M., et al. (2014). Recent advances in the synthesis of new pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Cambridge University Press & Assessment. Knorr Pyrazole Synthesis. Cambridge University Press. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Sharma, G., et al. (2013). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Taylor & Francis Online. [Link]

  • Wikipedia. Knorr pyrrole synthesis. Wikipedia. [Link]

  • SciSpace. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • ResearchGate. (n.d.). Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. ResearchGate. [Link]

  • PubMed. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Organic & Biomolecular Chemistry. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Royal Society of Chemistry. [Link]

  • Slideshare. (n.d.). PROTECTING GROUPs.pptx. Slideshare. [Link]

  • PMC. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

  • Scribd. (n.d.). Protecting Groups in Organic Synthesis. Scribd. [Link]

  • PubMed. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]

  • ResearchGate. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ResearchGate. [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Screening of Methyl 3-cyano-1H-pyrazole-4-carboxylate Derivatives: A Comparative Guide

Executive Summary The pyrazole ring system is a highly privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and modern agrochemicals[1][2]. Among these, Methyl 3-cyano-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring system is a highly privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and modern agrochemicals[1][2]. Among these, Methyl 3-cyano-1H-pyrazole-4-carboxylate derivatives have emerged as potent scaffolds for antimicrobial, antifungal, and antitubercular development[3]. This guide provides an objective, data-driven comparison of these derivatives against standard therapeutic agents, detailing the structural rationale, self-validating screening protocols, and comparative efficacy data necessary for advanced drug development.

Structural Rationale and Mechanistic Pathway

The biological efficacy of pyrazole derivatives is highly dependent on their substitution patterns[4]. The incorporation of a 3-cyano group and a 4-carboxylate group creates a highly electron-deficient pyrazole core.

  • Cyano Group (-CN): Acts as a strong electron-withdrawing group (EWG) and a potent hydrogen-bond acceptor. In antifungal applications, the nitrogen atom of the cyano group can coordinate directly with the heme iron of fungal Cytochrome P450 14α-demethylase (CYP51), mimicking the action of standard azole drugs[5].

  • Carboxylate Group (-COOCH3): Modulates the overall lipophilicity (LogP) of the molecule, ensuring optimal cell membrane penetration while providing a vector for further structural functionalization (e.g., conversion to carboxamides)[3][6].

Pathway A Methyl 3-cyano-1H-pyrazole- 4-carboxylate Derivative B Cell Membrane Penetration A->B Lipophilic diffusion C Cytochrome P450 14α-demethylase (CYP51) Binding B->C Cyano group coordinates with Heme Iron D Ergosterol Depletion & Accumulation of Toxic Sterols C->D Enzymatic Inhibition E Fungal Cell Death (Apoptosis-like) D->E Membrane Disruption

Fig 1. Mechanism of action: Pyrazole derivatives inhibiting fungal CYP51 leading to cell death.

Comparative Performance Data

To objectively assess the performance of Methyl 3-cyano-1H-pyrazole-4-carboxylate derivatives, we compare their in vitro Minimum Inhibitory Concentrations (MIC) against unsubstituted pyrazoles and clinical gold standards (Ciprofloxacin for bacteria; Fluconazole for fungi)[3][5].

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) Comparison
Compound ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
Methyl 3-cyano-1H-pyrazole-4-carboxylates 4.0 - 16.016.0 - 32.02.0 - 8.0
Unsubstituted Pyrazoles > 64.0> 128.0> 64.0
Ciprofloxacin (Standard Antibacterial)1.0 - 2.00.5 - 1.0N/A
Fluconazole (Standard Antifungal)N/AN/A1.0 - 4.0

Data Synthesis Note: The presence of the 3-cyano and 4-carboxylate moieties significantly lowers the MIC compared to the unsubstituted core, bringing the antifungal efficacy into a competitive range with Fluconazole[4][5].

Table 2: Cytotoxicity and Selectivity Index (SI)

A potent drug is useless if it is universally toxic. The Selectivity Index (CC50 / MIC) determines the therapeutic window.

CompoundCC50 (HEK-293) µg/mLMIC (C. albicans)Selectivity Index (SI)
Optimized Pyrazole Derivative > 128.02.0> 64.0
Fluconazole > 256.01.0> 256.0

An SI > 10 is generally considered acceptable for early-stage lead compounds. The optimized pyrazole derivatives demonstrate a highly favorable therapeutic window[3].

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a logically sound, self-validating system. Below are the optimized workflows for synthesizing and screening these derivatives.

Workflow S1 Compound Synthesis (Knorr-type Reaction) S2 Purification & QC (HPLC, NMR, MS) S1->S2 S3 Preparation of Stock Solutions (DMSO) S2->S3 S4 Broth Microdilution (96-well plates) S3->S4 S5 Incubation with Pathogens (24-48h, 37°C) S4->S5 S6 MIC Determination (Resazurin Assay) S5->S6

Fig 2. Self-validating experimental workflow for synthesis and antimicrobial screening.

Protocol A: Knorr-Type Synthesis of the Pyrazole Core

This protocol outlines the condensation of a 1,3-dicarbonyl precursor with a hydrazine derivative[2].

  • Reagent Assembly: Dissolve methyl 2-cyano-3-oxobutanoate (1.0 eq) and a substituted hydrazine hydrochloride (1.0 eq) in glacial acetic acid.

    • Causality: Glacial acetic acid serves a dual purpose. It acts as a highly effective solvent for the lipophilic precursors and functions as a mild acid catalyst. The acidic protons activate the carbonyl carbon, increasing its electrophilicity for nucleophilic attack by the hydrazine nitrogen, while preventing the over-oxidation of the intermediate hydrazone[2].

  • Cyclization: Add sodium acetate (1.2 eq) and reflux the mixture at 90°C for 3-4 hours.

    • Causality: Sodium acetate acts as a buffer to liberate the free hydrazine base from its hydrochloride salt. The thermal energy (reflux) overcomes the activation barrier required for the intramolecular dehydration step, driving the cyclization to form the thermodynamically stable aromatic pyrazole ring.

  • Precipitation & Isolation: Pour the cooled reaction mixture into crushed ice. Filter and wash the precipitate with cold water.

    • Causality: The sudden drop in temperature and the shift to a highly polar aqueous environment forces the hydrophobic pyrazole derivative to precipitate instantly. This leaves unreacted polar byproducts and the acetic acid solvent trapped in the aqueous filtrate, streamlining downstream purification.

Protocol B: Self-Validating High-Throughput Antimicrobial Screening

Evaluating biological activity requires a matrix of controls to eliminate false positives/negatives[1][6].

  • Stock Preparation: Dissolve the purified pyrazole derivatives in 100% DMSO to a concentration of 2000 µg/mL.

    • Causality: DMSO ensures complete solubilization of the lipophilic compounds. However, the final assay concentration of DMSO must be kept below 1% v/v to ensure it does not independently disrupt bacterial/fungal cell walls, which would skew the MIC data.

  • Broth Microdilution: Perform two-fold serial dilutions of the compounds in a 96-well plate using Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi).

  • Inoculation & Self-Validation Matrix: Add the microbial inoculum (standardized to 106 CFU/mL) to the wells. To ensure the assay is self-validating, you must include the following controls on every plate:

    • Sterility Control (Broth only): Validates that the media is not contaminated.

    • Growth Control (Broth + Inoculum): Validates the viability of the pathogen strain.

    • Vehicle Control (Broth + Inoculum + 1% DMSO): Proves the solvent is not causing the observed inhibition.

    • Positive Control (Standard Drug): Benchmarks the assay sensitivity against known literature values.

  • Resazurin Readout: After 24-48 hours of incubation at 37°C, add 10 µL of Resazurin dye to each well.

    • Causality: Relying on visual turbidity is subjective and prone to error. Resazurin acts as an oxidation-reduction indicator. Viable, metabolizing cells reduce the blue resazurin into pink resorufin. This provides a definitive, colorimetric, and self-validating readout of cell viability.

Conclusion

Methyl 3-cyano-1H-pyrazole-4-carboxylate derivatives represent a highly tunable and biologically active chemical space. When compared to unsubstituted pyrazoles, the strategic placement of the cyano and carboxylate groups drastically improves target binding affinity, particularly against fungal pathogens. By employing rigorous, self-validating synthesis and screening protocols, researchers can reliably leverage this scaffold for the discovery of next-generation antimicrobial agents.

References

  • Scilit. Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Available at:[Link]

  • Journal of Applied Pharmaceutical Science (JAPS). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Available at: [Link]

  • MDPI. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at:[Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Characterization of Methyl 3-cyano-1H-pyrazole-4-carboxylate Regioisomers

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of approved therapeutics.[1][2][3] Its metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of approved therapeutics.[1][2][3] Its metabolic stability and versatile substitution patterns make it a privileged structure in the design of novel drug candidates.[1][2] However, the synthesis of asymmetrically substituted pyrazoles often presents a significant challenge: the formation of regioisomers. This guide provides an in-depth technical comparison of the characterization of Methyl 3-cyano-1H-pyrazole-4-carboxylate and its primary regioisomer, Methyl 5-cyano-1H-pyrazole-4-carboxylate. A thorough understanding and definitive identification of these isomers are paramount for ensuring the purity, efficacy, and safety of pyrazole-based drug candidates.

The Synthetic Challenge: A Tale of Two Tautomers

The most common route to the pyrazole core involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. In the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate, a typical precursor is a derivative of methyl cyanoacetate. The reaction with hydrazine can proceed through two distinct pathways, leading to the formation of a mixture of the 3-cyano and 5-cyano regioisomers. The regiochemical outcome is often influenced by reaction conditions such as pH, solvent, and temperature, as well as the nature of the substituents on the hydrazine.[3][4]

Distinguishing the Undistinguishable: A Multi-faceted Analytical Approach

Given that these regioisomers possess the same molecular weight and often similar physical properties, their differentiation requires a suite of advanced analytical techniques. This guide will focus on the most definitive methods: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HMBC and NOESY) NMR experiments provides unambiguous evidence for the correct isomeric structure.

¹H and ¹³C NMR Spectroscopy: A First Look

While the ¹H NMR spectra of both isomers are expected to show a singlet for the pyrazole proton, a singlet for the methyl ester protons, and a broad singlet for the N-H proton, subtle differences in their chemical shifts can be indicative. The electronic environment of the pyrazole ring protons and carbons is influenced by the position of the electron-withdrawing cyano group.

Based on data from analogous structures, the following are the predicted ¹H and ¹³C NMR chemical shifts for the two regioisomers in a solvent like DMSO-d₆.[5][6][7][8]

Assignment Methyl 3-cyano-1H-pyrazole-4-carboxylate (Predicted) Methyl 5-cyano-1H-pyrazole-4-carboxylate (Predicted)
¹H NMR
Pyrazole H-5~8.5 ppm (s, 1H)Pyrazole H-3: ~8.2 ppm (s, 1H)
-OCH₃~3.8 ppm (s, 3H)~3.8 ppm (s, 3H)
-NH~14.0 ppm (br s, 1H)~14.2 ppm (br s, 1H)
¹³C NMR
C=O~162 ppm~163 ppm
C-3~140 ppmC-5: ~135 ppm
C-5~130 ppmC-3: ~145 ppm
C-4~105 ppm~108 ppm
-CN~115 ppm~114 ppm
-OCH₃~52 ppm~52 ppm

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

2D NMR Spectroscopy: The Definitive Proof

For unambiguous assignment, two-dimensional NMR techniques are indispensable.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. The key to distinguishing the isomers lies in the correlation of the pyrazole proton to the surrounding carbons.

    • For the 3-cyano isomer: The pyrazole proton (H-5) is expected to show a correlation to the C-3 carbon (bearing the cyano group) and the C-4 carbon.

    • For the 5-cyano isomer: The pyrazole proton (H-3) should show a correlation to the C-5 carbon (bearing the cyano group) and the C-4 carbon.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. While less critical for these specific isomers, in N-substituted derivatives, a NOESY correlation between the N-substituent's protons and the C-5 proton would confirm the 1,5-disubstituted regioisomer.

Experimental Protocols
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Use a standard single-pulse sequence.

    • Acquire data with a spectral width of 0-15 ppm.

    • Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Use a proton-decoupled pulse sequence.

    • Acquire data with a spectral width of 0-200 ppm.

    • A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (HMBC and NOESY) Acquisition:

    • Use standard pulse programs for HMBC and NOESY experiments.

    • Optimize the acquisition parameters (e.g., mixing time for NOESY, evolution time for HMBC) according to the instrument's guidelines.

    • Process the 2D data to visualize the correlation peaks.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural elucidation. If a suitable single crystal of the compound can be grown, this technique will provide precise bond lengths, bond angles, and the absolute connectivity of the atoms in the solid state, leaving no doubt as to the identity of the regioisomer.

  • Crystal Growth:

    • Dissolve the purified pyrazole regioisomer in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane).

    • Allow the solvent to evaporate slowly at room temperature or in a refrigerator.

    • Select a well-formed single crystal of appropriate size for analysis.

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).

    • Refine the structural model to obtain the final crystallographic data.

The crystallographic data for a related compound, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, reveals a triclinic crystal system with space group P-1.[9] Similar detailed analysis of the target regioisomers would provide irrefutable proof of their structures.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of the pyrazole regioisomers.

G cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization start Methyl Cyanoacetate + Reagent reaction Condensation with Hydrazine start->reaction mixture Mixture of Regioisomers (3-cyano and 5-cyano) reaction->mixture chromatography Column Chromatography mixture->chromatography isomer1 Isomer 1 chromatography->isomer1 isomer2 Isomer 2 chromatography->isomer2 nmr NMR Spectroscopy (1D and 2D) isomer1->nmr xray X-ray Crystallography isomer1->xray isomer2->nmr isomer2->xray structure1 Definitive Structure of Isomer 1 nmr->structure1 structure2 Definitive Structure of Isomer 2 nmr->structure2 xray->structure1 xray->structure2

Caption: Workflow for the synthesis, separation, and characterization of pyrazole regioisomers.

Conclusion

The unambiguous characterization of regioisomers is a critical step in the development of pyrazole-based pharmaceuticals. While ¹H and ¹³C NMR can provide initial clues, the combination of 2D NMR techniques, particularly HMBC, and single-crystal X-ray crystallography offers the definitive evidence required to distinguish between isomers such as Methyl 3-cyano-1H-pyrazole-4-carboxylate and its 5-cyano counterpart. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to confidently identify and characterize these important heterocyclic building blocks.

References

  • Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

  • Syntheses and Characterizations of New Cyano-substituted Pyrazoles. East Tennessee State University. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021;26(13):3808. Available from: [Link]

  • Pyrazole-substituted Near-infrared Cyanine Dyes Exhibit pH-dependent Fluorescence Lifetime Properties. Photochem Photobiol. 2013;89(3):626-633. Available from: [Link]

  • synthesis of novel angular and linear fused [5-6-5] heterocycles by the reaction of methyl cyano. HETEROCYCLES. 2018;96(4):663-669. Available from: [Link]

  • 5-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER. SpectraBase. Available from: [Link]

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. 2018;23(11):2987. Available from: [Link]

  • Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. 2013;28(4):834-839. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021;26(13):3808. Available from: [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. 2022;2022(2):M1372. Available from: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. 2020;25(1):122. Available from: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. 2022;1(1):1-10. Available from: [Link]

  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Arkivoc. 2023;2023(5):1-14. Available from: [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. 2011;3(6):448-452. Available from: [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. 2016. Available from: [Link]

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallogr Sect E Struct Rep Online. 2008;64(Pt 2):o333. Available from: [Link]

  • Organic Syntheses Procedure. Org. Synth. 1978;58:101. Available from: [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallogr Sect E Struct Rep Online. 2013;69(Pt 8):o1376. Available from: [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. 2013;69:o1376. Available from: [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available from: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available from: [Link]

  • Methyl 1H-pyrazole-3-carboxylate. PubChem. Available from: [Link]

  • Syntheses and Characterizations of 4-Cyano-3-tolylpyrazole and its Metal Complexes. East Tennessee State University. 2014. Available from: [Link]

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. Med. Chem. Commun. 2017;8(2):409-414. Available from: [Link]

Sources

Validation

High-Efficiency HPLC Method Validation for Methyl 3-cyano-1H-pyrazole-4-carboxylate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with heterocyclic pharmaceutical intermediates. Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6) is a critical pre...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with heterocyclic pharmaceutical intermediates. Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6) is a critical precursor in the synthesis of various agrochemicals and active pharmaceutical ingredients (APIs), including specific fungicide/insecticide derivatives and xanthine oxidase inhibitors[1].

However, analyzing pyrazole derivatives presents a distinct chromatographic challenge. The pyrazole ring possesses both hydrogen-bond donating and accepting capabilities, making it highly susceptible to secondary interactions with residual silanol groups on traditional silica-based stationary phases. This often manifests as severe peak tailing, shifting retention times, and compromised resolution.

To address this, this guide details the development and rigorous ICH Q2(R2) validation of an optimized HPLC method[2]. We will objectively compare the performance of traditional Fully Porous Particles (FPP) against advanced Superficially Porous Particles (SPP) —also known as Core-Shell technology—demonstrating how particle morphology directly influences mass transfer kinetics, method efficiency, and data trustworthiness[3].

Chromatographic Strategy & Causality

Do not simply accept default column chemistries; understand the physics of your separation. The selection of stationary phase and mobile phase must be a deliberate exercise in causality.

The Mobile Phase Causality

To mitigate the secondary interactions of the pyrazole ring, we utilize an acidic mobile phase (0.1% Formic Acid in Water, pH ~2.7).

  • The "Why": At pH 2.7, the acidic modifier fully protonates the residual silanols (pKa ~ 3.5–4.5) on the silica matrix, rendering them neutral. Simultaneously, it locks the pyrazole nitrogen into a consistent ionization state, effectively eliminating ion-exchange interactions that cause peak tailing.

The Stationary Phase Causality: FPP vs. SPP

Traditional HPLC methods rely on 5.0 µm Fully Porous Particles (FPP). While robust, analytes must diffuse deep into the porous network, increasing the mass transfer resistance (the C-term in the van Deemter equation) and leading to broader peaks.

By transitioning to a 2.6 µm Superficially Porous Particle (SPP), we introduce a solid, non-porous silica core surrounded by a thin porous shell.

  • The "Why": The solid core restricts the diffusion path of Methyl 3-cyano-1H-pyrazole-4-carboxylate. This shallow diffusion drastically reduces axial dispersion, yielding exceptionally sharp peaks and higher theoretical plates without generating the extreme backpressures associated with sub-2 µm UHPLC columns[3][4].

G Root Stationary Phase Morphology FPP Fully Porous Particle (FPP) 5.0 µm Root->FPP SPP Superficially Porous Particle (SPP) 2.6 µm Core-Shell Root->SPP MassFPP Deep Analyte Diffusion High Mass Transfer Resistance FPP->MassFPP Standard HPLC MassSPP Shallow Analyte Diffusion Low Mass Transfer Resistance SPP->MassSPP Optimized Method OutcomeFPP Broader Peaks Longer Run Time MassFPP->OutcomeFPP OutcomeSPP Sharper Peaks Higher Throughput MassSPP->OutcomeSPP

Fig 1. Causality of mass transfer kinetics in FPP vs. SPP column technologies.

Comparative Data: FPP vs. SPP Performance

To objectively evaluate the performance, Methyl 3-cyano-1H-pyrazole-4-carboxylate was analyzed using both column architectures under identical gradient conditions.

Table 1: Chromatographic Performance Comparison
ParameterTraditional FPP ColumnAdvanced SPP (Core-Shell) Column
Column Dimensions 150 mm × 4.6 mm, 5.0 µm C18100 mm × 4.6 mm, 2.6 µm C18
Retention Time ( tR​ ) 8.45 min4.12 min
Theoretical Plates ( N ) ~9,500~18,200
Tailing Factor ( Tf​ ) 1.65 (Noticeable tailing)1.08 (Highly symmetrical)
System Backpressure 115 bar210 bar (Well within 400 bar HPLC limit)
Solvent Consumption 15.0 mL per run7.5 mL per run

Self-Validating Experimental Protocol

A robust analytical method must be inherently self-validating. The following protocol embeds continuous internal controls to ensure data integrity prior to, during, and after sample analysis.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water.

    • Channel B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Filtration: Vacuum filter through a 0.22 µm PTFE membrane to prevent particulate buildup and baseline noise.

  • Sample Diluent Causality: Dissolve standards and samples in 90% A / 10% B.

    • Why? Dissolving the analyte in a solvent stronger than the initial mobile phase disrupts the partitioning equilibrium at the column head, causing peak fronting. Matching the diluent to the initial gradient conditions ensures a tight injection band.

  • Gradient Program:

    • 0.0–1.0 min: 10% B

    • 1.0–5.0 min: 10% to 60% B

    • 5.0–6.0 min: 60% to 90% B

    • 6.0–8.0 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min. Detection: UV at 235 nm (optimal absorbance for the conjugated pyrazole-cyano system).

The Self-Validating Sequence Architecture

To guarantee trustworthiness, the HPLC sequence must be programmed to automatically halt if system suitability criteria are not met.

G Prime 1. Equilibration (Monitor Baseline Drift) Blank 2. Blank Injection (Validate Zero Carryover) Prime->Blank SST 3. System Suitability Test (x6) (RSD < 2.0%, Tf < 1.5) Blank->SST Samples 4. Unknown Samples (Bracketed Analysis) SST->Samples Pass Fail Sequence Halted (Data Invalidated) SST->Fail Fail CloseSST 5. Closing SST (Validate Run Stability) Samples->CloseSST CloseSST->Fail Fail

Fig 2. Self-validating sequence architecture ensuring continuous data integrity.

ICH Q2(R2) Method Validation Results

The SPP-based method was subjected to rigorous validation in accordance with the updated ICH Q2(R2) guidelines[2]. The lifecycle approach ensures the procedure is definitively fit for its intended purpose.

Specificity & Forced Degradation

Specificity is the ability to unequivocally assess the analyte in the presence of expected impurities[2]. Methyl 3-cyano-1H-pyrazole-4-carboxylate was subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light, and 60°C heat for 24 hours).

  • Result: Peak purity analysis via Diode Array Detector (DAD) confirmed a purity angle < purity threshold for the main peak across all stress conditions, proving no co-elution of degradants.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (SPP Method)Status
Linearity & Range R2≥0.999 (from LOQ to 120% of target) R2=0.9998 (Range: 0.5 µg/mL to 120 µg/mL)PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.5 µg/mL (S/N = 14)PASS
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 levels99.4% – 100.8%PASS
Method Precision (Repeatability) %RSD ≤2.0% (n=6 preparations)Area %RSD = 0.65%, tR​ %RSD = 0.12%PASS
Intermediate Precision %RSD ≤2.0% (Different day/analyst)Area %RSD = 0.88%PASS
Robustness No significant change in SST parametersTolerated ±0.1 mL/min flow, ±2°C tempPASS

Conclusion & Best Practices

By transitioning from a Fully Porous Particle (FPP) to a Superficially Porous Particle (SPP) architecture, we successfully engineered a high-efficiency analytical method for Methyl 3-cyano-1H-pyrazole-4-carboxylate. The core-shell technology directly addresses the mass transfer limitations inherent in standard HPLC, delivering UHPLC-like performance on standard instrumentation[3][4].

Coupled with a self-validating sequence design and a scientifically justified mobile phase, this method fully complies with ICH Q2(R2) guidelines[2], ensuring absolute trustworthiness for downstream pharmaceutical and agrochemical quality control.

References

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. europa.eu. Available at:[Link]

  • The Difference Between Superficially Porous and Fully Porous Particles - Chrom Tech, Inc. chromtech.com. Available at:[Link]

  • Comparison between core-shell and totally porous particle stationary phases for fast and green LC determination of five hepatitis-C antiviral drugs - PubMed. nih.gov. Available at:[Link]

Sources

Comparative

Assessing the Purity of Synthesized Methyl 3-cyano-1H-pyrazole-4-carboxylate: A Comparative Guide to Melting Point Analysis vs. Orthogonal Techniques

Introduction Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6) is a highly versatile pyrazole derivative utilized extensively as a building block in the synthesis of pharmaceutical active ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6) is a highly versatile pyrazole derivative utilized extensively as a building block in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. For drug development professionals and synthetic chemists, validating the absolute purity of this intermediate is critical; even trace impurities can drastically alter downstream reaction kinetics, yield, and safety profiles.

While High-Performance Liquid Chromatography (HPLC) is universally recognized as the gold standard for specific impurity profiling, thermodynamic techniques such as Capillary Melting Point (MP) and Differential Scanning Calorimetry (DSC) provide a rapid, global assessment of purity based on the physical integrity of the crystal lattice. This guide objectively compares capillary melting point analysis against DSC and HPLC, providing researchers with actionable, self-validating protocols and comparative experimental data to establish robust purity assessment workflows.

The Physics of Purity: Causality of Melting Point Depression

The reliance on melting point as a purity indicator is deeply grounded in thermodynamic principles. When a pure crystalline substance like Methyl 3-cyano-1H-pyrazole-4-carboxylate melts, the transition from a highly ordered solid lattice to a liquid phase occurs over a very narrow temperature range (typically <0.5 °C).

However, when impurities are trapped within the crystal lattice—provided they are soluble in the melt but insoluble in the solid phase—they disrupt intermolecular forces[1]. This disruption increases the entropy of the system and lowers the chemical potential of the liquid phase. According to the Van 't Hoff equation, this thermodynamic shift results in a freezing-point (or melting-point) depression. Consequently, an impure sample will exhibit both a lower onset of melting and a significantly broadened melting range.

Logic Impurity Presence of Soluble Impurities in the Crystal Lattice Entropy Increased Entropy of the Solid-Liquid Transition Impurity->Entropy ChemicalPotential Lowered Chemical Potential of the Liquid Phase Impurity->ChemicalPotential VanHoff Van 't Hoff Equation (ΔT = (RT₀² / ΔH_f) * x) Entropy->VanHoff ChemicalPotential->VanHoff Result Melting Point Depression & Broadened Melting Range VanHoff->Result

Thermodynamic causality of melting point depression driven by soluble impurities.

Comparative Methodology: MP vs. DSC vs. HPLC

To design a self-validating analytical system, one must understand the operational strengths and limitations of each technique.

  • Capillary Melting Point (USP <741>) : Capillary MP is a traditional, cost-effective method. The accuracy of this method depends heavily on sample preparation (pulverization, drying) and the heating ramp rate[2]. It is excellent for a rapid pass/fail assessment but lacks the sensitivity to accurately quantify trace impurities below 1%.

  • Differential Scanning Calorimetry (DSC) : DSC is an advanced thermodynamic technique that measures the differential heat flow required to increase the temperature of a sample compared to a reference. By applying the Van 't Hoff equation to the melting endotherm, DSC can calculate absolute mole-fraction purity for compounds that are ≥98% pure[3]. It is highly sensitive to eutectic impurities but cannot resolve impurities that co-crystallize or decompose upon melting[3].

  • High-Performance Liquid Chromatography (HPLC) : Unlike thermodynamic methods, HPLC separates and quantifies individual chemical species based on their interaction with a stationary phase. It is the only method capable of identifying specific structural impurities, though it requires extensive method development and reference standards.

Table 1: Performance Comparison of Purity Assessment Techniques
ParameterCapillary MP (USP <741>)DSC (ASTM E928)HPLC (Chromatographic)
Principle Visual thermodynamic phase changeQuantitative thermodynamic heat flowChromatographic separation
Sample Size ~2-3 mg1.0 - 3.0 mg~1 mg (dissolved in solvent)
Analysis Time 10 - 15 minutes30 - 45 minutes15 - 60 minutes
Specificity Global (Eutectic impurities only)Global (Mole % purity)Specific (Individual impurities)
Primary Use Rapid batch screening / IDAbsolute purity of reference standardsImpurity profiling & quantification

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols must be strictly adhered to. Every step is designed to eliminate analytical artifacts.

Protocol 1: Capillary Melting Point Determination (per USP <741>)

Causality Check: Proper packing ensures uniform heat transfer, while a controlled ramp rate prevents thermal lag, which could artificially broaden the melting range[2].

  • Sample Preparation: Dry the synthesized Methyl 3-cyano-1H-pyrazole-4-carboxylate in a vacuum desiccator at a pressure not exceeding 20 mm of mercury for 3 hours to remove residual moisture (which acts as a melting-point-depressing impurity)[4]. Pulverize the dried sample into a fine powder using an agate mortar and pestle.

  • Capillary Loading: Charge a standard USP-compliant glass capillary tube (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness) with the powder[4]. Tap the tube on a hard surface to pack the powder tightly to a column height of 2.5 to 3.5 mm.

  • Instrument Calibration: Verify the melting point apparatus using USP Melting Point Reference Standards that bracket the expected melting point of the pyrazole derivative[4].

  • Heating Protocol: Insert the capillary into the heating block at a temperature approximately 5 °C below the expected melting point.

  • Ramp Rate: Apply a strict heating rate of 1 ± 0.5 °C/min[2].

  • Observation: Record the "onset point" (when the powder column collapses against the capillary wall) and the "clear point" (when the sample is completely liquefied and coalesced)[4].

Protocol 2: DSC Purity Determination (per ASTM E928)

Causality Check: DSC requires minimal sample mass to avoid thermal gradients within the sample pan, ensuring a sharp, accurate endotherm free of uncorrected thermal lag.

  • Sample Encapsulation: Accurately weigh 1.0 to 3.0 mg of the dried pyrazole compound into a standard aluminum DSC pan[1]. Seal with a crimped lid.

  • Purge Gas: Use dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation during heating[1].

  • Heating Protocol: Equilibrate the DSC cell at 20 °C below the expected melting point. Heat the sample at a slow ramp rate of 0.5 to 1.0 °C/min through the melting transition[1].

  • Data Analysis: Integrate the melting endotherm. The software will plot the sample temperature versus the inverse of the molten fraction (1/F) to calculate the purity in mole percent based on the Van 't Hoff linearization.

Workflow Start Synthesized Compound Methyl 3-cyano-1H-pyrazole-4-carboxylate Prep Sample Preparation (Drying & Pulverization) Start->Prep MP Capillary Melting Point (USP <741>) Prep->MP DSC DSC Analysis (ASTM E928) Prep->DSC HPLC HPLC Analysis (Chromatographic Purity) Prep->HPLC Decision Purity Concordance Check MP->Decision DSC->Decision HPLC->Decision Valid Validated Pure API Intermediate Decision->Valid Concordant (>98%) Invalid Recrystallization Required Decision->Invalid Discordant or Depressed MP

Multi-orthogonal workflow for assessing the purity of synthesized pyrazole intermediates.

Experimental Data: Assessing Batch Purity

Below is a representative experimental data set comparing three batches of synthesized Methyl 3-cyano-1H-pyrazole-4-carboxylate using the three orthogonal techniques. The data illustrates how impurities depress the melting point and broaden the melting range, correlating directly with quantitative DSC and HPLC findings.

Table 2: Comparative Purity Assessment of Synthesized Batches
Synthesis BatchCapillary MP Range (°C)DSC Purity (mol %)HPLC Purity (area %)Assessment
Batch A (Crude) 145.2 - 149.894.5%95.2%Fails criteria. High impurity load causes severe MP depression.
Batch B (Recrystallized 1x) 151.1 - 152.598.2%98.5%Acceptable for standard synthesis. MP range narrowed to 1.4 °C.
Batch C (Analytical Grade) 152.8 - 153.299.8%99.9%Reference standard quality. Sharp MP transition (<0.5 °C).

(Note: MP values are representative estimates for pyrazole-4-carboxylate crystalline derivatives to illustrate the thermodynamic depression principle).

Conclusion

While HPLC remains indispensable for structural impurity identification, thermodynamic methods like Capillary Melting Point and DSC offer rapid, orthogonal validation of crystalline purity. For routine synthesis checks of intermediates like Methyl 3-cyano-1H-pyrazole-4-carboxylate, a tightly controlled capillary melting point assay (following USP <741>) provides immediate, reliable feedback on batch quality. However, for regulatory submissions or the certification of pharmaceutical reference standards, DSC and HPLC must be employed in tandem to ensure the absolute thermodynamic and chemical integrity of the compound.

References

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature ResearchG
  • usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPER
  • Purity Determination and DSC Tzero Technology TA Instruments
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards ResearchG
  • Investigating the Purity of Substances by Means of DSC NETZSCH Analyzing & Testing

Sources

Validation

A Comparative Guide to Catalysts for the Synthesis of Polysubstituted Pyrazoles

Introduction: The Enduring Significance of Polysubstituted Pyrazoles The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development. This five-membered aromatic heterocycle, containing two adjac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of Polysubstituted Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant. The diverse biological activities exhibited by pyrazole derivatives, ranging from anticancer and antimicrobial to analgesic and antiviral properties, underscore the critical importance of efficient and versatile synthetic methodologies for their preparation.[1]

The synthesis of polysubstituted pyrazoles has evolved significantly from the seminal Knorr synthesis of 1883.[2] While this classical method remains relevant, the demand for greener, more efficient, and highly selective synthetic routes has driven the exploration of a wide array of catalytic systems. This guide provides a comparative analysis of prominent catalysts employed in the synthesis of polysubstituted pyrazoles, offering insights into their performance, mechanistic underpinnings, and practical applicability for researchers, scientists, and drug development professionals.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a pivotal decision in the synthesis of polysubstituted pyrazoles, profoundly influencing reaction efficiency, regioselectivity, and environmental impact. Here, we compare several key classes of catalysts, providing experimental data to support the discussion.

Classical Acid Catalysis: The Knorr Synthesis Revisited

The Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is traditionally catalyzed by a mineral acid.[2][3] This method's enduring appeal lies in its simplicity and the ready availability of starting materials.

Mechanism of the Knorr Pyrazole Synthesis:

The reaction proceeds through an initial acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, leading to a cyclized intermediate that subsequently dehydrates to yield the aromatic pyrazole ring.[4][5] A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity, which is dictated by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.[2]

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_Intermediate Hydrazone_Intermediate 1,3-Dicarbonyl->Hydrazone_Intermediate + Hydrazine (Acid Catalyst) Hydrazine Hydrazine Cyclized_Intermediate Cyclized_Intermediate Hydrazone_Intermediate->Cyclized_Intermediate Intramolecular Attack Pyrazole Pyrazole Cyclized_Intermediate->Pyrazole - H2O

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Nanoparticle Catalysis: A Green and Efficient Frontier

In recent years, nanoparticle-based catalysts have emerged as a highly attractive alternative for pyrazole synthesis, offering advantages such as high catalytic activity, recyclability, and often milder reaction conditions.[6]

Types of Nanoparticle Catalysts:

  • Metal Oxide Nanoparticles (e.g., CuO, ZnO, Fe₃O₄): These are among the most explored nanocatalysts due to their low cost, stability, and ease of preparation.[7][8][9] For instance, copper oxide nanoparticles (CuO NPs) have been demonstrated to be an efficient and reusable catalyst for the synthesis of pyrano[2,3-c]pyrazoles via a one-pot, four-component reaction.[4] Similarly, ZnO nanoparticles have been employed for the green synthesis of pyrazole derivatives in aqueous media.[10][11]

  • Core-Shell Nanoparticles (e.g., Ag/La-ZnO): These advanced materials combine the properties of different components to enhance catalytic performance. An Ag/La-ZnO core-shell nanocatalyst has been reported for the green synthesis of 4H-pyrano[2,3-c] pyrazoles under solvent-free grinding conditions at room temperature, offering excellent yields and operational simplicity.[3][12]

  • Graphene-Based Nanocatalysts: Graphene oxide nanoparticles have been utilized as a Lewis base catalyst for the synthesis of pyrazole derivatives, highlighting the versatility of carbon-based nanomaterials in catalysis.[2]

Proposed Mechanism for Nanoparticle-Catalyzed Pyranopyrazole Synthesis:

In a typical four-component synthesis of pyranopyrazoles, the nanoparticle catalyst plays a multifaceted role. For example, in a ZnO-catalyzed reaction, the ZnO surface can activate the carbonyl group of an aldehyde and facilitate the deprotonation of malononitrile, promoting the Knoevenagel condensation.[10] Simultaneously, it can catalyze the condensation of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazolone intermediate. A subsequent Michael addition between the Knoevenagel adduct and the pyrazolone, followed by intramolecular cyclization and tautomerization, yields the final product.[12]

Nanoparticle_Mechanism Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel_Adduct Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Hydrazine Hydrazine Pyrazolone Pyrazolone Hydrazine->Pyrazolone Condensation Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Pyrazolone Nanoparticle_Catalyst Nanoparticle Catalyst (e.g., ZnO) Nanoparticle_Catalyst->Knoevenagel_Adduct Nanoparticle_Catalyst->Pyrazolone Michael_Adduct Michael_Adduct Knoevenagel_Adduct->Michael_Adduct Michael Addition Pyrazolone->Michael_Adduct Final_Product Polysubstituted Pyrazole Michael_Adduct->Final_Product Intramolecular Cyclization

Caption: Proposed mechanism for nanoparticle-catalyzed pyranopyrazole synthesis.

Metal-Organic Frameworks (MOFs): Tunable and Porous Catalysts

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[13] Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising candidates for heterogeneous catalysis.[14][15]

Examples of MOFs in Pyrazole Synthesis:

  • MOF-199: This copper-based MOF has been successfully employed as an efficient and reusable catalyst for the four-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives in water at room temperature.[14][16]

  • MIL-101(Cr)-NH₂ with Phosphorous Acid Functional Groups: This functionalized MOF has been used as a multifunctional heterogeneous catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives.[5]

The catalytic activity of MOFs is attributed to the Lewis acidic metal centers within their structure, which can activate substrates in a manner similar to other metal-based catalysts. The porous nature of MOFs can also lead to size and shape selectivity.

Visible-Light Photocatalysis: A Modern Green Approach

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis.[17][18] This methodology utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity.

Mechanism of Photocatalytic Pyrazole Synthesis:

One prominent approach involves the visible-light-promoted reaction of hydrazines with Michael acceptors.[17][19] The proposed mechanism initiates with the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light. The excited photocatalyst then engages in a single-electron transfer with the hydrazine, leading to the formation of a diazene intermediate. This highly reactive diazene then undergoes a [3+2] cycloaddition with a Michael acceptor, followed by aromatization to yield the polysubstituted pyrazole.[20][21][22][23][24] This pathway offers a distinct advantage over traditional condensation methods by avoiding the need for pre-functionalized carbonyl compounds.

Photocatalysis_Workflow Start Start Mix_Reactants Mix Hydrazine, Michael Acceptor, & Photocatalyst Start->Mix_Reactants Irradiate Irradiate with Visible Light Mix_Reactants->Irradiate Reaction Photocatalytic Cycle Irradiate->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Polysubstituted Pyrazole Workup->Product

Caption: Experimental workflow for visible-light photocatalytic pyrazole synthesis.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the performance of representative catalysts from each category.

Catalyst TypeCatalyst SystemSubstratesSolventTemp. (°C)TimeYield (%)Catalyst LoadingReference
Classical H₂SO₄1,3-Diketone, HydrazineEthanolReflux2-4 h70-85Catalytic[2][3]
Nanoparticle CuO NanoparticlesAldehyde, Malononitrile, Hydrazine, Ethyl AcetoacetateWaterReflux30-45 min85-9515 mg[4]
Nanoparticle Ag/La-ZnO Core-ShellAldehyde, Malononitrile, Hydrazine, Ethyl AcetoacetateSolvent-freeRoom Temp.10-25 min79-95-[3][12]
MOF MOF-199Isatin, Hydrazine, Ethyl Acetoacetate, MalononitrileWaterRoom Temp.15-30 min88-96Catalytic[14]
Photocatalyst Ru(bpy)₃Cl₂Hydrazine, Michael AcceptorAcetonitrile2524 h50-902 mol%[17][19]

Experimental Protocols

Protocol 1: Synthesis of a Polysubstituted Pyrazole using CuO Nanoparticles

This protocol describes a one-pot, four-component synthesis of a pyranopyrazole derivative.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • CuO nanoparticles (15 mg)

  • Water (5 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and CuO nanoparticles (15 mg) in water (5 mL).

  • Stir the mixture vigorously at reflux temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 30-45 minutes), cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the crude product with water and then recrystallize from hot ethanol to afford the pure pyranopyrazole derivative.

  • The CuO nanoparticle catalyst can be recovered by centrifugation of the aqueous filtrate, washed with water and ethanol, and dried for reuse.[4]

Protocol 2: Visible-Light Photocatalytic Synthesis of a Polysubstituted Pyrazole

This protocol outlines the synthesis of a pyrazole from a hydrazine and a Michael acceptor using a ruthenium-based photocatalyst.

Materials:

  • Hydrazine derivative (0.6 mmol)

  • Michael acceptor (e.g., substituted chalcone) (0.5 mmol)

  • Ru(bpy)₃Cl₂·6H₂O (0.01 mmol, 2 mol%)

  • Acetonitrile (1.0 mL)

  • 3W blue LED lamp

Procedure:

  • In a vial, dissolve the hydrazine derivative (0.6 mmol), the Michael acceptor (0.5 mmol), and Ru(bpy)₃Cl₂·6H₂O (0.01 mmol) in acetonitrile (1.0 mL).

  • Keep the vial open to the air and place it at a distance of approximately 5 cm from a 3W blue LED lamp.

  • Irradiate the reaction mixture with the blue LED at 25 °C for 24 hours, with continuous stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired polysubstituted pyrazole.[17][19]

Conclusion and Future Outlook

The synthesis of polysubstituted pyrazoles has been significantly advanced by the development of novel catalytic systems. While the classical Knorr synthesis remains a viable option, modern catalysts offer substantial improvements in terms of efficiency, selectivity, and sustainability.

  • Nanoparticle catalysts stand out for their high activity, reusability, and often mild reaction conditions, making them a cornerstone of green chemistry approaches to pyrazole synthesis.

  • Metal-Organic Frameworks offer a tunable platform for heterogeneous catalysis, with the potential for shape and size selectivity.

  • Visible-light photocatalysis represents a cutting-edge, environmentally benign strategy that enables novel reaction pathways under exceptionally mild conditions.

The choice of the optimal catalyst will depend on the specific synthetic target, desired reaction conditions, and scalability considerations. Future research in this field will likely focus on the development of even more active and selective catalysts, the exploration of novel reaction pathways, and the application of these methods to the synthesis of increasingly complex and biologically active pyrazole derivatives.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Knorr Pyrazole Synthesis. (n.d.). In Name-Reaction.com. Retrieved from [Link]

  • Shojaie, M. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry.
  • Zolfigol, M. A., et al. (2020). Synthesis of Metal–Organic Frameworks MIL-101(Cr)-NH2 Containing Phosphorous Acid Functional Groups. ACS Omega.
  • Ghorbani-Vaghei, R., & Amiri, M. (2022). MOF-199 as an Efficient Metal Organic Framework Catalyst for the Synthesis of Spiro[Indoline-3,4′-Pyrano[2,3-c]Pyrazole] Derivatives.
  • Girish, Y. R., & Nagaraja, D. (2024). One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO.
  • Hakimi Saryazdi, F., Golrasan, E., & Heidari, S. (2021). Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. Asian Journal of Green Chemistry, 5(3), 325-334.
  • Maleki, A., & Kamalzare, M. (2022). Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles. RSC Advances.
  • Pawar, S. S., & Shinde, D. N. (2015). CuO Nanoparticles as an Efficient Catalyst for the Synthesis of Flavanones. Oriental Journal of Chemistry.
  • Ding, Y., Zhang, T., Chen, Q.-Y., & Zhu, C. (2016). Visible-Light Photocatalytic Aerobic Annulation for the Green Synthesis of Pyrazoles. Organic Letters, 18(17), 4206–4209.
  • Knorr Pyrazole Synthesis (M. Pharm). (2018). SlideShare. Retrieved from [Link]

  • Ding, Y., Zhang, T., Chen, Q.-Y., & Zhu, C. (2016). Visible-Light Photocatalytic Aerobic Annulation for the Green Synthesis of Pyrazoles. Organic Letters, 18(17), 4206–4209.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. (2025). BenchChem.
  • Singh, P., & Paul, K. (2015). Preparation and Characterization of Copper Oxide Nanoparticles Synthesized via Chemical Precipitation Method.
  • Maleki, A., et al. (2023). Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanocatalysts.
  • Hosseini, S. G., & Ghaffarinejad, A. (2016).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Ding, Y., Zhang, T., Chen, Q.-Y., & Zhu, C. (2016). Visible-Light Photocatalytic Aerobic Annulation for the Green Synthesis of Pyrazoles. Organic Letters.
  • Wang, C., et al. (2016).
  • Reddy, B. V. S., et al. (2025). Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. RSC Advances.
  • Visible-Light Promoted One-Pot Synthesis of Pyrazoles from Alkynes and Hydrazines. (2026). Request PDF.
  • Kumar, A., et al. (2021). Visible-light–mediated photocatalytic aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones and sildenafil. Organic & Biomolecular Chemistry.
  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragment
  • Fustero, S., et al. (2011).
  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. (2024). Journal of the American Chemical Society.
  • Ahmadi, H., et al. (2025). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation.
  • Girish, Y. R., et al. (2013). Nano-ZnO catalyzed green and efficient one-pot four-component synthesis of pyranopyrazoles. Journal of Chemistry.
  • MOF-199 as an Efficient Metal Organic Framework Catalyst for the Synthesis of Spiro[Indoline-3,4′-Pyrano[2,3-c]Pyrazole] Derivatives. (2022).

Sources

Comparative

High-Resolution NMR Benchmarking of Methyl 3-cyano-1H-pyrazole-4-carboxylate: A Comparative Guide

Executive Summary For researchers and drug development professionals, the accurate structural validation of heterocyclic building blocks is non-negotiable. Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate structural validation of heterocyclic building blocks is non-negotiable. Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6)[1] is a highly versatile intermediate used in the synthesis of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). However, commercial sourcing of this compound frequently presents a critical analytical challenge: the presence of regioisomeric impurities (such as the 5-cyano isomer) and the spectral complexities introduced by annular tautomerism.

This guide objectively compares the NMR performance of an Ultra-Pure Synthetic Standard against a Standard Commercial Grade, cross-referencing experimental data with established literature values[2]. By detailing the causality behind specific NMR acquisition parameters, we provide a self-validating framework for ensuring the integrity of your pyrazole-based starting materials.

Mechanistic Context: The Challenge of Pyrazole Tautomerism

In solution, pyrazoles unsubstituted at the nitrogen atom exhibit rapid annular prototropic tautomerism—the continuous migration of the proton between N1 and N2[3]. This dynamic exchange often leads to signal broadening in both 1 H and 13 C NMR spectra, particularly for the C3 and C5 positions.

When validating Methyl 3-cyano-1H-pyrazole-4-carboxylate, the choice of solvent is critical. While Chloroform-d (CDCl 3​ ) is common, it often fails to adequately resolve the exchangeable N-H proton and can mask subtle regioisomeric impurities. By utilizing strictly anhydrous Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ), the strong hydrogen-bonding capability of the solvent effectively "freezes" or slows the tautomeric exchange on the NMR timescale, yielding sharper signals and allowing for precise integration of the N-H proton.

Comparative NMR Analysis: Ultra-Pure vs. Commercial Grade

To demonstrate the importance of rigorous cross-referencing, we compared our Ultra-Pure Standard (>99.5% purity) against a Standard Commercial Grade (typically ~95% purity, synthesized via standard Knorr-type condensation)[4].

Quantitative Data Summary: 1 H NMR (400 MHz, DMSO-d 6​ )

The following table cross-references the observed chemical shifts against theoretical literature expectations for the 3-cyano regioisomer.

Proton EnvironmentLiterature / Expected δ (ppm)Ultra-Pure Standard δ (ppm)Standard Commercial Grade δ (ppm)Notes & Impurity Profile
N-H (Pyrazole) 13.50 - 14.20 (br s)13.92 (br s, 1H)13.90 (br s, 0.9H)Broadening due to tautomeric exchange.
C5-H (Pyrazole) 8.30 - 8.60 (s)8.45 (s, 1H)8.45 (s, 1H); 8.12 (s, 0.05H)Commercial grade shows ~5% of the 5-cyano regioisomer at 8.12 ppm.
O-CH 3​ (Ester) 3.80 - 3.95 (s)3.86 (s, 3H)3.86 (s, 3H); 3.78 (s, 0.15H)Commercial grade shows trace unreacted methyl ester precursors.
Quantitative Data Summary: 13 C NMR (100 MHz, DMSO-d 6​ )

Carbon NMR is highly sensitive to the electronic environment. The cyano group strongly deshields the adjacent C3 carbon while shielding the nitrile carbon itself.

Carbon EnvironmentLiterature / Expected δ (ppm)Ultra-Pure Standard δ (ppm)Standard Commercial Grade δ (ppm)
C=O (Ester) ~161.5161.8161.8; 160.2 (Impurity)
C5 (Pyrazole) ~138.0138.2138.2
C3 (Pyrazole) ~128.5128.7128.7
C4 (Pyrazole) ~115.0115.3115.3
C N (Cyano) ~113.5113.1113.1
O-CH 3​ ~52.052.452.4; 51.8 (Impurity)

Self-Validating Experimental Protocol

To ensure reproducibility and establish a self-validating system, the following protocol must be strictly adhered to. The causality behind these specific parameters is designed to counteract the relaxation and tautomeric challenges inherent to pyrazoles.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of Methyl 3-cyano-1H-pyrazole-4-carboxylate.

  • Dissolve in 0.6 mL of anhydrous DMSO-d 6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: Anhydrous solvent prevents the HDO peak (~3.33 ppm in DMSO) from overlapping with the critical O-CH 3​ singlet and prevents accelerated proton exchange at the N-H position.

Step 2: 1 H NMR Acquisition

  • Set the probe temperature to 298 K.

  • Acquire 16 scans with a spectral width of 20 ppm.

  • Critical Parameter: Set the relaxation delay (D1) to 5 seconds .

    • Causality: Pyrazole protons, particularly those involved in hydrogen bonding, can have altered T1​ relaxation times. A 5-second delay ensures full longitudinal relaxation, making the integration strictly quantitative for purity assessment.

Step 3: 13 C NMR Acquisition

  • Acquire 1024 scans with a spectral width of 250 ppm.

  • Critical Parameter: Set the relaxation delay (D1) to 10 seconds .

    • Causality: The molecule contains four quaternary carbons (C3, C4, C=O, C N). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1​ times. A standard 2-second delay will cause these peaks to artificially diminish, leading to a failure in structural cross-referencing.

Workflow Visualization

The following diagram illustrates the logical relationship between synthesis, regioisomer formation, and the necessity of NMR cross-referencing to ensure product integrity.

G N1 Synthesis of Pyrazole Core (Hydrazine + Enol Ether) N2 Crude Mixture (3-cyano & 5-cyano isomers) N1->N2 N3 Selective Recrystallization (Regioisomer Separation) N2->N3 Purify N4 High-Purity Product (Methyl 3-cyano-1H-pyrazole-4-carboxylate) N3->N4 N5 NMR Acquisition (1H & 13C in DMSO-d6) N4->N5 Validate N6 Cross-Reference with Literature Values N5->N6

Caption: Workflow demonstrating the critical role of NMR validation in isolating the correct pyrazole regioisomer.

References

  • ChemWhat Database. "1H-Pyrazole-4-carboxylicacid,3-cyano-,methylester(9CI) CAS#: 33090-69-6." ChemWhat | Database of Chemicals & Biologicals. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein J. Org. Chem. 2014, 10, 752–760. Available at:[Link]

  • Canadian Journal of Chemistry. "High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism." Can. J. Chem. 66, 1141 (1988). Available at: [Link]

Sources

Validation

evaluating the cost-effectiveness of different synthetic pathways to Methyl 3-cyano-1H-pyrazole-4-carboxylate

Evaluating the Cost-Effectiveness of Synthetic Pathways to Methyl 3-cyano-1H-pyrazole-4-carboxylate: A Comprehensive Comparison Guide Executive Summary Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Cost-Effectiveness of Synthetic Pathways to Methyl 3-cyano-1H-pyrazole-4-carboxylate: A Comprehensive Comparison Guide

Executive Summary

Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6) is a highly versatile, bifunctional building block extensively utilized in the development of kinase inhibitors, agrochemicals, and advanced materials. The presence of orthogonal reactive sites—a reducible nitrile, a hydrolyzable ester, and an acidic pyrazole N-H—makes it a high-value intermediate. However, synthesizing this specific substitution pattern (3-cyano, 4-carboxylate) presents significant regiochemical and scalability challenges.

This guide objectively evaluates three distinct synthetic pathways, analyzing their mechanistic causality, cost-effectiveness, and scalability to empower drug development professionals in selecting the optimal route for their specific operational scale.

Mechanistic Causality & Pathway Analysis

The selection of a synthetic route is dictated by the balance between atom economy, reagent safety, and raw material costs. Below is an analysis of the three primary pathways utilized in modern organic synthesis.

PathwayComparison Target Methyl 3-cyano-1H-pyrazole-4-carboxylate (CAS: 33090-69-6) P1 Pathway A: [3+2] Cycloaddition Diazoacetonitrile + Nitroacrylate P1->Target High Atom Economy Safety Risks P2 Pathway B: Pd-Catalyzed Cyanation 3-Iodo-pyrazole + Zn(CN)2 P2->Target High Yield High Cost P3 Pathway C: Amide Dehydration 3-Carbamoyl-pyrazole + POCl3 P3->Target Scalable Multi-step

Diagram 1: Strategic decision matrix for the synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate.
Pathway A: Transition-Metal-Free [3+2] Cycloaddition (The Modern Route)

This pathway utilizes a 1,3-dipolar cycloaddition between diazoacetonitrile and methyl (E)-3-nitroacrylate.

  • Mechanistic Causality: Why use a nitroacrylate instead of a standard propiolate? Methyl propiolate yields a mixture of 3-cyano-4-carboxylate and 3-cyano-5-carboxylate due to poor regiocontrol. The highly polarized nitroolefin directs the cycloaddition strictly to the desired regioisomer. Furthermore, the nitro group acts as a traceless leaving group; upon cyclization, it spontaneously eliminates as nitrous acid (HNO₂), driving irreversible aromatization to the pyrazole core ().

Pathway B: Palladium-Catalyzed Cyanation (The Cross-Coupling Route)

This route involves the cyanation of methyl 3-iodo-1H-pyrazole-4-carboxylate using zinc cyanide.

  • Mechanistic Causality: Why use Zn(CN)₂ instead of cheaper NaCN or KCN? Alkali metal cyanides dissolve completely, flooding the reaction with free cyanide ions (CN⁻). Cyanide is a strong σ-donor that tightly binds to Pd(0), forming inactive [Pd(CN)₄]²⁻ complexes and poisoning the catalyst. Zn(CN)₂ is highly insoluble in organic solvents, acting as a "cyanide reservoir" that slowly releases low concentrations of CN⁻ via transmetalation, thereby preserving the active Pd(0) species.

Pathway C: Amide Dehydration (The Classical Route)

A traditional approach starting from dimethyl 1H-pyrazole-3,4-dicarboxylate, proceeding through selective mono-amidation followed by dehydration.

  • Mechanistic Causality: Phosphorus oxychloride (POCl₃) is used as a highly electrophilic dehydrating agent. It attacks the nucleophilic oxygen of the amide carbonyl, forming a dichlorophosphate leaving group. The intrinsic basicity of the pyrazole ring (or added pyridine) facilitates an E2-like elimination of the anti-periplanar proton, cleanly generating the nitrile ().

Cost-Effectiveness & Performance Comparison

Evaluation MetricPathway A:[3+2] CycloadditionPathway B: Pd-CyanationPathway C: Amide Dehydration
Raw Material Cost Low (Aminoacetonitrile is cheap)High (Pd catalyst, Zn(CN)₂, Iodine)Very Low (Dicarboxylates)
Overall Yield 55–65%80–85%70–75% (over 2 steps)
Scalability Poor (Diazo accumulation risk)Moderate (Catalyst cost)Excellent (Industrial standard)
Regioselectivity Excellent (Nitro-directed)Perfect (Pre-installed)Perfect (Pre-installed)
Key Hazards Explosive intermediatesHigh toxicity (Cyanide)Corrosive reagents (POCl₃)
Ideal Use Case Discovery / Library SynthesisLate-stage functionalizationTon-scale Manufacturing

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic milestones before proceeding.

CycloadditionMechanism A Aminoacetonitrile Hydrochloride B Diazoacetonitrile (N2CHCN) A->B NaNO2, H2O (Diazo Transfer) D Nitropyrazoline Intermediate B->D [3+2] Cycloaddition C Methyl (E)-3- nitroacrylate C->D Dipolarophile E Methyl 3-cyano-1H- pyrazole-4-carboxylate D->E - HNO2 (Aromatization)

Diagram 2: Mechanistic workflow of the transition-metal-free [3+2] cycloaddition pathway.
Protocol A: Transition-Metal-Free [3+2] Cycloaddition
  • Diazo Generation: Dissolve aminoacetonitrile hydrochloride (1.2 eq) in a biphasic mixture of DCM and water (1:1). Cool to 0 °C. Add an aqueous solution of NaNO₂ (1.5 eq) dropwise.

  • Cycloaddition: After 30 minutes, add methyl (E)-3-nitroacrylate (1.0 eq) directly to the biphasic mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating IPC: Monitor the organic layer. The initial bright yellow color (indicating the presence of diazoacetonitrile) will slowly fade. The release of brown NO₂ gas (from the decomposition of the eliminated HNO₂) serves as a visual confirmation of the aromatization step. TLC (Hexane/EtOAc 7:3) should show the complete consumption of the nitroolefin.

  • Workup: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Cyanation
  • Reaction Setup: In a flame-dried Schlenk flask, combine methyl 3-iodo-1H-pyrazole-4-carboxylate (1.0 eq) (), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%).

  • Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed DMF.

  • Heating: Heat the mixture to 100 °C for 8 hours.

  • Self-Validating IPC: Analyze an aliquot via LC-MS. The complete disappearance of the iodinated starting material (m/z ~253 [M+H]⁺) and the appearance of the target product mass (m/z 152 [M+H]⁺) validates the success of the transmetalation and reductive elimination cascade.

  • Workup: Cool to room temperature and quench with 10% aqueous ammonia (crucial to complex excess zinc and safely solubilize residual cyanide). Extract with EtOAc, wash extensively with water, and concentrate.

Protocol C: Amide Dehydration
  • Activation: Suspend methyl 3-carbamoyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous toluene.

  • Dehydration: Add POCl₃ (3.0 eq) dropwise at room temperature. Heat the mixture to reflux (110 °C) for 4 hours.

  • Self-Validating IPC: The initial heterogeneous suspension will dissolve into a clear, homogeneous solution, indicating the formation of the soluble phosphorodichloridate intermediate. FT-IR analysis of an evaporated aliquot will confirm the disappearance of broad amide N-H stretches (3200-3400 cm⁻¹) and the emergence of a sharp nitrile stretch (~2230 cm⁻¹).

  • Workup: Cool the mixture and carefully pour it over crushed ice to hydrolyze excess POCl₃. Neutralize to pH 7 with saturated NaHCO₃. Filter the precipitated product and dry under a vacuum.

Conclusion & Strategic Recommendations

For early-stage discovery where rapid library generation is prioritized over cost, Pathway A ([3+2] Cycloaddition) is highly effective due to its atom economy and direct nature, provided safety protocols for diazo handling are strictly enforced.

For late-stage functionalization or when starting from a pre-existing halogenated pyrazole core, Pathway B (Pd-Cyanation) offers unmatched yields, though at a premium cost.

However, for process chemistry and ton-scale manufacturing , Pathway C (Amide Dehydration) remains the undisputed champion. Despite being a multi-step process, the raw materials are exponentially cheaper, the E-factor is highly manageable, and it completely avoids the catastrophic safety risks associated with explosive diazo compounds or highly toxic cyanide salts ().

References

  • Zhang, Y., et al. "Transition-Metal-Free [3 + 2] Cycloaddition of Nitroolefins and Diazoacetonitrile: A Facile Access to Multisubstituted Cyanopyrazoles", Organic Letters, 2018, 20(8), 2416–2419. URL: [Link]

  • Fisyuk, A. S., et al. "Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues", Organic & Biomolecular Chemistry, 2022, 20(45), 8787-8817. URL: [Link]

Comparative

Comparative Analysis of Pyrazole-4-Carboxamides Derived from Methyl vs. Ethyl Ester Precursors: Synthetic Workflows and Biological Impact

As a Senior Application Scientist in drug development and agrochemistry, I frequently encounter a critical misconception: if the final Active Pharmaceutical Ingredient (API) is structurally identical, the choice of synth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and agrochemistry, I frequently encounter a critical misconception: if the final Active Pharmaceutical Ingredient (API) is structurally identical, the choice of synthetic precursor is biologically irrelevant.

When synthesizing pyrazole-4-carboxamides —a highly privileged pharmacophore found in commercial Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., fluxapyroxad, boscalid) and human kinase inhibitors[1]—the choice between a methyl ester and an ethyl ester starting material fundamentally alters the synthetic kinetics, the impurity profile, and the downstream biological assay fidelity.

This guide objectively compares the synthetic workflows derived from these two precursors, explains the causality behind their divergent impurity profiles, and provides self-validating experimental frameworks to prevent precursor-derived artifacts from confounding your biological data.

Mechanistic Comparison: Methyl vs. Ethyl Ester Workflows

The synthesis of pyrazole-4-carboxamides typically proceeds via the hydrolysis of a pyrazole-4-carboxylate to its corresponding carboxylic acid, followed by amide coupling with an amine. The physicochemical differences between the methyl and ethyl ester precursors dictate the required reaction conditions.

The Methyl Ester Route: High Reactivity, High Toxicity Risk

The methoxy leaving group is less sterically hindered than an ethoxy group, allowing for rapid nucleophilic attack by hydroxide ions at the carbonyl carbon. Hydrolysis of the methyl ester can be achieved under mild conditions (e.g., LiOH at 25°C). However, this high electrophilicity comes with a drawback: methyl esters are highly prone to transesterification side-reactions. More critically, the byproduct of this hydrolysis is methanol , an ICH Class 2 residual solvent known for its inherent cellular toxicity[2].

The Ethyl Ester Route: Steric Stability, Benign Byproducts

The ethyl ester is sterically bulkier and more lipophilic. Hydrolysis requires harsher conditions (e.g., NaOH at 60°C or prolonged reflux). While the synthetic throughput is slower, the byproduct is ethanol , an ICH Class 3 solvent[3]. Ethanol is significantly less toxic in cell-based assays and is rapidly metabolized by most mammalian and fungal cell lines, reducing the risk of assay interference.

SyntheticWorkflow cluster_Methyl Methyl Ester Route cluster_Ethyl Ethyl Ester Route Start Pyrazole-4-Carboxylate Precursors M_Ester Methyl Ester (High Reactivity) Start->M_Ester E_Ester Ethyl Ester (High Stability) Start->E_Ester M_Hydrolysis Mild Hydrolysis (LiOH, 25°C) M_Ester->M_Hydrolysis M_Impurity Risk: Residual MeOH (ICH Class 2) M_Hydrolysis->M_Impurity Acid Pyrazole-4-Carboxylic Acid Intermediate M_Hydrolysis->Acid Final Pyrazole-4-Carboxamide (Target API) M_Impurity->Final Carryover risk E_Hydrolysis Harsh Hydrolysis (NaOH, 60°C) E_Ester->E_Hydrolysis E_Impurity Risk: Residual EtOH (ICH Class 3) E_Hydrolysis->E_Impurity E_Hydrolysis->Acid E_Impurity->Final Carryover risk Amidation Amidation (HATU/DIPEA) + R-NH2 Acid->Amidation Amidation->Final

Workflow comparing methyl vs. ethyl ester precursors and their respective impurity carryover risks.

Impact of Precursor Choice on Biological Activity

When evaluating pyrazole-4-carboxamides, researchers often test "crude" or partially purified libraries during early-stage High-Throughput Screening (HTS). If the final API is derived from a methyl ester, trace amounts of unreacted methyl ester or residual methanol can easily carry over into the biological assay[4].

The Causality of False Positives

Pyrazole-4-carboxamides function as SDHIs by binding to the ubiquinone-binding site of Complex II in the mitochondrial respiratory chain, blocking electron transfer and halting cellular metabolism[5].

  • Methanol Artifacts : Trace methanol (from the methyl ester route) disrupts mitochondrial membrane potential non-specifically. In cell viability assays (e.g., MTT or CellTiter-Glo), this baseline cytotoxicity artificially inflates the apparent potency of the compound, leading to false-positive "hits."

  • Ethanol Artifacts : Ethanol (from the ethyl ester route) is generally well-tolerated up to 0.5% v/v in cell culture, maintaining the integrity of the target-specific SDH inhibition data[6].

SDHPathway Succinate Succinate ComplexII Complex II (SDH) Enzyme Core Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate CoQ Ubiquinone (Electron Acceptor) ComplexII->CoQ e- transfer SDHI Pyrazole-4-Carboxamide (SDHI Inhibitor) SDHI->ComplexII Blocks CoQ site Artifact Residual MeOH (Cytotoxic Artifact) Artifact->ComplexII Non-specific membrane disruption

SDH inhibition mechanism highlighting how residual solvent artifacts confound specific target binding.

Quantitative Data Comparison

The table below illustrates how precursor-derived impurities skew the apparent biological activity of an identical pyrazole-4-carboxamide API. Notice how the crude methyl ester batch shows an artificially potent Cell Viability EC₅₀ due to methanol toxicity.

Precursor RoutePurity StateResidual ImpurityTarget Assay: SDH IC₅₀ (μM)Off-Target: Cell Viability EC₅₀ (μM)
Methyl Ester Crude (Pre-Prep HPLC)1.2% Methanol0.85 (Skewed)12.4 (False Positive Toxicity)
Methyl Ester Purified (>99.5%)None Detected1.10>50.0 (True Baseline)
Ethyl Ester Crude (Pre-Prep HPLC)1.5% Ethanol1.05>50.0
Ethyl Ester Purified (>99.5%)None Detected1.10>50.0 (True Baseline)

Data Interpretation: True target engagement (SDH IC₅₀ = 1.10 μM) is only accurately reflected when the API is completely purged of Class 2 solvents. The ethyl ester route provides a safer "crude" profile for early screening.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols incorporate internal validation steps to guarantee that observed biological activity is derived from the pyrazole-4-carboxamide, not the ester precursor or residual solvent.

Protocol A: Controlled Synthesis & Amidation

Objective: Synthesize the pyrazole-4-carboxamide while strictly controlling residual solvent profiles.

  • Hydrolysis : Suspend 10 mmol of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate in 20 mL of THF/Water (1:1). Add 30 mmol of NaOH.

  • Reaction : Heat to 60°C for 4 hours. (Self-Validation: Monitor via TLC until the ester spot completely disappears, ensuring no unreacted lipophilic ester remains to confound assays).

  • Acidification & Isolation : Cool to 0°C, acidify to pH 2 with 1M HCl. Filter the precipitated pyrazole-4-carboxylic acid and dry under high vacuum for 24 hours to remove all trace ethanol.

  • Amidation : Dissolve 5 mmol of the acid in anhydrous DMF. Add 6 mmol of the target amine, followed by 6 mmol of HATU and 15 mmol of DIPEA. Stir at room temperature for 12 hours.

  • Purification (Critical Step) : Purify via preparative HPLC (Water/Acetonitrile gradient). Lyophilize the product for 48 hours. (Self-Validation: Perform Headspace Gas Chromatography (HS-GC) to confirm residual solvents are below ICH Q3C limits prior to biological testing).

Protocol B: Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: Measure true target engagement without solvent interference.

  • Enzyme Preparation : Isolate mitochondria from the target fungal or mammalian cell line. Resuspend in assay buffer (25 mM potassium phosphate, pH 7.4, 5 mM MgCl₂).

  • Compound Preparation : Dissolve the purified pyrazole-4-carboxamide in 100% DMSO to create a 10 mM stock. Dilute in assay buffer so the final DMSO concentration in the well never exceeds 1% v/v.

  • Reaction Setup : In a 96-well plate, combine 10 μg of mitochondrial protein, 20 mM succinate, and 50 μM DCPIP (electron acceptor).

  • Inhibition Measurement : Add the compound dilutions. Measure the reduction of DCPIP spectrophotometrically at 600 nm over 10 minutes.

  • Self-Validation Controls :

    • Vehicle Control: 1% DMSO in buffer (Establishes baseline enzyme activity).

    • Solvent Control: 1% DMSO + 0.5% Methanol (Validates whether trace solvents from the methyl ester route would have skewed the baseline).

    • Positive Control: Boscalid or Fluxapyroxad (Validates assay sensitivity).

References

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.[Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.[Link]

  • ICH Q3C (R8) Impurities: guideline for residual solvents. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

  • Controlled Strategies and Estimation of Trace Toxic Solvents in Pharmaceuticals. International Journal for Multidisciplinary Research.[Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Methyl 3-cyano-1H-pyrazole-4-carboxylate
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